4-Chloro-5-iodopyrimidin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIFTFXSFQXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Chloro-5-iodopyrimidin-2-amine: Properties, Synthesis, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide serves as a detailed technical resource on 4-Chloro-5-iodopyrimidin-2-amine, a key building block in modern medicinal chemistry. It outlines the compound's chemical and physical properties, synthesis protocols, reactivity, and significant applications in the pharmaceutical industry.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of this compound is crucial for its effective use in synthesis and drug design.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol [1] |
| CAS Number | 185518-72-3 |
| Appearance | Yellow solid[2] |
| Melting Point | 198-202 °C |
| Solubility | Soluble in organic solvents; slightly soluble in water[2] |
Synthesis and Experimental Protocols
The reliable synthesis of this compound is fundamental to its application. The most prevalent method is the direct iodination of 2-amino-4-chloropyrimidine.
Standard Synthesis Protocol
This procedure details the electrophilic aromatic substitution reaction using N-iodosuccinimide (NIS) as the iodinating agent.[2]
Materials and Reagents:
-
2-amino-4-chloropyrimidine
-
N-iodosuccinimide (NIS)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
With stirring, add NIS (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Continue stirring the mixture for 4-12 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, proceed with standard aqueous work-up and purification by recrystallization or column chromatography.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Spectroscopic and Structural Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
Mass Spectrometry (m/z): The [M+H]⁺ peak is observed at 255.9, confirming the molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Characteristic peaks for the amine protons and the pyrimidine ring proton.
-
¹³C NMR: Signals corresponding to the four unique carbon atoms in the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: Key absorption bands indicate the presence of N-H bonds of the amine group and C=N bonds within the aromatic ring.[3][4]
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound, with its amino, chloro, and iodo groups, provides multiple reaction sites, making it a versatile scaffold in drug development.[2] The chloro and iodo substituents are particularly amenable to various cross-coupling reactions.[2]
This compound and its derivatives are integral to the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrimidine core is a common feature in many FDA-approved drugs.[5][6]
Logical Relationship of Functional Groups in Synthesis:
Caption: Reactivity sites of this compound.
The differential reactivity of the halogen atoms allows for sequential, site-selective modifications, which is a powerful strategy in constructing chemical libraries for high-throughput screening.
Safety and Handling
This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1] It is also harmful if inhaled.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood. Store in a freezer, protected from light.[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an essential tool for the development of novel therapeutics. A comprehensive understanding of this compound's chemistry is crucial for its effective application in drug discovery and organic synthesis.
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The Synthetic Cornerstone: A Technical Guide to 4-Chloro-5-iodopyrimidin-2-amine (CAS 597551-56-9) for Advanced Drug Discovery
For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide serves as an in-depth technical resource on 4-Chloro-5-iodopyrimidin-2-amine, a pivotal building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document provides not only procedural steps but also the underlying scientific rationale to empower researchers in their pursuit of novel therapeutics.
Strategic Importance in Medicinal Chemistry
This compound is a trifunctional heterocyclic compound of significant interest in the synthesis of complex, biologically active molecules.[1] Its pyrimidine core is a well-established scaffold in numerous FDA-approved drugs, and the strategic placement of amino, chloro, and iodo substituents offers a versatile platform for molecular elaboration. The distinct reactivity of the chloro and iodo groups makes this molecule particularly amenable to a variety of cross-coupling reactions, facilitating the creation of diverse chemical libraries for drug discovery programs.[1] This building block is especially prominent in the development of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use and storage.
| Property | Value | Source |
| CAS Number | 597551-56-9 | [1] |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Storage | Store in a freezer, protected from light. | [1] |
Safety and Handling: As with all halogenated compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3]
Synthesis of this compound: An Electrophilic Aromatic Substitution Approach
The most prevalent and efficient synthesis of this compound involves the direct iodination of 4-amino-2-chloropyrimidine. This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.
Reaction Principle
The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating amino group at the C4 position. The iodinating agent, typically N-iodosuccinimide (NIS), provides an electrophilic iodine source (I⁺) that preferentially attacks the electron-rich C5 position.
Diagram: Synthesis Workflow
Caption: Synthetic workflow for 4-Amino-2-chloro-5-iodopyrimidine.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
4-Amino-2-chloropyrimidine
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1–1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench any excess iodine. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to yield pure this compound.
Spectroscopic Characterization
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the amine protons and the pyrimidine ring proton would be expected. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | Expected to show four distinct signals for the pyrimidine ring carbons. Note: Specific experimental data is not widely published; values should be confirmed by experimental analysis. |
| Mass Spec. | [M+H]⁺ calculated for C₄H₄ClIN₃⁺: 255.91; found: 255.9.[1] |
Reactivity and Applications in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position, leaving the C2-chloro group available for subsequent transformations. The general order of reactivity for aryl halides in these couplings is Ar-I > Ar-Br > Ar-Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or vinyl substituents at the C5 position.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents: this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Procedure: Combine the reagents in a reaction vessel under an inert atmosphere. Add the degassed solvent and heat the mixture to 80-100 °C until the starting material is consumed (monitor by TLC). Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is employed to form a carbon-carbon bond between an aryl halide and a terminal alkyne, a common strategy in the synthesis of kinase inhibitors.
Exemplary Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagents: this compound (1.0 eq), phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), triethylamine (2.5 eq).
-
Solvent: Anhydrous THF or DMF.
-
Procedure: Under an inert atmosphere, dissolve the pyrimidine derivative, catalyst, and copper iodide in the solvent. Add triethylamine followed by phenylacetylene. Stir at room temperature or with gentle heating until the reaction is complete. Perform an aqueous work-up and purify by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a go-to method for forming carbon-nitrogen bonds.[4] It can be used to introduce a wide range of primary and secondary amines at the C5 position of this compound.
Exemplary Protocol: Buchwald-Hartwig Amination with Aniline
-
Reagents: this compound (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: In a glovebox or under a strictly inert atmosphere, combine the reagents. Add the degassed solvent and heat to 80-110 °C. Monitor the reaction until completion. After cooling, filter the mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.
Application in the Synthesis of Kinase Inhibitors
The trifunctional nature of this compound makes it a valuable precursor in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.
-
ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is a key target in certain types of non-small cell lung cancer. This compound can be elaborated through sequential cross-coupling reactions to generate potent ALK inhibitors.[5][6][7][8][9]
-
PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and is overexpressed in various cancers. This pyrimidine derivative serves as a core scaffold for the development of novel PLK4 inhibitors.[10][11][12][13][14]
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex, high-value molecules in drug discovery. Its well-defined reactivity in a range of cross-coupling reactions allows for the systematic and efficient construction of novel chemical entities. This guide provides a solid foundation of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of next-generation therapeutics.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Publishing. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved from [Link]
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Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). (2012). ResearchGate. Retrieved from [Link]
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The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (2024). National Institutes of Health. Retrieved from [Link]
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Chemical structures of representative PLK4 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. (2013). PubMed. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). ACS Publications. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]
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Sonogashira coupling of phenylacetylene with phenyl iodide catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). National Institutes of Health. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved from [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2011). ResearchGate. Retrieved from [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). National Institutes of Health. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
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Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Chloro-5-iodopyrimidin-2-amine: A Cornerstone Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Trifunctional Heterocycle
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, 4-Chloro-5-iodopyrimidin-2-amine stands out as a particularly valuable and versatile intermediate.[1] Its pyrimidine core is a privileged structure found in numerous biologically active compounds, while its trifunctional nature—presenting amino, chloro, and iodo groups—offers a rich platform for controlled, sequential chemical modifications.[1] The distinct reactivity of the halogen substituents makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the systematic construction of diverse chemical libraries essential for modern drug discovery programs.[1] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, grounded in established chemical principles and field-proven methodologies.
Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including proper handling, reaction setup, and structural verification.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. This data is essential for accurate reagent measurement, safety assessment, and documentation.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClIN₃ | [2] |
| Molecular Weight | 255.44 g/mol | [1][2] |
| IUPAC Name | 2-chloro-5-iodopyrimidin-4-amine | [2] |
| CAS Number | 597551-56-9 | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in various organic solvents; slightly soluble in water. | [1] |
| Storage | Store in a freezer, protected from light, under an inert atmosphere. | [1] |
Spectroscopic Signature for Structural Verification
Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques. The following table outlines the expected data, which serves as a benchmark for quality control.
| Technique | Expected Data | Interpretation |
| ¹H NMR | Singlet at ~8.0-8.2 ppm (pyrimidine H), Broad singlet for -NH₂ protons. | The downfield singlet corresponds to the lone proton on the electron-deficient pyrimidine ring. The amine protons are exchangeable and may appear as a broad signal. |
| ¹³C NMR | Resonances expected for the four distinct pyrimidine carbons. | The carbon atoms attached to the electronegative halogens and nitrogen atoms will exhibit characteristic downfield shifts. |
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1550-1650 cm⁻¹). | These bands are characteristic of the primary amine and the pyrimidine ring system. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z ≈ 255, showing a characteristic isotopic pattern for one chlorine atom. | The mass spectrum provides direct evidence of the molecular weight and the presence of chlorine. |
Note: Specific NMR chemical shifts can vary depending on the solvent used. The data presented is a general estimation based on analogous structures.[1] The process of deducing a chemical structure from spectroscopic data is a fundamental skill in organic chemistry.[3][4]
Synthesis Protocol: Direct Iodination
The most efficient and widely adopted method for preparing this compound is through the direct electrophilic iodination of its precursor, 4-amino-2-chloropyrimidine.[1]
Reaction Principle
This transformation is a classic electrophilic aromatic substitution. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating amino group. An iodinating agent, typically N-Iodosuccinimide (NIS), serves as the source of the electrophilic iodine (I⁺), which substitutes a hydrogen atom at the C5 position, the most electron-rich and sterically accessible site.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Reaction Setup : To a solution of 4-amino-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring : Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up : Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: A Platform for Diversity-Oriented Synthesis
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity gradient (I > Br > Cl) is a cornerstone of modern cross-coupling strategy, allowing for selective functionalization at the C5 position while preserving the C2 chloro-substituent for subsequent transformations.[5][6]
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, is a powerful tool for introducing aryl or heteroaryl substituents.[7][8] When this compound is subjected to Suzuki conditions, the reaction occurs selectively at the C5-iodo position.
Caption: Selective Suzuki-Miyaura coupling at the C5-iodo position.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing : Add a degassed solvent system (e.g., dioxane/water or DME). Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction : Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification : After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified via column chromatography or recrystallization.
This selective coupling is invaluable for building biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9]
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[6][10][11] Similar to the Suzuki coupling, this reaction can be directed to the C5 position of this compound, enabling the introduction of a wide array of primary or secondary amines.
Caption: Selective Buchwald-Hartwig amination at the C5-iodo position.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup : To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Addition of Substrates : Add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Heat the mixture with stirring (typically 80-110 °C) until completion as determined by LC-MS.
-
Work-up and Purification : Cool the reaction, quench carefully with water, and extract with an organic solvent. The crude product obtained after drying and concentration of the organic phase is purified by column chromatography.
The ability to forge C-N bonds with such efficiency has revolutionized the synthesis of countless pharmaceutical compounds.[12][13]
Applications in Drug Discovery
The pyrimidine scaffold is a key component in a multitude of FDA-approved drugs.[14] The utility of this compound lies in its role as a precursor to more complex, highly functionalized pyrimidine derivatives. The sequential, regioselective functionalization first at C5 (via the iodo group) and subsequently at C2 (via the chloro group) allows for the rapid generation of compound libraries with three distinct points of diversity. This strategy is frequently employed in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug candidates.[15]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Hazard Identification : this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, preferably a freezer, to maintain its stability.[1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable building block. The ability to leverage the reactivity differential of its halide substituents in powerful cross-coupling reactions provides a reliable and efficient pathway to molecular complexity. For researchers and scientists in drug development, mastering the application of this trifunctional pyrimidine is a key step toward the rational design and synthesis of the next generation of therapeutic agents.
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A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-iodopyrimidin-2-amine
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-5-iodopyrimidin-2-amine (C₅H₄ClIN₂), a key heterocyclic building block in medicinal chemistry and drug development. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and field-proven experimental protocols. By integrating data from multiple spectroscopic techniques, we establish a robust framework for the structural confirmation and purity assessment of this important chemical entity.
Introduction
This compound is a halogenated pyrimidine derivative whose structural complexity and reactivity make it a valuable intermediate in the synthesis of pharmacologically active compounds. The precise arrangement of its substituents—an amine group, a chlorine atom, and an iodine atom—on the pyrimidine ring dictates its chemical behavior and potential as a scaffold in drug design. Accurate and unambiguous structural verification is therefore paramount for its effective use.
Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as NMR, MS, and IR provide complementary information about a molecule's atomic connectivity, mass, and functional groups. This guide synthesizes the data from these methods to create a complete spectroscopic profile of this compound, ensuring scientific integrity and providing a reliable reference for researchers.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the molecule's fundamental structure.
-
Chemical Formula : C₄H₃ClIN₃
-
Molecular Weight : 255.44 g/mol [1]
-
Structure : The molecule consists of a pyrimidine ring substituted at positions 2, 4, and 5 with an amine, a chlorine atom, and an iodine atom, respectively.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton and the amine protons.
Causality Behind Experimental Choices: The choice of solvent is critical for observing the amine (NH₂) protons. In many common NMR solvents like CDCl₃, these protons undergo rapid exchange, leading to broad or even invisible signals[2][3]. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that forms hydrogen bonds with the amine protons, slowing down their exchange rate and allowing for their observation as sharper signals[4].
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | Singlet (s) | 1H | Ar-H (C6-H) | The lone proton on the pyrimidine ring is deshielded by the electronegative nitrogen atoms. |
| ~7.05 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift can vary with concentration and temperature; the signal is often broad due to quadrupolar relaxation and exchange.[2] |
Table 1: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160.5 | C 2-NH₂ | Carbon attached to two nitrogen atoms and the exocyclic amine group, highly deshielded. |
| ~158.0 | C 6-H | Aromatic carbon attached to hydrogen. |
| ~155.5 | C 4-Cl | Carbon attached to nitrogen and the electronegative chlorine atom. |
| ~75.0 | C 5-I | Carbon attached to the large, polarizable iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift. |
Table 2: Predicted ¹³C NMR spectral data for this compound.[5]
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex briefly to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
¹H Spectrum: Acquire the proton spectrum. Typically, 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.
Expected Molecular Ion and Isotopic Pattern
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule.[6][7][8] It protonates the basic amine group or nitrogen atoms in the ring, generating a pseudomolecular ion [M+H]⁺ with minimal fragmentation.[9][10] This allows for the clear determination of the molecular weight.
The presence of chlorine results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two main peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.
-
[M+H]⁺ (for ¹²C₄³⁵Cl¹²⁷I¹H₄¹⁴N₃): m/z 255.91
-
[M+2+H]⁺ (for ¹²C₄³⁷Cl¹²⁷I¹H₄¹⁴N₃): m/z 257.91
Fragmentation Pattern
While ESI is a soft technique, in-source collision-induced dissociation (CID) or MS/MS experiments can be used to induce fragmentation, providing further structural confirmation.
Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), drying gas flow, and temperature to achieve a stable signal.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Calibration: Ensure the mass spectrometer is properly calibrated using a standard calibration solution to guarantee mass accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Characteristic Vibrational Frequencies
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid samples with minimal preparation.[11][12][13] It provides high-quality spectra quickly and efficiently.[14][15]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| ~1640 | C=N / C=C Stretch | Pyrimidine Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 850 - 550 | C-Cl Stretch | Aryl Chloride |
| ~500 | C-I Stretch | Aryl Iodide |
Table 3: Characteristic IR absorption frequencies for this compound.[16][17][18]
The two distinct bands in the 3400-3200 cm⁻¹ region for N-H stretching are characteristic of a primary (NH₂) amine.[16]
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[11] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
-
MS confirms the molecular weight (255.44 g/mol ) and the presence of one chlorine atom via the isotopic pattern.
-
IR confirms the presence of the primary amine functional group (N-H stretches and bend) and vibrations associated with the aromatic ring and carbon-halogen bonds.
-
¹H NMR confirms the presence of one aromatic proton and two amine protons, consistent with the structure.
-
¹³C NMR confirms the presence of the four unique carbon environments in the pyrimidine ring.
Together, these techniques provide a self-validating system, offering unambiguous proof of the structure and purity of this compound, leaving no doubt as to its identity.
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-
Metabolomics Standard Initiative. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
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The Strategic Utility of 4-Chloro-5-iodopyrimidin-2-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its presence in a multitude of FDA-approved drugs, particularly in the realm of oncology, underscores its significance. Within this important class of heterocycles, 4-Chloro-5-iodopyrimidin-2-amine emerges as a highly versatile and strategically valuable building block. The trifunctional nature of this compound, presenting a reactive chloro group, a versatile iodo substituent, and a modifiable amino group, offers a rich platform for the synthesis of complex molecular entities with finely tuned biological activities. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Typically a yellow solid | [1] |
| CAS Number | 3993-80-4 | [1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMF and DMSO. | [1] |
| Storage | Recommended to be stored in a freezer, protected from light. | [1] |
The strategic placement of the chloro and iodo substituents on the pyrimidine ring is a key feature of this building block. The differing reactivities of the C-Cl and C-I bonds in palladium-catalyzed cross-coupling reactions allow for selective and sequential functionalization, a crucial advantage in the construction of complex molecular architectures.
Synthesis of the Core Scaffold
The synthesis of this compound is not explicitly detailed in readily available literature, with many sources focusing on its isomer, 4-amino-2-chloro-5-iodopyrimidine. However, a plausible and commonly employed synthetic route for related aminopyrimidines involves a multi-step process starting from a suitable pyrimidine precursor. A general and logical synthetic approach is outlined below.
Caption: A plausible synthetic pathway to this compound.
Strategic Reactivity and Key Transformations
The synthetic utility of this compound is primarily derived from its high reactivity in palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms allows for regioselective functionalization, a cornerstone of modern synthetic strategy.
The Principle of Regioselective Cross-Coupling
The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine bond. This difference in reactivity is the foundation for the selective functionalization of this compound. By carefully controlling the reaction conditions, one can selectively react at the C5 position (iodine) while leaving the C4 position (chlorine) intact for subsequent transformations. The general reactivity order for halogens in Suzuki-Miyaura coupling is I > Br > Cl.[2]
Caption: Regioselective cross-coupling potential of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or DME, and water.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-aryl/heteroaryl-pyrimidin-2-amine.
The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the attached halogens in Suzuki coupling reactions compared to their benzene analogs.[4]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a cornerstone for the synthesis of molecules containing an alkyne moiety, another privileged functional group in medicinal chemistry.[5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2]
Experimental Protocol: Sonogashira Coupling at the C5-Position
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.10 eq.) in a suitable solvent, often a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and another organic solvent like THF or DMF.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo. Purify the resulting crude product via column chromatography to yield the 4-chloro-5-alkynylpyrimidin-2-amine.
Application in the Synthesis of Kinase Inhibitors
The pyrimidin-2-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] The ability to selectively functionalize the C4 and C5 positions of this compound makes it an invaluable tool for creating libraries of potential drug candidates. For instance, the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors has been reported utilizing a pyrimidin-2-amine core.[7]
Caption: General workflow for kinase inhibitor synthesis using the target building block.
This sequential, regioselective approach allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique arrangement of functional groups, coupled with the well-established methodologies for their selective transformation, provides medicinal chemists with a robust platform for the rapid generation of diverse molecular libraries. The strategic application of this building block, particularly in the synthesis of kinase inhibitors, continues to be a promising avenue for the discovery of novel therapeutics to address unmet medical needs.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound [Q04521]. ChemUniverse. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (n.d.). PubMed. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed. Retrieved from [Link]
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Discovery and history of substituted pyrimidines in medicinal chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted Pyrimidines
Abstract
The pyrimidine ring, a fundamental heterocyclic scaffold, is woven into the very fabric of life as a core component of nucleic acids. This inherent biological relevance has positioned it as a "privileged structure" in medicinal chemistry, leading to the development of a remarkable array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, tracing their journey from foundational synthetic milestones to their current status as indispensable drugs in oncology, virology, and microbiology. We will delve into the intricate structure-activity relationships that govern their biological effects, detail key experimental protocols for their synthesis and evaluation, and visualize the complex signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring legacy and future potential of pyrimidine-based therapeutics.
A Historical Odyssey: From a Novel Heterocycle to a Pillar of Pharmacology
The story of pyrimidines in science begins not with a therapeutic breakthrough, but with fundamental chemical synthesis. Although derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879 through the condensation of urea and malonic acid.[1][2] However, the systematic study of this heterocyclic family truly commenced in 1884 with the work of Adolf Pinner , who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidine" in 1885.[1][2][3][4] The parent pyrimidine compound itself was first prepared by Siegmund Gabriel and James Colman in 1900 by reducing 2,4,6-trichloropyrimidine, which they synthesized from barbituric acid.[1][3][5][6]
These early synthetic explorations laid the groundwork for the eventual realization of the therapeutic potential of pyrimidines. A pivotal moment arrived with the recognition that pyrimidine analogs could act as antimetabolites, interfering with the biosynthesis of nucleic acids. This concept spurred the development of some of the most impactful drugs of the 20th century.
Key Milestones in the Therapeutic Development of Substituted Pyrimidines:
-
The Dawn of Antifolates (1950s): The discovery that 2,4-diaminopyrimidines could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folic acid metabolism and consequently DNA synthesis, opened a new therapeutic avenue. This led to the development of the antimalarial drug pyrimethamine by Gertrude Elion in 1952 and the antibacterial agent trimethoprim .[7][8] These drugs demonstrated the power of targeting essential metabolic pathways with pyrimidine-based inhibitors.
-
The Fluoropyrimidine Revolution in Oncology (1950s-1960s): The synthesis of 5-fluorouracil (5-FU) by Charles Heidelberger and his team in the 1950s marked a watershed moment in cancer chemotherapy.[9][10][11] Based on the observation that tumors utilize uracil more rapidly than normal tissues, 5-FU was designed as a potent antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[9]
-
The Fight Against HIV/AIDS (1980s): The emergence of the HIV/AIDS pandemic spurred an urgent search for effective antiviral agents. This led to the repurposing of zidovudine (AZT) , a pyrimidine nucleoside analog originally synthesized in the 1960s as a potential anticancer drug.[12][13][14][15][16] In 1985, it was discovered that AZT could inhibit the reverse transcriptase enzyme of HIV, and it became the first FDA-approved drug for AIDS in 1987.[12][15][16]
-
The Era of Targeted Kinase Inhibitors (1990s-Present): The discovery of imatinib , a revolutionary targeted cancer therapy, highlighted the versatility of the pyrimidine scaffold. While imatinib itself is a 2-phenylaminopyrimidine derivative, its success spurred the development of a vast number of pyrimidine-based kinase inhibitors for the treatment of various cancers.[17][18] These drugs are designed to selectively target specific kinases that are dysregulated in cancer cells, offering a more precise and less toxic approach to treatment.
The Art of Synthesis: Constructing the Pyrimidine Core
The therapeutic utility of substituted pyrimidines is underpinned by a rich and diverse portfolio of synthetic methodologies. These methods allow for the precise installation of various functional groups onto the pyrimidine ring, enabling the fine-tuning of their pharmacological properties.
Foundational Cyclocondensation Reactions
The majority of pyrimidine syntheses rely on the cyclocondensation of a three-carbon component with a compound containing an N-C-N moiety.
-
Pinner Synthesis: This classic method, developed by Adolf Pinner, involves the condensation of an amidine with a β-keto ester or a β-diketone.[4][19][20] This reaction is typically promoted by a strong base and is a versatile method for preparing a wide range of substituted pyrimidines.
-
Biginelli Reaction: First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[21][22][23][24][25] The Biginelli reaction is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which have shown a broad spectrum of biological activities.
Experimental Protocol: General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines from Chalcones
This protocol provides a representative method for synthesizing substituted pyrimidines, which can then be further modified for drug discovery efforts.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-disubstituted pyrimidin-2-amine.
Caption: A generalized workflow for the synthesis, purification, and analysis of substituted pyrimidines.
Mechanisms of Action: How Substituted Pyrimidines Exert Their Therapeutic Effects
The diverse therapeutic applications of substituted pyrimidines stem from their ability to interact with a wide range of biological targets. Their mechanisms of action are often rooted in their structural similarity to endogenous pyrimidines, allowing them to function as competitive inhibitors or fraudulent substrates.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.[26][27][28][29][30] Pyrimidine-based DHFR inhibitors, such as pyrimethamine and trimethoprim , are structural analogs of folic acid that bind with high affinity to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate.[26][28] This leads to a depletion of tetrahydrofolate, which in turn inhibits DNA synthesis and cell proliferation, particularly in rapidly dividing cells like malaria parasites and bacteria.[26][27]
Caption: Mechanism of action of pyrimidine-based DHFR inhibitors.
Inhibition of Thymidylate Synthase and Nucleic Acid Incorporation
5-Fluorouracil (5-FU) exerts its anticancer effects through a multi-pronged attack on cellular machinery.[9][10][11][31][32] After intracellular conversion to its active metabolites, it primarily acts as an inhibitor of thymidylate synthase (TS).[11][31] The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidylate, a crucial precursor for DNA replication.[9][11][32] This leads to "thymineless death" in rapidly dividing cancer cells.[10] Furthermore, other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to errors in transcription and replication and further contributing to cytotoxicity.[11][31][32]
Inhibition of Viral Reverse Transcriptase
Pyrimidine nucleoside analogs like zidovudine (AZT) are a cornerstone of antiretroviral therapy.[12][13][14][15][16] These drugs are prodrugs that are intracellularly phosphorylated to their active triphosphate forms. As analogs of natural nucleosides, they act as competitive inhibitors of the viral reverse transcriptase enzyme.[12] Incorporation of the AZT-triphosphate into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts the replication of the retrovirus.
Structure-Activity Relationships (SAR) and Quantitative Data
The biological activity of substituted pyrimidines is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.
Pyrimidine-Based Kinase Inhibitors
A significant focus of modern pyrimidine medicinal chemistry is the development of kinase inhibitors for cancer therapy.[17][18][33][34][35][36][37] Many of these inhibitors target the ATP-binding site of kinases. The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, with substituents at various positions making key interactions with the kinase active site to confer potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Gefitinib | EGFR | 2-37 | A431 | 0.015 |
| Erlotinib | EGFR | 2 | NCI-H358 | 0.05 |
| Lapatinib | EGFR/HER2 | 9.8 / 13.4 | BT474 | 0.16 |
| Imatinib | Bcr-Abl | 250-500 | K562 | 0.25 |
| Dasatinib | Bcr-Abl | <1 | K562 | 0.001 |
Data compiled from various public sources and are representative examples.
Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:
-
Substituents at the 2- and 4-positions: These positions are often crucial for establishing hydrogen bonding interactions with the hinge region of the kinase active site. Anilino or similar aromatic groups are common substituents at these positions.[34]
-
Substituents at the 5-position: This position can be modified to enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.
-
Fused Pyrimidine Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or pyridine, can create more rigid scaffolds that can be optimized for specific kinase targets.[35]
Antiviral and Antibacterial Pyrimidines
For antiviral nucleoside analogs, modifications to the sugar moiety and the pyrimidine base are critical for activity and selectivity. For antibacterial DHFR inhibitors, substituents on the pyrimidine ring that exploit differences between the bacterial and human enzymes are key to achieving a therapeutic window.
Future Directions and Conclusion
The journey of substituted pyrimidines in medicinal chemistry is a testament to the power of fundamental chemical research to drive profound advances in human health. From their humble beginnings as newly synthesized heterocycles, they have evolved into a versatile and indispensable class of therapeutic agents.
The future of pyrimidine-based drug discovery remains bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex pyrimidine libraries. The application of computational modeling and structure-based drug design will enable the more rational design of highly selective and potent inhibitors for a growing number of biological targets. Furthermore, the concept of dual-target or multi-target inhibitors based on the pyrimidine scaffold holds great promise for overcoming drug resistance and treating complex diseases.[17]
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An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated Pyrimidines
Introduction: The Strategic Role of Halogenation in Pyrimidine-Based Drug Discovery
The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core of essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its derivatives are cornerstones in the development of therapeutics, particularly in oncology and virology. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this privileged scaffold is a powerful and widely employed tactic in drug design. This guide provides an in-depth exploration of the core physicochemical characteristics of halogenated pyrimidines, offering insights for researchers, scientists, and drug development professionals.
Halogenation is far more than a simple substitution; it is a nuanced tool that allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics. By modifying the pyrimidine core with halogens, medicinal chemists can systematically modulate a compound's lipophilicity, metabolic stability, acidity (pKa), and binding interactions. These modifications directly impact a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its clinical success. A classic example is the antimetabolite 5-Fluorouracil (5-FU), where the introduction of a fluorine atom at the 5-position creates a potent and widely used anticancer agent.[2][3]
This guide will dissect the key physicochemical properties of halogenated pyrimidines, explaining the underlying principles and providing practical experimental protocols for their determination.
Lipophilicity (logP/logD): Navigating Biological Membranes
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.
The Impact of Halogenation: The introduction of a halogen atom to the pyrimidine ring generally increases lipophilicity.[4] This is due to the halogen's size and polarizability, which enhance van der Waals interactions with nonpolar environments.[4] The effect on lipophilicity typically increases with the size of the halogen: I > Br > Cl > F.[4] However, the position of the halogen on the pyrimidine ring and the presence of other functional groups can lead to more complex relationships.[5] For instance, fluorination can sometimes lead to counterintuitive effects on lipophilicity due to its high electronegativity and the potential for intramolecular interactions.[5]
Quantitative Data Summary:
| Compound | Halogen | Position | Experimental logP |
| Pyrimidine | - | - | -0.1 |
| 5-Fluorouracil | F | 5 | -0.89[2] |
| 2-Chloropyrimidine | Cl | 2 | 0.8 |
| 5-Bromopyrimidine | Br | 5 | 1.1 |
Note: logP values are approximate and can vary based on the experimental method.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.[6]
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[7]
-
Compound Addition: Dissolve a known amount of the halogenated pyrimidine in the aqueous phase.
-
Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7]
-
Calculation: The logP is calculated using the formula: logP = log10([Compound]octanol / [Compound]aqueous).[6]
Diagram: Experimental Workflow for logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Acidity and Basicity (pKa): Ionization at Physiological pH
The pKa value dictates the extent of ionization of a compound at a given pH.[8] For halogenated pyrimidines, the nitrogen atoms in the ring are basic and can be protonated. The pKa is a critical parameter as it influences solubility, permeability, and receptor binding.
The Impact of Halogenation: Halogens are electron-withdrawing groups, and their introduction to the pyrimidine ring decreases the basicity of the ring nitrogens, thus lowering the pKa.[9][10] The magnitude of this effect depends on the electronegativity of the halogen (F > Cl > Br > I) and its position relative to the nitrogen atoms. Halogenation at positions 2, 4, or 6 will have a more pronounced effect on the pKa than substitution at the 5-position due to closer proximity to the ring nitrogens.[1]
Quantitative Data Summary:
| Compound | pKa (approximate) |
| Pyrimidine | 1.3 |
| 2-Chloropyrimidine | -0.5 |
| 4-Chloropyrimidine | 0.4 |
| 5-Fluorouracil | 8.0 (for N1-H deprotonation)[2] |
Note: pKa values can vary based on experimental conditions.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of an acid or base.[8][11][12]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve a precise amount of the halogenated pyrimidine in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically >10⁻⁴ M).[11][12]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[11]
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11]
Diagram: Key Steps in Potentiometric Titration
Caption: Process flow for pKa determination via titration.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[13] Poor solubility is a major challenge in drug development.
The Impact of Halogenation: The effect of halogenation on aqueous solubility is complex. The increased lipophilicity associated with larger halogens (Cl, Br, I) generally leads to decreased aqueous solubility. However, the introduction of fluorine can sometimes increase solubility due to its ability to participate in hydrogen bonding with water molecules. The overall solubility is a balance between the lipophilicity of the molecule and its crystal lattice energy. For example, 5-Fluorouracil is sparingly soluble in water.[14][15]
Experimental Protocol: Kinetic Solubility Assay (High-Throughput)
Kinetic solubility assays are widely used in early drug discovery for rapid assessment.[13][16] They measure the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[16][17]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the halogenated pyrimidine in DMSO (e.g., 10-20 mM).[17][18]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.[18]
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[18]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[18]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[13][18]
-
Direct UV/LC-MS: Alternatively, filter the solutions to remove precipitate and quantify the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS/MS.[13][19]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Metabolic Stability: Resisting Enzymatic Degradation
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[20][21] Enhancing metabolic stability can increase a drug's half-life and oral bioavailability.
The Impact of Halogenation: Halogenation can significantly improve metabolic stability by blocking sites of metabolism. For example, if a specific carbon atom on the pyrimidine ring is susceptible to oxidative metabolism by CYP enzymes, introducing a halogen at that position can prevent this reaction. The C-F bond is particularly strong and resistant to cleavage, making fluorination a common strategy to enhance metabolic stability. However, the presence of halogens can also direct metabolism to other parts of the molecule.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[21][22]
Methodology:
-
Reagent Preparation: Thaw liver microsomes (human or other species) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing an NADPH-regenerating system, which is essential for CYP enzyme activity.[22][23]
-
Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate at 37°C.[20][21]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[21]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.[21]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][21]
Diagram: Relationship of Halogenation to Physicochemical Properties
Caption: Impact of Halogenation on Key Drug Properties.
Halogen Bonding: A Unique Intermolecular Interaction
Beyond the classical physicochemical effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as a halogen bond. This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a nitrogen or oxygen atom.[24][25] In the context of pyrimidines, the ring nitrogens can act as excellent halogen bond acceptors.[24] This interaction can significantly contribute to the binding affinity of a ligand to its protein target, offering a valuable tool for rational drug design.
Conclusion: A Multifaceted Approach to Drug Design
The halogenation of pyrimidines is a versatile and powerful strategy in medicinal chemistry. By understanding and manipulating the physicochemical consequences of introducing different halogens at various positions, drug discovery scientists can rationally design molecules with improved ADMET properties and enhanced biological activity. The interplay between lipophilicity, pKa, solubility, and metabolic stability is complex, requiring a multifaceted approach to optimization. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical parameters, enabling the development of safer and more effective halogenated pyrimidine-based therapeutics.
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MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
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PMC - NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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Wikipedia. Pyrimidine. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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ResearchGate. (PDF) Pyrimidine and its biological activity: a review. [Link]
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ResearchGate. Why do halogen substituents make molecules more lipophilic?. [Link]
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DigitalCommons@USU. Influence of Lipophilicity on the Accumulation and Distribution of Halogenated Phenols and a Pyridinol as Metabolites of Pesticides in the Rat. [Link]
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PMC. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
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The Journal of Physical Chemistry A - ACS Publications. Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. [Link]
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ResearchGate. Halogen Bonding in Nucleic Acid Complexes | Request PDF. [Link]
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The Journal of Chemical Physics | AIP Publishing. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]
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PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]
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-
Wikipedia. Dye. [Link]
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Chemical Reviews - ACS Publications. The Halogen Bond. [Link]
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Potential biological significance of 4-Chloro-5-iodopyrimidin-2-amine
An In-Depth Technical Guide to the Biological Significance of 4-Chloro-5-iodopyrimidin-2-amine: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. This compound emerges as a molecule of significant interest, not necessarily as a final therapeutic agent, but as a highly strategic trifunctional intermediate. Its pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in oncology.[1][2] The specific arrangement of an amino group, a chloro substituent, and an iodo substituent provides medicinal chemists with three distinct and orthogonally reactive sites. This guide delineates the synthesis, chemical reactivity, and profound biological significance of this compound, demonstrating its pivotal role as a cornerstone for the development of targeted therapies, most notably potent kinase inhibitors and emerging modalities like protein degraders.
The Pyrimidine Scaffold: A Privileged Core in Therapeutics
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[2] This inherent biological relevance has made it a frequent and successful scaffold in drug design. Its ability to form key hydrogen bonds and participate in various molecular interactions allows it to serve as an effective anchor for binding to biological targets. Consequently, pyrimidine derivatives have found widespread therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] this compound represents a highly functionalized and synthetically valuable iteration of this privileged core, engineered for facile diversification in drug discovery campaigns.
Physicochemical Properties and Synthesis
A comprehensive understanding of the molecule's properties is essential for its effective use in synthetic and medicinal chemistry. While specific experimental data for the 2-amino isomer can be sparse, its properties are comparable to the more widely documented 4-amino isomer.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClIN₃ | [5][6] |
| Molecular Weight | 255.44 g/mol | [5][6] |
| Appearance | Expected to be a solid, likely off-white to yellow | [5] |
| CAS Number | 3993-80-4 | [7] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMF, DMSO) | [5] |
| XLogP3 | 1.5 | [6] |
Note: Data is primarily based on the closely related isomer 2-chloro-5-iodopyrimidin-4-amine where direct data for the title compound is unavailable.
Rationale and Workflow for Synthesis
The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 2-aminopyrimidine. The causality behind this strategy is the controlled, sequential introduction of the halogen substituents.
-
Chlorination: The first step is the selective chlorination at the 4-position. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds because the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack after activation of the hydroxyl group in its tautomeric form (2-amino-pyrimidin-4-ol).
-
Iodination: The subsequent step is the electrophilic aromatic substitution at the electron-rich 5-position. The presence of the amino group activates the ring towards this substitution. A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).[5]
Sources
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- 7. This compound | 3993-80-4 [amp.chemicalbook.com]
Methodological & Application
Application Notes: A Comprehensive Guide to the Synthesis of 4-Chloro-5-iodopyrimidin-2-amine
Introduction: The Strategic Value of a Trifunctional Pyrimidine Core
In the landscape of modern drug discovery and medicinal chemistry, 4-Chloro-5-iodopyrimidin-2-amine stands out as a highly versatile and valuable heterocyclic building block. Its strategic importance lies in the trifunctional nature of the pyrimidine core, which presents researchers with three distinct, orthogonally reactive sites: a nucleophilic amino group, an electrophilic chloro substituent, and a highly adaptable iodo group. This unique arrangement allows for a programmed, sequential introduction of molecular diversity.
The chloro and iodo substituents are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This capability enables the facile construction of complex molecular architectures and extensive chemical libraries essential for screening and identifying novel therapeutic agents. This technical guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for optimization and troubleshooting.
Synthetic Strategy: Direct Electrophilic Iodination
The most efficient and widely adopted method for preparing this compound is through the direct electrophilic aromatic substitution of its precursor, 2-amino-4-chloropyrimidine. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating amino group at the C2 position. This directing effect makes the C5 position the most nucleophilic and, therefore, the primary site for iodination.
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1] It serves as a mild and convenient source of an electrophilic iodine atom ("I+"), offering significant advantages over molecular iodine (I₂) in terms of handling, safety, and reaction cleanliness. The reaction proceeds readily in a polar aprotic solvent, which effectively solubilizes the starting materials and facilitates the reaction.
Sources
Application Notes and Protocols: Direct Iodination of 2-Amino-4-Chloropyrimidine using N-Iodosuccinimide
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles serve as indispensable synthons. Their utility lies in their predictable reactivity in cross-coupling reactions, enabling the rapid diversification of molecular scaffolds. Among these, 2-amino-4-chloro-5-iodopyrimidine is a particularly valuable building block.[1] Its trifunctional nature—possessing an activating amino group, and two distinct halogen handles (chloro and iodo) at positions amenable to selective manipulation—offers a versatile platform for the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of a reliable and efficient method for the synthesis of 2-amino-4-chloro-5-iodopyrimidine: the direct electrophilic iodination of the readily available 2-amino-4-chloropyrimidine using N-Iodosuccinimide (NIS). As your Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanism, the causal factors behind procedural choices, and a robust, self-validating protocol designed for reproducibility and success in a research setting.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is fundamental to the functionalization of aromatic and heteroaromatic rings.[2] In this specific case, the pyrimidine ring, while inherently electron-deficient due to the presence of two electronegative nitrogen atoms, is sufficiently activated by the substituent groups to undergo electrophilic attack by an iodinating agent.
The Role of Substituents in Directing Iodination
The regiochemical outcome of the reaction—iodination at the C-5 position—is a direct consequence of the electronic effects exerted by the amino and chloro substituents on the pyrimidine ring.
-
2-Amino Group (Activating): The amino group at the C-2 position is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the pyrimidine ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. It is an ortho, para-director.
-
4-Chloro Group (Deactivating): Conversely, the chloro group at the C-4 position is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.
The C-5 position is ortho to the strongly activating amino group and meta to the deactivating chloro group. The powerful activating and directing effect of the amino group dominates, rendering the C-5 position the most electron-rich and sterically accessible site for electrophilic attack.
N-Iodosuccinimide (NIS) as the Electrophile Source
N-Iodosuccinimide is a mild and highly effective source of an electrophilic iodine atom ("I+").[3] Unlike molecular iodine (I₂), which is generally not reactive enough to iodinate many heterocycles without strong activating conditions, NIS provides a readily available and more potent electrophile.[4] The N-I bond is polarized, with the iodine atom being electron-deficient, making it susceptible to nucleophilic attack by the activated pyrimidine ring. Its ease of handling as a crystalline solid and the mild reaction conditions it allows make it a preferred reagent in pharmaceutical synthesis.[3]
Mechanistic Pathway
The reaction proceeds through a classic SEAr mechanism, which can be visualized as a three-step process.
Diagram 1: High-level overview of the SEAr Iodination Mechanism.
Detailed Experimental Protocol
This protocol is based on established procedures for the direct iodination of substituted pyrimidines and is designed to be a self-validating system.[1] Each step includes an explanation of its purpose to ensure trustworthiness and facilitate troubleshooting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chloropyrimidine | ≥97% | Sigma-Aldrich | Starting material. |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | Iodinating agent. Light-sensitive. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated aq. Na₂S₂O₃ | - | Lab-prepared | For quenching. |
| Brine (Saturated aq. NaCl) | - | Lab-prepared | For washing. |
| Anhydrous Na₂SO₄ | Granular | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Safety Precautions
-
N-Iodosuccinimide (NIS): Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen. All manipulations should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Experimental Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Causality: Anhydrous DMF is used as it is a polar aprotic solvent that can effectively dissolve the reactants and stabilize the charged intermediate (sigma complex) formed during the reaction, potentially accelerating the rate.[5] The absence of water prevents potential side reactions.
-
To the stirred solution, add N-Iodosuccinimide (1.1 - 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Causality: Using a slight excess of NIS ensures complete consumption of the starting material. Adding it portion-wise helps to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be more nonpolar than the starting material.
-
Causality: TLC is a crucial self-validating step. It confirms the consumption of the starting material and the formation of a new, less polar product, preventing premature workup or unnecessarily long reaction times which could lead to side products.
-
-
Workup and Extraction:
-
Upon completion (as determined by TLC), pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color of any residual iodine will disappear.
-
Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, preventing them from contaminating the final product.
-
Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude material by silica gel column chromatography or recrystallization to yield the final product.
-
Causality: Purification is essential to remove the succinimide byproduct and any other minor impurities, ensuring the high purity required for subsequent applications in drug development.
-
Quantitative and Analytical Data
Reaction Parameters and Physicochemical Properties
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-chloropyrimidine | [6] |
| Molecular Formula | C₄H₄ClN₃ | [6] |
| Molecular Weight | 129.55 g/mol | [6] |
| Reagent | N-Iodosuccinimide (NIS) | |
| Molecular Formula | C₄H₄INO₂ | |
| Molecular Weight | 224.99 g/mol | |
| Equivalents Used | 1.1 - 1.5 | [1] |
| Product | 2-Amino-4-chloro-5-iodopyrimidine | [1] |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Yellow solid (expected) | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [1] |
| Temperature | Room Temperature | [1] |
| Duration | 4 - 12 hours | [1] |
| Expected Yield | 75-90% (Estimated) |
Note on Yield: A specific literature-reported yield for this exact transformation was not found. This estimate is based on typical yields for similar electrophilic iodinations of activated heterocyclic systems.
Expected Analytical Characterization (Estimated)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ≈ 8.1-8.3 ppm (s, 1H, H-6): The lone pyrimidine proton is expected to be a singlet and shifted downfield compared to the starting material due to the electronic effect of the adjacent iodine.
-
δ ≈ 7.0-7.5 ppm (s, 2H, -NH₂): The amino protons typically appear as a broad singlet.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ≈ 162-164 ppm (C-2)
-
δ ≈ 158-160 ppm (C-4)
-
δ ≈ 155-157 ppm (C-6)
-
δ ≈ 75-80 ppm (C-5): The carbon bearing the iodine atom is expected to be significantly shifted upfield, a characteristic effect of heavy halogens in NMR.
-
-
FT-IR (KBr, cm⁻¹):
-
3450-3300 cm⁻¹ (N-H stretching, asymmetric and symmetric)
-
~1650 cm⁻¹ (N-H scissoring)
-
~1580-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)
-
~800-750 cm⁻¹ (C-Cl stretching)
-
~600-500 cm⁻¹ (C-I stretching)
-
Potential Side Reactions and Troubleshooting
A robust protocol anticipates and mitigates potential issues.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 12 hours, a small additional portion of NIS (0.1-0.2 eq) can be added. Ensure the DMF used is truly anhydrous, as moisture can deactivate the NIS.
-
Di-iodination: While the C-5 position is overwhelmingly favored, the use of a large excess of NIS (>2.0 eq) or prolonged reaction times could potentially lead to a second iodination, likely at the amino group. The protocol is designed to use a minimal excess of NIS to prevent this.
-
Impurity of Starting Material: The purity of the initial 2-amino-4-chloropyrimidine is crucial. Impurities could lead to unexpected byproducts that complicate purification.
By adhering to the stoichiometric recommendations and monitoring the reaction via TLC, these potential side reactions are effectively minimized, ensuring a high-purity yield of the desired product.
References
- (Reference intentionally left blank for future addition if a specific yield is found)
- (Reference intentionally left blank for future addition if specific spectral d
-
Ansari, A., et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11029, 2022. [Link]
- (Reference intentionally left blank)
-
MacLeod, S. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Samasta Chemicals, 2024. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. 2017. [Link]
-
Stavber, S., et al. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6433, 2022. [Link]
- (Reference intentionally left blank)
- (Reference intentionally left blank)
-
Mu, X., et al. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 9(42), 24298-24313, 2019. [Link]
-
Ashenhurst, J. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry, 2012. [Link]
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- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-iodopyrimidin-2-amine
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed exploration of its application to a specific and highly functionalized substrate: 4-chloro-5-iodopyrimidin-2-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, offering multiple points for diversification. The presence of two distinct halogen atoms, iodine and chlorine, at the C5 and C4 positions respectively, introduces a critical element of chemoselectivity to the reaction design.
This document is structured to provide not just a step-by-step protocol, but a comprehensive understanding of the underlying principles that govern the successful and selective arylation of this substrate. We will delve into the mechanistic rationale for the anticipated selectivity, the critical roles of the catalyst, ligands, base, and solvent, and provide a field-proven protocol for the selective Suzuki-Miyaura coupling at the C5 position.
The Principle of Chemoselectivity: Why the C-I Bond Reacts Preferentially
The cornerstone of a successful Suzuki-Miyaura coupling with this compound is the selective activation of the C-I bond over the C-Cl bond. This selectivity is rooted in the fundamental mechanism of the reaction, specifically the rate-determining oxidative addition step.[2] The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1]
This reactivity trend is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst. This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the targeted arylation at the 5-position of the pyrimidine ring while leaving the 4-chloro substituent intact for potential subsequent transformations.
The electron-deficient nature of the pyrimidine ring further facilitates the oxidative addition step compared to analogous benzene derivatives.[1] The presence of the electron-donating amino group at the C2 position can also influence the electronic properties of the ring and, consequently, the reactivity of the halogen substituents.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the chemoselectivity-determining step.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Key Experimental Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. The following table outlines the recommended starting conditions and the reasoning behind each choice.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄: A reliable and commonly used catalyst that is active for a wide range of substrates.[4] PdCl₂(dppf): Often shows excellent activity for heteroaromatic substrates and can be more air-stable than Pd(PPh₃)₄. |
| Ligand | Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | PPh₃: A versatile and cost-effective ligand. dppf: A bidentate ligand that can stabilize the palladium catalyst and promote reductive elimination. Bulky, electron-rich phosphine ligands can further enhance the rate of oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[5] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF/Water | A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[6] The choice of organic solvent can influence the solubility of the reactants and the reaction temperature. |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester | Arylboronic acids are the most common coupling partners. Pinacol esters can offer improved stability and are often used for less reactive boronic acids. |
| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and solvent system.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation. |
Experimental Protocol: Selective C5-Arylation of this compound
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C5 position of this compound. Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or a round-bottom flask with a condenser and a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (to achieve a concentration of approximately 0.1 M with respect to the pyrimidine substrate).
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Water Addition: Add degassed water (typically 1/4 to 1/10 of the volume of the organic solvent).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-chloropyrimidin-2-amine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source. Ensure the reaction is thoroughly degassed. |
| Insufficiently active base or poor solubility | Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Excess boronic acid | Use a smaller excess of the boronic acid (e.g., 1.1 eq). |
| Oxygen contamination | Ensure rigorous exclusion of air from the reaction. | |
| Dehalogenation of the starting material | Presence of a hydrogen source | Ensure solvents are dry and of high quality. |
| Reaction stalls before completion | Catalyst decomposition | Add a fresh portion of the catalyst. |
Safety and Handling Precautions
-
This compound: Handle with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane and other organic solvents are flammable and should be handled with care. Avoid ignition sources.
-
Bases: Inorganic bases can be corrosive. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and selective method for the synthesis of 5-aryl-4-chloropyrimidin-2-amines. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, a high degree of chemoselectivity can be achieved. The protocol provided herein serves as a robust starting point for this transformation. A thorough understanding of the reaction mechanism and the role of each component will empower researchers to optimize conditions for their specific needs, thereby facilitating the efficient synthesis of diverse and complex molecules for applications in drug discovery and materials science.
References
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Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
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Kudo, N.; et al. J. Org. Chem.2005 , 70 (19), 7678–7683. [Link]
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Stanforth, S. P. Tetrahedron1998 , 54 (3-4), 263–303. [Link]
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Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Chem. Soc. Rev.2014 , 43 (1), 412–443. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001 , 40 (24), 4544–4568. [Link]
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Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Corbet, J.-P.; Mignani, G. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Chloro-5-iodopyrimidin-2-amine
Introduction: A Versatile Heterocyclic Building Block
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents, from kinase inhibitors to antiviral drugs.[1] The compound 4-Chloro-5-iodopyrimidin-2-amine is a trifunctional building block of significant strategic value. Its pyrimidine core is adorned with an amino group, a moderately reactive chloro substituent, and a highly reactive iodo substituent. This disparity in halogen reactivity allows for programmed, site-selective functionalization using palladium-catalyzed cross-coupling reactions.[2]
This guide provides an in-depth exploration of the key palladium-catalyzed reactions applicable to this substrate. We will delve into the principles of chemoselectivity, provide detailed, field-tested protocols for major coupling reactions, and illustrate workflows for the sequential elaboration of this versatile molecule, empowering researchers in drug discovery and chemical synthesis.
The Principle of Chemoselective Functionalization
The power of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The bond strength of the carbon-halogen bond plays a crucial role in the kinetics of this step. The general order of reactivity for aryl halides is:
Ar-I > Ar-Br > Ar-Cl > Ar-F
The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. Consequently, the oxidative addition of the C-I bond to a Pd(0) complex is substantially faster than that of the C-Cl bond.[2] By carefully selecting mild reaction conditions (e.g., lower temperatures, less activated catalysts), it is possible to achieve highly selective coupling exclusively at the C-5 iodo position, leaving the C-4 chloro position untouched for subsequent transformations.
Sources
Buchwald-Hartwig Amination of 4-Chloro-5-iodopyrimidin-2-amine: A Protocol for Chemoselective C-N Bond Formation
An Application Guide for Researchers
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective Buchwald-Hartwig amination of 4-Chloro-5-iodopyrimidin-2-amine. We delve into the mechanistic principles governing selectivity, offer a comprehensive analysis of critical reaction parameters, and present a robust, step-by-step protocol for achieving successful C-N coupling at the more reactive C-I position. This guide is designed to blend theoretical understanding with practical, field-proven insights to empower chemists in the synthesis of high-value substituted aminopyrimidines, a scaffold prevalent in numerous pharmaceutical agents.
Introduction: The Strategic Challenge of Polyhalogenated Heterocycles
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods that suffered from limited scope and poor functional group tolerance.[1] The reaction's power lies in its ability to couple a wide array of aryl halides and pseudohalides with various amines.[2]
The substrate at the heart of this guide, this compound, presents a common yet fascinating challenge in synthetic strategy: chemoselectivity. As a polyhalogenated heterocycle, it possesses two distinct carbon-halogen bonds with different reactivities.[3][4] The successful synthesis of a specific isomer requires a reaction that can precisely discriminate between the C5-Iodo and C4-Chloro positions. Understanding the principles of palladium catalysis allows for the rational design of a process that selectively targets the more labile C-I bond, paving the way for the synthesis of valuable 5-amino-4-chloropyrimidine derivatives. These derivatives are key intermediates for further functionalization in drug discovery programs.
Mechanistic Rationale and the Basis for Chemoselectivity
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-mediated catalytic cycle. A grasp of this mechanism is fundamental to understanding how to control the reaction's outcome, particularly its selectivity. The generally accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination.
The Key to Chemoselectivity: Oxidative Addition
For a substrate like this compound, selectivity is determined in the first committed step of the cycle: oxidative addition. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general trend for BDEs in aryl halides is:
C-Cl > C-Br > C-I
Consequently, the C-I bond is weaker and more readily cleaved by the Pd(0) catalyst than the C-Cl bond.[6][7] By carefully controlling reaction conditions, particularly temperature, the catalyst can be made to insert exclusively into the C-I bond, leaving the C-Cl bond intact for subsequent transformations. While aryl iodides can sometimes react more slowly than bromides due to the formation of stable palladium iodide dimers, the significant difference in reactivity compared to chlorides remains the dominant factor for selectivity in this system.[1][7]
Deep Dive: Optimizing Key Reaction Parameters
The success of a Buchwald-Hartwig amination is not accidental; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in the catalytic cycle.[8]
| Parameter | Selection Rationale & Expert Insights | Typical Range/Examples |
| Palladium Source | Pd(0) is the active catalyst, but is often generated in situ from more stable Pd(II) precatalysts like Pd(OAc)₂.[5] Using well-defined Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts can lead to more reproducible results by avoiding unreliable reduction steps.[9][10] | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., G3-XPhos) |
| Ligand | This is the most critical choice. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final, often rate-limiting, reductive elimination. For heteroaromatic substrates, ligands like XPhos, RuPhos, and BrettPhos are field-proven choices.[8][9] | XPhos, RuPhos, BrettPhos, SPhos, Josiphos-type ligands |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the palladium-amine complex), generating the palladium amide intermediate.[1] Sodium tert-butoxide is highly effective but can be incompatible with sensitive functional groups.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[11] | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ |
| Solvent | Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common choices due to their ability to dissolve the reagents and their suitable boiling points. Ethereal solvents like THF are also used.[9] Solvents like chlorinated hydrocarbons, acetonitrile, or pyridine should be avoided as they can inhibit the catalyst.[9] | Toluene, 1,4-Dioxane, THF, CPME, t-Amyl alcohol |
| Temperature | Typically ranges from 80-110 °C. For achieving chemoselectivity, it is often best to start at a lower temperature (e.g., 80 °C) to favor the reaction at the more reactive C-I bond and minimize potential side reactions at the C-Cl bond. | 80 °C to 120 °C |
Experimental Protocol: Chemoselective Amination with Morpholine
This protocol details a representative amination of this compound with morpholine. It is designed as a self-validating system, with clear steps and checkpoints.
Figure 2: Standard Experimental Workflow.
Materials and Equipment:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 3-4 mol%)
-
Sodium tert-butoxide (NaOtBu; 2.0 eq)
-
Anhydrous toluene (or 1,4-dioxane)
-
Standard glassware (Schlenk flask or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere of nitrogen or argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (NaOtBu, 2.0 eq).
-
Scientist's Note: The order of addition matters. It is often beneficial to pre-form the active catalyst by stirring the palladium source, ligand, and base in the solvent for a few minutes at room temperature before adding the substrates.
-
-
Addition of Substrates: Add the this compound (1.0 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to create a stirrable slurry. Then, add the morpholine (1.5 eq) via syringe.
-
Scientist's Note: Ensure the solvent is properly dried and degassed. Oxygen can be detrimental to the Pd(0) catalyst.
-
-
Reaction Execution: Secure the condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-4-chloro-5-(morpholino)pyrimidine.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source, oxidized ligand).2. Insufficiently strong base or wet base.3. Presence of oxygen or water in the reaction.4. Low reaction temperature. | 1. Use a fresh palladium source and ligand. Consider a more robust precatalyst.2. Use freshly opened, dry base. Ensure solvent is anhydrous.3. Thoroughly degas the solvent and maintain a positive inert gas pressure.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of I or Cl with H.2. Reaction at C4-Cl: Loss of selectivity.3. Dimerization/Side reactions of amine. | 1. This can arise from β-hydride elimination pathways. Ensure the amine is in slight excess but not grossly so. Ligand choice can suppress this.[1]2. The reaction temperature may be too high. Reduce the temperature. Screen different ligand/base combinations.3. Ensure proper stoichiometry and inert conditions. |
| Insoluble "Gunk" Forms | Reagents or products may have poor solubility. | Switch to a different solvent system (e.g., dioxane, CPME) or use a solvent mixture to improve solubility.[9] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable chemical intermediates. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, a high degree of chemoselectivity can be achieved. Success is predicated on a sound understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent. This guide provides a robust framework and a detailed protocol to enable researchers to confidently and successfully apply this cornerstone reaction in their synthetic endeavors.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. ACS Publications. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. [Link]
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]
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Application Notes & Protocols: Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidines from 5-Iodopyrimidines
Introduction: The Strategic Importance of 5-Alkynylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a "privileged structure." The strategic functionalization of the pyrimidine ring is a key focus in drug discovery. The introduction of an alkynyl group at the 5-position via the Sonogashira coupling reaction is a particularly powerful transformation.[3] This modification introduces a rigid, linear linker that can be used to probe protein binding pockets, extend a molecule's structure to reach new interaction sites, or serve as a versatile chemical handle for further elaboration through reactions like "click chemistry".[4][5]
5-Alkynylpyrimidines are crucial intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.[1][6] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct and efficient route to these valuable compounds under relatively mild conditions.[7][8][9] Among the halo-pyrimidines, 5-iodopyrimidines are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst, often representing the rate-limiting step of the catalytic cycle.[10][11]
This guide provides a comprehensive overview of the Sonogashira coupling applied to 5-iodopyrimidines, including mechanistic insights, detailed experimental protocols, and a discussion of its applications for researchers in organic synthesis and drug development.
The Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling classically operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][12][13] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle
The primary role of the palladium catalyst is to bring the two coupling partners together.
-
Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the 5-iodopyrimidine. This is often the rate-determining step, and its efficiency is why reactive aryl iodides are preferred substrates.[7][10]
-
Transmetalation: The resulting Pd(II)-pyrimidine complex accepts the alkynyl group from a copper(I) acetylide intermediate, which is generated in the copper cycle. This step forms a new Pd(II) complex containing both the pyrimidine and the alkyne.
-
Reductive Elimination: The final step is the reductive elimination of the 5-alkynylpyrimidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The Copper Cycle
The copper co-catalyst's function is to activate the terminal alkyne.
-
Acid-Base Reaction: In the presence of an amine base (e.g., triethylamine), the terminal alkyne is deprotonated.
-
Copper Acetylide Formation: The resulting acetylide anion reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate.[13] This species is more nucleophilic than the parent alkyne and is poised to transfer the alkynyl group to the palladium center in the transmetalation step.
Copper-Free Sonogashira Coupling
While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne partner (Glaser coupling), which can complicate purification.[7][13] To circumvent this, copper-free variants have been developed.[9][14] These protocols often require stronger bases (e.g., cesium carbonate), different ligands, or slightly higher temperatures to facilitate the direct reaction of the deprotonated alkyne with the palladium complex.[7][14]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific reactivity of their 5-iodopyrimidine and alkyne substrates.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling
This robust protocol is suitable for a wide range of substrates and is a reliable starting point for optimization.
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1–5 mol%)
-
Copper(I) iodide (CuI) (2–10 mol%)
-
Amine Base (e.g., Triethylamine, Diisopropylamine) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-iodopyrimidine, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine base.
-
Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the reaction to the desired temperature (typically room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS until the 5-iodopyrimidine is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Extraction: Separate the organic layer and extract the aqueous layer 2-3 times with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-alkynylpyrimidine.
Protocol 2: Copper-Free Coupling
This protocol is advantageous when Glaser homocoupling is a significant side reaction or when copper contamination of the final product is a concern, particularly in pharmaceutical synthesis.[14][15]
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Terminal Alkyne (1.2–2.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)
-
Phosphine Ligand (e.g., PPh₃, XPhos) (2–10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like piperidine) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Dioxane, Acetonitrile)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: In a dry Schlenk flask, combine the 5-iodopyrimidine, palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under positive inert gas pressure, add the anhydrous solvent and the base. If using a solid base like Cs₂CO₃, it can be added in step 1.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for catalyst activation and complex formation.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Heat the mixture to the required temperature (often higher than co-catalyzed reactions, e.g., 60–100 °C). Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 7-10 from Protocol 1. The workup for copper-free reactions is often simpler due to the absence of copper salts.
Caption: General experimental workflow for Sonogashira coupling.
Data Summary: Reaction Conditions and Performance
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. The following table summarizes representative conditions for the Sonogashira coupling of various aryl/heteroaryl iodides.
| Aryl/Heteroaryl Iodide | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodopyrimidine Nucleotide | Propargylamine | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | RT | 12 | Good |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 50 | 4 | >95 |
| 2-Iodothiophene | Phenylacetylene | PdCl₂(dppf) (3) / CuI (5) | Et₃N | DMF | 80 | 6 | 92 |
| 4-Iodoanisole | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Piperidine | THF | RT | 5 | 95 |
| 5-Iodouracil | Various Alkynes | Pd(PPh₃)₄ (10) / CuI (20) | Et₃N | DMF | 50 | 3-5 | 65-90 |
This table is a compilation of typical conditions from literature and serves as a guideline.[16][17] Yields are highly substrate-dependent.
Applications in Research and Development
The 5-alkynylpyrimidine motif is a gateway to novel chemical entities with significant therapeutic potential.
-
Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site. The rigid alkyne linker can be used to extend a pyrimidine core towards adjacent hydrophobic pockets, improving potency and selectivity. For example, pyrimidine derivatives are central to inhibitors of kinases like EGFR and ALK in non-small cell lung cancer.[6]
-
Antiviral & Anticancer Agents: The pyrimidine core mimics natural nucleobases. Attaching functionalized alkynes can lead to compounds that interfere with viral replication or cancer cell proliferation.[1][2]
-
Probes for Chemical Biology: A terminal alkyne installed via Sonogashira coupling can act as a handle for bioorthogonal "click" chemistry.[4][18] This allows for the attachment of fluorescent dyes, biotin tags, or affinity labels to study the interaction of the pyrimidine-based molecule within a complex biological system.
-
Organic Materials: The conjugated systems formed by Sonogashira couplings are of interest in materials science for creating organic light-emitting diodes (OLEDs), molecular wires, and other functional materials.[11][19]
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- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Synthesis of Anticancer Agents from Pyrimidine Derivatives: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone of life, forming the essential building blocks of nucleic acids—uracil, thymine, and cytosine.[1] This fundamental role in cellular machinery has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[2] By mimicking endogenous metabolites, pyrimidine derivatives can deceptively enter and disrupt the metabolic pathways essential for the rapid proliferation of cancer cells.[3] This guide provides an in-depth exploration of the synthesis of pyrimidine-based anticancer agents, offering detailed protocols for key synthetic transformations and subsequent biological evaluation. We will delve into the causal logic behind experimental choices, ensuring each protocol is a self-validating system for the proficient researcher.
Core Synthetic Strategies and Methodologies
The synthesis of anticancer pyrimidine derivatives leverages a range of classical and modern organic chemistry reactions. The choice of strategy is often dictated by the desired substitution pattern on the pyrimidine core, which in turn influences the compound's biological target and efficacy.
Constructing the Pyrimidine Core: The Biginelli Reaction
A powerful and enduring one-pot, three-component reaction, the Biginelli condensation, offers a straightforward route to dihydropyrimidinones (DHPMs).[4] These structures are not only valuable intermediates but also exhibit anticancer properties themselves, with some analogues acting as mitotic kinesin Eg5 inhibitors.[5]
Causality in Experimental Design: The classical Biginelli reaction is acid-catalyzed. The acid protonates the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by urea. Subsequent condensation with a β-ketoester and cyclization yields the DHPM. Modern modifications often employ Lewis acids or heterogeneous catalysts to improve yields and simplify purification under environmentally benign conditions.[6][7]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the one-pot Biginelli synthesis of dihydropyrimidinones.
Detailed Protocol: One-Pot Synthesis of Dihydropyrimidinones (DHPMs) [6]
-
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.5 eq)
-
Urea or Thiourea (1.5 eq)
-
HPA-Montmorillonite-KSF catalyst (2 mol%)
-
Ethanol (optional, for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 eq), ethyl acetoacetate (1.5 eq), urea/thiourea (1.5 eq), and HPA-Montmorillonite-KSF catalyst (2 mol%).
-
Heat the mixture under reflux (solvent-free) for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add crushed ice or cold water to the flask to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash it with cold water followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Functionalization via Cross-Coupling: The Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for creating C-C bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring.[3][8] This is a key strategy for synthesizing kinase inhibitors, where these appended groups often interact with specific residues in the ATP-binding pocket of the target enzyme.
Causality in Experimental Design: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the palladium catalyst to a halopyrimidine (e.g., a chloropyrimidine). This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity, especially with di- or tri-halogenated pyrimidines.[9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of chloropyrimidines.
Detailed Protocol: Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine with an Arylboronic Acid [3][8]
-
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and distilled water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%) to the stirred mixture under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir for 18-22 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl-substituted pyrimidine.
-
Confirm the structure of the product by NMR and mass spectrometry analysis.[1]
-
Application Protocol: Synthesis of Imatinib Base
Imatinib is a cornerstone of targeted cancer therapy, functioning as a potent inhibitor of the BCR-ABL tyrosine kinase.[10] Its synthesis involves the strategic assembly of a substituted pyrimidine core with other key fragments.
Overall Synthetic Strategy: The synthesis of Imatinib typically involves the formation of a 2-aminopyrimidine intermediate, followed by a C-N coupling reaction to introduce the aminophenyl group. Subsequent amidation and nucleophilic substitution reactions complete the molecule.[11][12]
Detailed Protocol: Laboratory-Scale Synthesis of Imatinib Base [11][13]
-
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Combine 2-amino-4-(pyridin-3-yl)pyrimidine (1.0 eq), 2-bromo-1-methyl-4-nitrobenzene (1.1 eq), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.
-
Add anhydrous DMF as the solvent and degas the mixture.
-
Heat the reaction at 120 °C under an inert atmosphere for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the coupled product.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate to obtain the crude amine, N¹-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidine-2,5-diamine, which can often be used in the next step without further purification.
-
-
Step 3: Amidation with 4-(Chloromethyl)benzoyl chloride
-
Dissolve the amine from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine (TEA) or pyridine (1.5 eq).
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product into DCM.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography if necessary.
-
-
Step 4: Final Coupling with 1-Methylpiperazine
-
Dissolve the product from Step 3 in a solvent such as ethanol or acetonitrile.
-
Add 1-methylpiperazine (3.0 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess piperazine and salts.
-
Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield Imatinib base.
-
Biological Evaluation: Assessing Anticancer Activity
The in vitro cytotoxicity of newly synthesized pyrimidine derivatives is a crucial first step in their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC₅₀) of the test compounds.[14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of synthesized compounds.
Detailed Protocol: MTT Assay for Cytotoxicity Screening [10][14][15]
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37 °C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
For pyrimidine derivatives designed as kinase inhibitors, a direct measure of their enzymatic inhibition is necessary.
Detailed Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [16]
-
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of ATP consumed is measured, often using a luminescence-based system like the Kinase-Glo™ assay, where light output is proportional to the amount of ATP remaining.
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the purified recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and the test pyrimidine compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30 °C for 30-60 minutes.
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo™ MAX).
-
Measure the luminescence signal using a microplate reader.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
-
Data Presentation
Table 1: Representative Pyrimidine-Based Anticancer Agents and their Targets
| Drug Name | Pyrimidine Class | Primary Target(s) | Cancers Treated |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic |
| Gemcitabine | Antimetabolite | Ribonucleotide Reductase, DNA Polymerase | Pancreatic, Lung, Breast, Ovarian |
| Imatinib | Kinase Inhibitor | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |
| Gefitinib | Kinase Inhibitor | EGFR | Non-Small Cell Lung Cancer |
| Pemetrexed | Antifolate | Multiple folate pathway enzymes | Non-Small Cell Lung Cancer, Mesothelioma |
Conclusion
The pyrimidine scaffold remains a highly fertile ground for the discovery and development of novel anticancer agents. The synthetic methodologies outlined in this guide, from the foundational Biginelli reaction to the versatile Suzuki-Miyaura coupling, provide robust and adaptable pathways for creating diverse chemical libraries. Coupled with systematic biological evaluation protocols, these methods empower researchers to rationally design and synthesize the next generation of pyrimidine-based cancer therapeutics. The key to success lies in a thorough understanding of the underlying chemical principles and a meticulous approach to experimental execution and biological validation.
References
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- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Wang, X., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(4), 647–652.
- Sharma, P., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42969-42978.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894.
- Malik, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7175.
- Maged, A., et al. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Journal of Taibah University for Science, 15(1), 226-241.
- Patsnap. (n.d.). CN102146114A - Synthesis method of imatinib and imatinib mesylate.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Fernandes, C., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(2), 648-663.
- Riemma, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 738.
- Ökten, S., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Turkish Journal of Chemistry, 44(6), 1639-1663.
- Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(21), 7311.
- Arkat USA. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2118.
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- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine.
- Dong, F., et al. (2007). One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids.
- Al-Suwaidan, I. A., et al. (2016).
- Patsnap. (n.d.). CN104447576A - Method for preparing 5-fluorouracil.
- Reddy, B. V. S., et al. (2015). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Al-Said, M. S., et al. (2011). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 3(6), 435-445.
- BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
- Abu-Serie, M. M., & El-Faham, A. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 619–636.
- The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Krbavčič, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2631.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1369-1372.
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Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-4-chloropyrimidine Derivatives
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 2-amino-4-chloropyrimidine derivatives. These compounds are pivotal intermediates in the development of novel therapeutics, owing to the prevalence of the pyrimidine scaffold in biologically active molecules[1][2][3]. By leveraging the unique advantages of microwave heating, including accelerated reaction times, enhanced yields, and improved product purity, researchers can significantly streamline the synthesis of these valuable compounds[4][5][6][7]. This document provides a robust theoretical framework, detailed step-by-step protocols, safety considerations, and expected outcomes to empower researchers, scientists, and drug development professionals in this field.
Introduction: The Rationale for Microwave-Assisted Synthesis
The pyrimidine core is a fundamental heterocyclic motif in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer properties[1][2][3]. The synthesis of substituted pyrimidines, particularly those bearing an amino group at the C2 position and a reactive chlorine atom at C4, provides a versatile platform for further molecular elaboration.
Traditional synthesis of these derivatives often relies on conventional heating methods, which can be plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts[5]. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents many of these limitations[1][4][8][9].
The Advantages of MAOS:
-
Rapid Reaction Rates: Microwave irradiation directly and efficiently heats the reaction mixture through dipolar polarization and ionic conduction, leading to a dramatic reduction in reaction times from hours to mere minutes[6][7][10].
-
Increased Yields and Purity: The uniform and controlled heating provided by dedicated microwave reactors minimizes thermal decomposition and side reactions, often resulting in higher yields and cleaner product profiles[1][7].
-
Energy Efficiency: By heating only the reactants and solvent, not the vessel itself, microwave synthesis is a more energy-efficient process compared to conventional methods[4][5][7].
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of synthetic outcomes[7][11].
This guide focuses on a well-established and reliable protocol for the nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4,6-dichloropyrimidine and various amines, selectively targeting the more reactive C4 position to yield 2-amino-4-(substituted)-6-chloropyrimidine derivatives.
Reaction Mechanism and Scientific Principles
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine-bearing carbon atoms towards nucleophilic attack. The chlorine atom at the C4 position is generally more susceptible to substitution than the one at C2 due to electronic effects.
The reaction proceeds via a Meisenheimer-like intermediate. The incoming amine nucleophile attacks the C4 carbon, forming a tetrahedral intermediate. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride leaving group. The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier. Polar molecules, such as the reactants and polar solvents, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat through molecular friction, leading to a rapid and uniform increase in the bulk temperature of the reaction mixture[10].
Below is a diagram illustrating the general workflow for this synthesis.
Figure 1: General Experimental Workflow.
Detailed Experimental Protocol
This protocol is adapted from a general procedure reported for the synthesis of various 2-amino-4-chloropyrimidine derivatives and is designed to be a robust starting point for researchers[12].
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| 2-Amino-4,6-dichloropyrimidine | >98% | Sigma-Aldrich, Thermo Scientific |
| Substituted Amine (e.g., N-methylpiperazine) | >98% | Sigma-Aldrich, Acros Organics |
| Triethylamine (TEA) | >99%, anhydrous | Sigma-Aldrich, Alfa Aesar |
| Anhydrous Propanol | >99.5% | Major chemical suppliers |
| Ethyl Acetate | ACS Grade | Major chemical suppliers |
| Saturated Sodium Bicarbonate Solution | Prepared from ACS Grade solid | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, >99% | Major chemical suppliers |
| Dedicated Microwave Reactor | e.g., CEM Discover, Biotage Initiator | CEM, Biotage, Anton Paar |
| Microwave Process Vials (10 mL) & Caps | As specified by reactor manufacturer | CEM, Biotage, Anton Paar |
| Magnetic Stir Bars | Microwave-safe | Standard laboratory suppliers |
| Standard Glassware | Erlenmeyer flasks, separatory funnel, etc. | Standard laboratory suppliers |
| Rotary Evaporator | --- | Standard laboratory suppliers |
| TLC Plates | Silica gel 60 F₂₅₄ | Merck, Sorbent Technologies |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations, especially the handling of reagents and the reaction work-up, inside a certified chemical fume hood[4].
-
Microwave Reactor Safety: ONLY use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary pressure/temperature controls and safety features and must NEVER be used[4][7].
-
Pressure Hazard: Reactions are performed in sealed vessels at temperatures above the solvent's boiling point, leading to significant pressure buildup. Always allow the reaction vial to cool completely to a safe temperature (e.g., <50°C) before opening[5].
-
Reagent Handling: 2-Amino-4,6-dichloropyrimidine and many amines are irritants. Avoid inhalation and skin contact. Triethylamine is flammable and has a strong odor.
Step-by-Step Synthesis Procedure
Example Synthesis: 4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (2.0 mmol, 328 mg).
-
Solvent and Amine Addition: Add anhydrous propanol (1.0 mL) and stir to suspend the solid. To this suspension, add N-methylpiperazine (2.0 mmol, 200 mg, 221 µL).
-
Base Addition: Add triethylamine (2.2 mmol, 223 mg, 307 µL) to the reaction mixture. The base acts as an acid scavenger for the HCl produced.
-
Vial Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to prevent any leakage under pressure.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction mixture to 130°C and hold for 20 minutes. The power should be set to ramp to the target temperature over 2-3 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling system (e.g., compressed air jet) before handling.
-
Work-up: Carefully open the cooled vial. Dispense the reaction mixture into a 50 mL Erlenmeyer flask containing 20 mL of saturated aqueous sodium bicarbonate solution to quench any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Results and Characterization
Following the protocol, the microwave-assisted synthesis typically affords the desired 2-amino-4-chloropyrimidine derivatives in good to excellent yields, often exceeding those of conventional methods, within a fraction of the time.
Expected Outcomes:
-
Yield: 70-95% (after purification).
-
Appearance: Typically a white to off-white solid.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Expected Data for 4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.1 (s, 1H, pyrimidine H-5), ~6.5 (br s, 2H, NH₂), ~3.6 (t, 4H, piperazine CH₂), ~2.4 (t, 4H, piperazine CH₂), ~2.2 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~164, ~162, ~158 (pyrimidine C's), ~95 (pyrimidine C-5), ~54 (piperazine CH₂), ~45 (piperazine CH₂), ~43 (N-CH₃). |
| IR (ATR, cm⁻¹) | ν: ~3300-3100 (N-H stretch), ~2950 (C-H stretch), ~1640 (N-H bend), ~1580-1450 (C=C, C=N stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₀H₁₆ClN₅ [M+H]⁺, found to match. |
Note: Specific chemical shifts and peak shapes may vary slightly. The data presented is illustrative based on similar published structures[8][13].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents or wet solvent.- Insufficient temperature or time.- Incorrect stoichiometry. | - Use fresh, high-purity reagents and anhydrous solvent.- Increase reaction temperature (in 10°C increments) or time.- Verify calculations and accurately weigh all reagents. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Purify starting materials before use.- Monitor the reaction by TLC to find the optimal time before side products dominate. |
| Poor Reproducibility | - Inconsistent vial sealing.- Inaccurate temperature/pressure monitoring. | - Ensure vials are sealed correctly every time.- Calibrate the microwave reactor's sensors according to the manufacturer's instructions. |
| Product Hydrolysis during Work-up | - Chloropyrimidines can be sensitive to water/acid. | - Perform the work-up quickly and at low temperatures.- Ensure the quenching solution is sufficiently basic.- Promptly dry the organic extracts. |
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of 2-amino-4-chloropyrimidine derivatives. The protocols outlined in this guide provide a reliable and scalable foundation for researchers in medicinal chemistry and drug discovery. By embracing this technology, laboratories can accelerate their research timelines, improve synthetic efficiency, and adhere to the principles of green chemistry[11][14].
References
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Goksen, U. S., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. Retrieved January 20, 2026, from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. Retrieved January 20, 2026, from [Link]
-
Wong, S., & Dolzhenko, A. V. (2024). Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. Monash University. Retrieved January 20, 2026, from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives - Arabian Journal of Chemistry. (2022, October 19). Retrieved January 20, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Qureshi, F., et al. (2025, June 28). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Leveraging the Pyrimidine Scaffold for the Development of Novel Antimicrobial Compounds
Introduction: The Enduring Potential of the Pyrimidine Scaffold in an Era of Antimicrobial Resistance
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery.[1] Its fundamental role as a building block in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its profound biological significance and inherent biocompatibility.[1][2] This "privileged structure" has been successfully leveraged to develop a multitude of therapeutics with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and, critically, antimicrobial properties.[1][2][3] As the global challenge of antimicrobial resistance intensifies, the versatile pyrimidine scaffold offers a robust and adaptable platform for the design of novel antimicrobial agents.[4][5]
Pyrimidine derivatives exert their antimicrobial effects through diverse mechanisms, often by targeting essential microbial enzymes that are distinct from their mammalian counterparts, which provides a degree of selective toxicity.[6][7] Well-documented targets include dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, and the cell division protein FtsZ.[6][8][9] The synthetic tractability of the pyrimidine ring allows for extensive modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize efficacy and minimize off-target effects.[1][10] This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and evaluation of pyrimidine-based compounds as potential antimicrobial agents.
I. Synthesis of Antimicrobial Pyrimidine Derivatives: The Biginelli Reaction
A prominent and efficient method for constructing the core pyrimidine ring is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[11][12][13] This reaction has been extensively studied for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives, many of which have demonstrated significant antimicrobial activity.[4][5]
Causality Behind the Biginelli Reaction's Utility:
The Biginelli reaction is favored for its operational simplicity, the ready availability of starting materials, and the ability to generate molecular diversity by varying the three components.[11][13] The resulting dihydropyrimidinone scaffold is a versatile template for further functionalization, allowing for the exploration of a broad chemical space to identify potent antimicrobial leads.[14]
Visualizing the Synthetic Workflow
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Application Notes and Protocols for the Utilization of 4-Chloro-5-iodopyrimidin-2-amine in Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Amino-4-chloro-5-iodopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine core is a privileged scaffold, forming the backbone of numerous clinically successful drugs, particularly in the realm of kinase inhibitors.[1][2] The strategic functionalization of this core allows for the precise tuning of a molecule's steric and electronic properties to achieve high potency and selectivity for a given biological target. 4-Chloro-5-iodopyrimidin-2-amine emerges as a highly versatile and valuable building block for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.
This trifunctionalized heterocycle presents three distinct points for chemical modification: the 2-amino group, the 4-chloro substituent, and the 5-iodo substituent. The differential reactivity of the chloro and iodo groups in palladium-catalyzed cross-coupling reactions offers a powerful tool for sequential and site-selective elaboration, enabling the generation of complex molecular architectures from a single, readily accessible starting material.[3][4] This document provides a comprehensive guide to the properties, safe handling, and strategic application of this compound in the synthesis of drug discovery libraries.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of 4-Amino-2-chloro-5-iodopyrimidine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClIN₃ | [5][6] |
| Molecular Weight | 255.44 g/mol | [5][7] |
| Appearance | Yellow solid | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as DMF. | [5] |
| Storage | Store in a freezer, protected from light. | [5] |
Safety and Handling:
Researchers must consult the specific Safety Data Sheet (SDS) for this compound upon acquisition. General safety precautions for related halogenated pyrimidines include:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Precautionary Statements:
-
First Aid:
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
Strategic Application in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening.[11] this compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive sites. This allows for the systematic variation of substituents around the pyrimidine core, leading to a comprehensive exploration of the chemical space around a pharmacophore.
The general workflow for utilizing this building block in a DOS campaign is outlined below:
Caption: A workflow for diversity-oriented synthesis using this compound.
Experimental Protocols: Harnessing Site-Selectivity
The key to unlocking the synthetic potential of this compound lies in the selective functionalization of the C4 and C5 positions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise approach.[3]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. By carefully selecting the reaction conditions, an aryl or heteroaryl group can be selectively introduced at the C5 position.
Reaction Principle:
Caption: General scheme for the Suzuki-Miyaura coupling at the C5-position.
Detailed Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-120 °C |
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
Following the functionalization of the C5 position, the less reactive C4-chloro group can be targeted in a subsequent Buchwald-Hartwig amination to introduce a diverse range of amino substituents.[2][12]
Reaction Principle:
Caption: General scheme for the Buchwald-Hartwig amination at the C4-position.
Detailed Protocol:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the 4-chloro-5-substituted-pyrimidin-2-amine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) and a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Table 3: Common Reagents for Buchwald-Hartwig Amination
| Parameter | Reagent |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, DavePhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
Protocol 3: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups at the C5-position, further expanding the diversity of the chemical library.[13][14]
Reaction Principle:
Caption: General scheme for the Sonogashira coupling at the C5-position.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.) in a suitable solvent (e.g., THF, DMF).
-
Reagent Addition: Add a copper(I) co-catalyst, typically CuI (0.05-0.1 eq.), followed by a base, usually an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Application in Kinase Inhibitor Drug Discovery
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The strategic placement of substituents at the C4 and C5 positions of the pyrimidine ring allows for interaction with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
A notable example of a kinase inhibitor derived from a related scaffold is CHMFL-ALK/EGFR-050, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[3] The synthesis of this class of compounds often involves the sequential functionalization of a dihalopyrimidine core, highlighting the utility of building blocks like this compound.
Table 4: Selectivity Profile of an ALK/EGFR Dual Inhibitor (Compound 18 from a referenced study) [3]
| Kinase Target | IC₅₀ (nM) |
| EGFR L858R | 2.5 |
| EGFR del 19 | 1.8 |
| EGFR T790M | 10.3 |
| EML4-ALK | 1.5 |
| ALK L1196M | 4.2 |
| ALK C1156Y | 2.8 |
This data underscores the potential of the 4-chloro-5-substituted-pyrimidin-2-amine scaffold in generating highly potent inhibitors of clinically relevant kinases.
Conclusion
This compound represents a powerful and versatile building block for the construction of diverse and medicinally relevant chemical libraries. Its trifunctional nature, coupled with the differential reactivity of its halogen substituents, provides a robust platform for diversity-oriented synthesis. The protocols outlined in this document offer a starting point for the strategic elaboration of this scaffold, enabling the discovery of novel small molecule therapeutics targeting a wide range of biological targets. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.
References
-
LookChem. (n.d.). 2-PYRIDINAMINE, 4-CHLORO-5-IODO-. Retrieved from [Link]
-
GSRS. (n.d.). 4-CHLORO-5-IODOPYRIDIN-2-AMINE. Retrieved from [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
PubChem. (n.d.). 4-Chloro-5-iodopyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
Al-Otaibi, J. S., El-Sayed, M. A. A., El-Gamal, H., & Al-Zahrani, A. M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 810-823. [Link]
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
PubChem. (n.d.). 2-Chloro-5-iodopyrimidin-4-amine. Retrieved from [Link]
-
Wang, T., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]
-
Al-Otaibi, J. S., El-Sayed, M. A. A., El-Gamal, H., & Al-Zahrani, A. M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 810-823. [Link]
- Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Wang, T., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(23), 4469-4477. [Link]
-
Zsoldos-Mády, V., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
-
ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2959. [Link]
-
Zsoldos-Mády, V., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. Retrieved from [Link]
-
Zhang, L., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(15), 5831-5834. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Chloro-5-iodopyrimidin-2-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-iodopyrimidin-2-amine is a critical trifunctional heterocyclic building block in medicinal chemistry and drug development.[1] Its structure offers multiple reaction sites, making it invaluable for generating diverse molecular libraries through various cross-coupling reactions.[1] The standard synthesis involves a direct electrophilic iodination of 2-amino-4-chloropyrimidine. While seemingly straightforward, achieving a consistently high yield can be challenging. This guide provides in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions to help you optimize your synthesis and overcome common obstacles.
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution, where an iodinating agent, typically N-Iodosuccinimide (NIS), provides an electrophilic iodine source (I⁺) that attacks the electron-rich C5 position of the pyrimidine ring.[1][2] The amino group at the C2 position activates the ring, directing the substitution to the C5 position.
Caption: Synthesis of this compound via electrophilic substitution.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Incomplete or Slow Reaction
Question: My TLC analysis shows a significant amount of starting material (2-amino-4-chloropyrimidine) remaining, even after 12 hours. What is causing the incomplete conversion, and how can I drive the reaction to completion?
Answer: An incomplete reaction is one of the most common issues and can typically be traced to reagent quality, stoichiometry, or reaction conditions.
Causality & Solutions:
-
Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture, leading to reduced electrophilicity.
-
Solution: Use freshly opened or properly stored NIS. If degradation is suspected, consider purifying the NIS by recrystallization or purchasing a new batch.
-
-
Insufficient Equivalents of NIS: While a 1:1 stoichiometry is theoretical, side reactions or slight degradation may consume some of the reagent.
-
Solution: Increase the equivalents of NIS incrementally. Protocols often recommend using 1.1 to 1.5 equivalents to ensure the reaction goes to completion.[1] It is crucial to monitor the reaction by TLC after each addition to avoid over-iodination.
-
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent (e.g., DMF) can quench the electrophilic iodine species.
-
Solution: Always use anhydrous DMF for the reaction.[1] Using a freshly opened bottle or solvent from a solvent purification system is highly recommended.
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature, batch size and lab ambient temperature can affect the reaction rate.
-
Solution: If the reaction is sluggish, consider gently heating the mixture to 35-40°C. Monitor closely by TLC, as higher temperatures can also promote byproduct formation.
-
Problem 2: Significant Byproduct Formation
Question: My crude reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side reactions, and how can they be minimized?
Answer: The formation of multiple products points to a loss of selectivity. In this synthesis, the primary side reactions involve over-iodination or reaction with impurities.
Causality & Solutions:
-
Di-iodination: Although less common due to the deactivating effect of the first iodine atom, using a large excess of NIS or prolonged reaction times can lead to the formation of di-iodinated species.
-
Solution: Add the NIS portion-wise (e.g., in three or four portions over an hour) rather than all at once.[1] This maintains a lower, more controlled concentration of the iodinating agent. Carefully monitor the reaction by TLC and stop once the starting material is consumed.
-
-
Degradation: The pyrimidine ring can be sensitive to harsh conditions. The presence of strong acids (sometimes formed from NIS degradation) can lead to decomposition.
Problem 3: Low Isolated Yield After Workup
Question: The reaction appears clean and complete by TLC, but my final mass of pure product is disappointingly low. Where am I losing the compound?
Answer: Product loss during the workup and purification stages is a frequent cause of low isolated yields. The key is to optimize each step to maximize recovery.
Causality & Solutions:
-
Aqueous Workup Losses: The product, this compound, has some slight solubility in water.[1] Excessive washing or using large volumes of aqueous solutions can lead to significant product loss.
-
Solution: After quenching with aqueous sodium thiosulfate to remove excess iodine, minimize the amount of water used.[1] When washing the organic layer, use brine (saturated aqueous NaCl), which reduces the solubility of organic compounds in the aqueous phase.
-
-
Inefficient Extraction: The choice of extraction solvent is critical.
-
Solution: Ethyl acetate is a commonly recommended solvent.[1] Perform multiple extractions (e.g., 3 x volume of the aqueous layer) with fresh solvent to ensure complete removal of the product from the aqueous phase. Combine all organic layers for drying and concentration.
-
-
Purification Challenges: The product can be lost on the silica gel column if an improper solvent system is used or if the silica gel is too acidic.
-
Solution:
-
Column Chromatography: Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[1]
-
Neutralize Silica: If you suspect product decomposition on the column, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.
-
Recrystallization: As an alternative to chromatography, recrystallization from a suitable solvent system can be a highly effective purification method that minimizes loss.
-
-
Troubleshooting Workflow
This diagram provides a logical decision-making process for diagnosing and resolving low-yield issues.
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of 4-Chloro-5-iodopyrimidin-2-amine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-5-iodopyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key synthetic building block. This compound is a trifunctional heterocyclic compound with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its polar nature and the presence of a basic amino group can present unique challenges during purification by silica gel column chromatography.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the common issues encountered during the purification of this and similar polar heterocyclic amines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase system for the column chromatography of this compound?
A1: For the purification of polar compounds like this compound, the standard choice for the stationary phase is silica gel .[2][3] Alumina (neutral, acidic, or basic) can be considered as an alternative if the compound shows instability on silica gel.[2][4]
The selection of the mobile phase is critical and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[2] A common starting point for polar heterocyclic amines is a mixture of a non-polar and a polar solvent. Good initial systems to screen include:
-
Hexane/Ethyl Acetate: A widely used system with a broad polarity range.[2][5]
-
Dichloromethane/Methanol: Effective for more polar compounds.[5]
The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate, as this typically provides a good balance between separation and elution time in a flash column.[2]
Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
A2: Peak tailing or streaking with amino-containing compounds on silica gel is a frequent issue.[4] This is primarily due to strong interactions between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This can lead to poor separation and low recovery.
Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to "neutralize" the acidic silanol groups.[7] This reduces the unwanted strong interactions.
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
Q3: I have very poor separation between my product and a closely-related impurity. What are my options?
A3: Achieving good resolution between compounds with similar polarities can be challenging. Here's a systematic approach to improving separation:
-
Optimize the Solvent System:
-
Fine-tune the polarity: Make small, systematic changes to the solvent ratio. Sometimes a very slight adjustment can significantly improve separation.
-
Try a different solvent system: If hexane/ethyl acetate isn't working, switch to dichloromethane/methanol or another system with different selectivity.[5] The different solvent-solute interactions can alter the elution order and improve separation.
-
-
Column Parameters:
-
Silica to Compound Ratio: For difficult separations, increase the ratio of silica gel to your crude sample. A ratio of 50:1 to 100:1 (by weight) is recommended.[2]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with close Rf values.[3]
Troubleshooting Guide
This section addresses specific problems you might face during the purification of this compound.
Problem 1: The compound is not eluting from the column, even with a highly polar solvent system.
-
Possible Cause A: Irreversible Adsorption/Degradation on Silica Gel. Halogenated compounds can sometimes be unstable on the acidic surface of silica gel, leading to degradation.[8][9] The amino group's strong interaction can also lead to irreversible binding.
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant decrease in the intensity of the main spot, your compound may be degrading on the silica.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[8]
-
Switch to an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica gel.[4] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can also be an option.[4][10]
-
-
-
Possible Cause B: Incorrect Solvent System. You may be using a solvent system in which your compound is not sufficiently soluble or mobile.
-
Troubleshooting Steps:
-
Re-evaluate TLC: Ensure your TLC experiments accurately predict the behavior on the column. Use a more polar system, such as dichloromethane with 5-10% methanol.[5]
-
Consider a "Stronger" Solvent: If your compound is very polar, you might need to use a more complex solvent system. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective for very polar, basic compounds.[11]
-
-
Problem 2: The yield of the purified product is very low.
-
Possible Cause A: Compound Degradation. As mentioned above, instability on the silica gel can lead to product loss.[12]
-
Troubleshooting Steps: Follow the steps outlined in "Problem 1, Possible Cause A."
-
-
Possible Cause B: Co-elution with Impurities. Your desired product may be eluting with an impurity that is not visible under UV light on the TLC plate.
-
Troubleshooting Steps:
-
Use a Staining Agent: After UV visualization, stain your TLC plate with a reagent like potassium permanganate or iodine to visualize non-UV active compounds.
-
Analyze Fractions by NMR or LC-MS: Take a small sample from the combined fractions and analyze it by a more sensitive method to check for purity before large-scale solvent evaporation.
-
-
-
Possible Cause C: Inefficient Sample Loading. The way you load your sample onto the column can significantly impact the separation efficiency and yield.[13]
-
Troubleshooting Steps:
-
Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent. Using a large volume of a strong solvent to dissolve the sample can lead to band broadening and poor separation.[14]
-
Use Dry Loading: If your compound is not very soluble in the starting mobile phase, or if you have a large amount of material, dry loading is recommended.[15][16] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent until you have a free-flowing powder.[15] This powder can then be carefully added to the top of your column.
-
-
Experimental Protocols & Data
Protocol 1: Thin-Layer Chromatography (TLC) Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three different silica gel TLC plates.
-
Develop each plate in a different solvent system. Good starting systems to test are:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane
-
-
Visualize the plates under UV light (254 nm).
-
Calculate the Rf value for your target compound in each system. Aim for an Rf of 0.2-0.4 for the optimal system to use on the column.[2]
| Example Solvent System | Approximate Target Rf | Observations |
| 40% Ethyl Acetate / Hexane | 0.3 | Good starting point for many pyrimidine derivatives. |
| 5% Methanol / Dichloromethane | 0.25 | Useful for more polar compounds. |
| 5% Methanol / DCM + 0.5% TEA | 0.35 | Improved spot shape, less streaking. |
Note: These are representative values and should be confirmed experimentally for your specific crude material.
Protocol 2: Column Chromatography - Dry Loading Method
-
Prepare the Column: Pack a glass column with silica gel in your chosen eluent (e.g., 30% Ethyl Acetate in Hexane). The amount of silica should be 30-100 times the weight of your crude material.[2]
-
Prepare the Sample for Dry Loading:
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.[14]
-
Elute the Column: Carefully add the mobile phase and begin collecting fractions. You can start with the solvent system determined by TLC and gradually increase the polarity if needed (gradient elution).
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Decision Tree for Addressing Peak Tailing
Caption: Decision process for resolving peak tailing of basic compounds.
References
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. (n.d.). BenchChem.
- Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). BenchChem.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (n.d.). BenchChem.
- Strategies for purifying polar heterocyclic compounds via chromatography. (n.d.). BenchChem.
- Column chromatography. (n.d.).
- HOW TO: Sample loading methods in flash chromatography. (2023). Sorbtech.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Which loading method should I use for purification by flash chromatography? (2023). Biotage.
- Ransom Jones - Flash Column Loading. (2024). Sorbent Technologies, Inc.
- The Methods of Sample Loading in Flash Column. (2025). Hawach.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. (n.d.). PubMed.
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
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- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmanow.live [pharmanow.live]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sorbtech.com [sorbtech.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. sorbtech.com [sorbtech.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Optimizing Suzuki Coupling for Halogenated Pyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with halogenated pyrimidines. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these powerful C-C bond-forming reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your decision-making process.
Question 1: My reaction yield is disappointingly low, or the reaction has stalled. What are the primary factors I should investigate?
Low yields in the Suzuki coupling of chloropyrimidines are a frequent challenge and typically arise from a few critical areas.[1] A systematic approach to diagnosing the issue is essential.
Core Areas for Investigation:
-
Catalyst System Inefficiency: The combination of palladium source and ligand is paramount, especially for less reactive chloropyrimidines.[1][2]
-
The Cause: The electron-deficient nature of the pyrimidine ring, while generally enhancing reactivity compared to benzene halides, is paired with the challenge of the ring nitrogens.[2][3] These nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][4] Standard catalysts like Pd(PPh₃)₄ may be sufficient for some substrates, but more challenging couplings, such as those involving sterically hindered partners or less reactive chlorides, often require more specialized ligands.[2]
-
The Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's dialkylbiaryl phosphines like XPhos or SPhos).[5][6][7][8] These ligands promote the crucial, often rate-limiting, oxidative addition step of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination to release your product.[5][8] Consider screening a small set of catalysts and ligands to find the optimal combination for your specific substrate.[1]
-
-
Suboptimal Base and Solvent Selection: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.[9][10]
-
The Cause: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][11][12][13][14] An inappropriate base (too weak, poor solubility) can stall the reaction. The solvent must solubilize all components and influence catalyst activity.[10]
-
The Solution: For many chloropyrimidine couplings, aqueous inorganic bases like K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water are effective starting points.[10][15] If you observe significant protodeboronation (see Q2), switching to an anhydrous system with a base like K₃PO₄ or KF might be beneficial.[16] Alcoholic solvent mixtures (e.g., toluene/ethanol/water) have also been shown to enhance reactivity, sometimes allowing for lower reaction temperatures.[17]
-
-
Compromised Reagent Quality or Reaction Setup: The Suzuki reaction is sensitive to impurities and atmospheric oxygen.
-
The Cause: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[10] Boronic acids can degrade over time or undergo side reactions.[10]
-
The Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing your solvents and reaction vessel (e.g., via three evacuate/backfill cycles).[5][10] Use fresh, high-purity boronic acid.
-
Question 2: I'm observing significant byproducts. What are the most common ones and how can I minimize their formation?
Byproduct formation directly competes with your desired reaction, reducing yield and complicating purification. The two most common culprits are protodeboronation and homo-coupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophilic partner.[1][18]
-
Causality: This side reaction is often promoted by high temperatures and the presence of water with certain bases.[1][18] Boronic acids bearing electron-withdrawing groups are particularly susceptible.[18]
-
Mitigation Strategies:
-
Use the minimum necessary reaction temperature.
-
Consider switching to anhydrous conditions with a base like K₃PO₄.[16]
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can complicate purification.
-
-
-
Homo-coupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[19]
Question 3: I am working with a dichloropyrimidine and want to achieve selective mono-arylation. How do I control the regioselectivity?
For polyhalogenated pyrimidines, achieving selective substitution is a key synthetic challenge. Fortunately, the electronic nature of the pyrimidine ring provides a strong basis for regiocontrol.
-
The Principle of Reactivity: The reactivity of a halogen on the pyrimidine ring towards oxidative addition is governed by the electrophilicity of the carbon atom to which it is attached.[20][21] For di- and tri-halogenated pyrimidines, there is a clear and predictable order of reactivity.
-
Reactivity Order: For common substrates like 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position.[2][3][15] This is because the C4 position is more electron-deficient. The general order of reactivity for halogen positions on the pyrimidine ring is 4 > 6 > 2 .[2][3]
-
-
Achieving Mono-substitution:
-
Stoichiometry: Use one equivalent or a slight excess of the boronic acid relative to the dichloropyrimidine.
-
Reaction Conditions: Carefully control the reaction time and temperature. Lower temperatures and shorter reaction times will favor the more reactive site. Microwave-assisted procedures can be particularly effective for achieving high yields of the mono-substituted product in very short times (e.g., 15 minutes).[15][22]
-
Example: In the Suzuki coupling of 2,4-dichloropyrimidine, the reaction will overwhelmingly yield the 4-aryl-2-chloropyrimidine product.[15][22]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen should I choose for my pyrimidine substrate: F, Cl, Br, or I?
The choice of halogen is a critical strategic decision. While the reactivity order is generally I > Br > Cl >> F, the most reactive substrate is not always the best.
-
Iodo- and Bromo-pyrimidines: These are highly reactive but often lead to poor selectivity in polyhalogenated systems, resulting in mixtures of mono- and di-substituted products that are difficult to separate.[2][3]
-
Chloro-pyrimidines: These substrates offer an excellent balance of reactivity and selectivity.[2][3] They are generally less expensive and more commercially available than their bromo and iodo counterparts.[2][3] While they require more active catalyst systems, modern ligands have made their use routine.[6][7]
-
Fluoro-pyrimidines: Are generally unreactive in standard Suzuki coupling conditions and are not suitable substrates.[2][3]
For most applications, especially those requiring selective substitution, chloropyrimidines are the preferred starting material. [2][3]
Q2: What are the best starting conditions for a Suzuki coupling with a novel chloropyrimidine?
A robust set of starting conditions provides a high probability of success and a solid baseline for optimization.
| Parameter | Recommended Starting Condition | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like PEPPSI-IPr | Pd(OAc)₂ is a common, stable Pd(II) source that is reduced in situ. Pre-catalysts offer convenience and high activity.[5] |
| Ligand | XPhos or SPhos (1.5-2x molar ratio to Pd) | Bulky, electron-rich phosphines are essential for activating C-Cl bonds.[5][6][7] |
| Catalyst Loading | 1-2 mol % | Sufficient for most reactions; can often be lowered during optimization.[15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective and commonly used inorganic bases.[10][15][18] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A versatile solvent system that solubilizes both organic and inorganic reagents.[15][22] |
| Temperature | 80-110 °C | Chloropyrimidines typically require heating to ensure complete reaction.[5][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10] |
Q3: Can microwave irradiation improve my reaction?
Yes, absolutely. Microwave-assisted synthesis is a powerful tool for optimizing Suzuki couplings.
-
Benefits: It often leads to dramatically reduced reaction times (from hours to minutes), can improve yields, and may allow for lower catalyst loadings.[15][22][23] For example, successful couplings of 2,4-dichloropyrimidines have been achieved in just 15 minutes with as little as 0.5 mol% catalyst loading under microwave conditions.[15][22]
Visualizing the Process
Understanding the core mechanism and workflow is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
General Experimental Workflow
Caption: A typical step-by-step workflow for a Suzuki coupling experiment.
Detailed Experimental Protocol: Mono-arylation of 2,4-Dichloropyrimidine
This protocol is a generalized procedure based on microwave-assisted methods that have proven effective for the regioselective synthesis of 4-aryl-2-chloropyrimidines.[15][22]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the 1,4-dioxane and water. The solvents should be degassed beforehand by sparging with argon for 15-20 minutes.
-
Inert Atmosphere: Seal the vial and ensure the headspace is under an inert atmosphere of argon.
-
Microwave Reaction: Place the vial in the microwave reactor. Heat the mixture to 100 °C and hold for 15 minutes with vigorous stirring.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the 4-aryl-2-chloropyrimidine product.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Thomas, S., et al. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Luo, J., & Hartwig, J. F. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Luo, J., & Hartwig, J. F. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. American Chemical Society. [Link]
-
Willis, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Cerkovnik, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
Riadi, Y., et al. (2019). Reactivity of halogenated product 16 via Suzuki coupling reaction. ResearchGate. [Link]
-
Thomas, S., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Mphahlele, M. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Naz, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Langer, P., et al. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Cerkovnik, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Naz, S., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-iodopyrimidin-2-amine
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers working with 4-Chloro-5-iodopyrimidin-2-amine in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst selection and reaction success, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reactivity order for the halogens on this compound?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions is inversely related to the carbon-halogen (C-X) bond dissociation energy.[1] The oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step in the catalytic cycle.[2] For this substrate, the order of reactivity is unequivocally:
C-I (at position 5) > C-Cl (at position 4)
The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by a Pd(0) complex. This inherent reactivity difference is the cornerstone of achieving selective functionalization of the pyrimidine core.[2][3]
Q2: How can I achieve selective cross-coupling at the C-5 (iodo) position while leaving the C-4 (chloro) position intact?
Achieving selectivity is highly feasible by exploiting the natural reactivity difference between the two positions. The key is to use reaction conditions that are sufficient to activate the C-I bond but not energetic enough to activate the more robust C-Cl bond.
Strategy:
-
Catalyst Choice: Standard, less-activated palladium catalysts are often sufficient and desirable for this transformation. Catalysts like Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands (e.g., PPh₃) are excellent starting points.[3]
-
Reaction Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) are typically adequate for C-I bond coupling and will disfavor the activation of the C-Cl bond.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at lower temperatures, can sometimes lead to minor C-4 coupling.
The diagram below illustrates this selective activation pathway.
Caption: Selective activation based on reaction conditions.
Q3: After coupling at the C-5 position, is it possible to perform a second coupling at the C-4 (chloro) position?
Yes, this is a common and powerful strategy for synthesizing di-substituted pyrimidines. Once the C-5 position is functionalized, the remaining C-Cl bond can be targeted by employing more forcing reaction conditions.
Strategy:
-
Catalyst System: The C-Cl bond requires a more active catalyst system to facilitate oxidative addition. This is achieved by using bulky, electron-rich ligands that stabilize the active monoligated Pd(0) species and promote the difficult oxidative addition step.[4] Highly effective systems include:
-
Buchwald Biarylphosphine Ligands: SPhos, XPhos, or RuPhos paired with a Pd(II) precursor like Pd(OAc)₂ or a pre-formed precatalyst.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also very effective for activating C-Cl bonds.
-
-
Higher Temperatures: Temperatures in the range of 100-120 °C are often necessary. This may require switching to a higher-boiling solvent such as toluene, xylene, or 1,4-dioxane.
Q4: Which types of cross-coupling reactions are most suitable for this substrate?
This compound is a versatile substrate compatible with several of the most important palladium-catalyzed cross-coupling reactions. The choice depends on the desired bond formation:[5]
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is one of the most robust and widely used methods.[6]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines, amides, or carbamates.[7][8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, creating valuable alkynyl-pyrimidine structures.[9][10]
-
Stille Coupling: For forming C-C bonds using organostannanes.
-
Heck Coupling: For forming C-C bonds with alkenes.
Catalyst & Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for selective coupling.
Table 1: Selective Coupling at C-5 (Iodo) Position
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | - | Na₂CO₃ or K₂CO₃ (2) | Dioxane/H₂O | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos (2-4%) | Cs₂CO₃ (1.5) | Toluene | 90-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | Et₃N | THF/DMF | RT - 60 |
| (with CuI co-catalyst) | CuI (5-10%) |
Table 2: Subsequent Coupling at C-4 (Chloro) Position
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos or XPhos (4-10%) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5%) | RuPhos (4-10%) | NaOtBu or LHMDS (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(OAc)₂ (2-5%) | cataCXium® A (4-10%) | Cs₂CO₃ (2) | Dioxane | 100-120 |
| (Copper-Free) |
Troubleshooting Guide
Problem 1: Low or no conversion in a Suzuki-Miyaura coupling at the C-5 (iodo) position.
Potential Cause 1: Inactive Catalyst
-
Rationale: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) species will halt the reaction.[11] The black precipitate often observed is palladium black, which is generally inactive.
-
Solutions:
-
Degas Rigorously: Ensure all solvents and the reaction headspace are thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Use a Pd(0) Source: Start with a dedicated Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
Check Reagent Quality: Ensure your palladium source and ligands are fresh and have been stored correctly.
-
Potential Cause 2: Ineffective Base or Boronic Acid Issues
-
Rationale: The base plays a critical role in the Suzuki-Miyaura mechanism; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]
-
Solutions:
-
Base Selection: For C-I couplings, aqueous bases like Na₂CO₃ or K₂CO₃ are often effective. For more challenging C-Cl couplings, non-aqueous bases like K₃PO₄ are standard.[12] Ensure the base is finely powdered for better solubility and reactivity.
-
Water Content: Some anhydrous couplings using bases like K₃PO₄ paradoxically require a few equivalents of water to function efficiently.[12]
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines) upon storage. Check the purity of your boronic acid or consider using a more stable derivative like a pinacol or MIDA boronate ester.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Troubleshooting Guide: Diagnosis and Resolution of Homocoupling
Homocoupling, the undesired self-coupling of the boronic acid reagent (to form a biaryl) or the pyrimidine halide, is a persistent challenge that can significantly lower the yield of the desired cross-coupled product. This guide will walk you through common scenarios and provide actionable solutions.
Q1: I'm observing a significant amount of boronic acid homocoupling in my reaction. What are the primary causes and how can I mitigate this?
A1: Boronic acid homocoupling is a common side reaction in Suzuki couplings and can be attributed to several factors, primarily oxidative processes and the presence of Pd(II) species.[1][2]
Root Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3][4]
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[5] Assembling the reaction under a positive pressure of an inert gas is also crucial.
-
Inert Atmosphere: Use flame-dried glassware and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Pd(II) Precatalysts: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ can lead to homocoupling as a side reaction during the in-situ reduction to the active Pd(0) catalyst.[4]
-
Switch to a Pd(0) Source: Employing a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often circumvent this issue as they do not require an initial reduction step.[5]
-
Use of Precatalysts: Consider using modern precatalysts, like the Buchwald G3 or G4 precatalysts, which are designed for clean and efficient generation of the active Pd(0) species, thereby minimizing side reactions.[4]
-
-
Slow Addition of Boronic Acid: A high concentration of the boronic acid can favor the homocoupling pathway.
-
Syringe Pump Addition: A slow, controlled addition of the boronic acid solution to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, thus disfavoring the homocoupling reaction.[6]
-
-
Addition of a Mild Reducing Agent: To counteract oxidative processes, a mild reducing agent can be beneficial.
-
Potassium Formate: The addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture.[7]
-
Q2: My pyrimidine halide is undergoing homocoupling. What adjustments should I make to my reaction conditions?
A2: Homocoupling of the pyrimidine halide is less common than boronic acid homocoupling but can occur, especially with highly reactive pyrimidine halides.
Root Causes & Solutions:
-
High Temperature: Elevated temperatures can sometimes promote the homocoupling of the pyrimidine halide.
-
Catalyst System: The choice of ligand can influence the relative rates of the desired and undesired reaction pathways.
Q3: How does the choice of base impact the extent of homocoupling?
A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[9] An inappropriate choice of base can lead to side reactions, including homocoupling.
Root Causes & Solutions:
-
Base Strength and Type: The strength and nature of the base can influence catalyst stability and the rate of transmetalation.
-
Weaker Bases: In some cases, very strong bases can promote side reactions. Trying a weaker inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial.[8][10]
-
Phosphate Bases: K₃PO₄ is often a good choice, particularly in anhydrous conditions, as it has been shown to be effective in many Suzuki couplings.[11]
-
Fluoride Sources: For certain substrates, especially those involving pyridyl nucleophiles, potassium fluoride (KF) has been shown to be an effective base.[12][13]
-
Table 1: Common Bases in Pyrimidine Suzuki Reactions
| Base | Typical Solvent(s) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A versatile and commonly used base.[8][14] |
| Cs₂CO₃ | Dioxane/H₂O | Often used for more challenging couplings.[10] |
| K₃PO₄ | Dioxane, Toluene | A strong base, often effective in anhydrous conditions.[11] |
| KF | Dioxane | Can be particularly effective with heteroaryl boronates.[12][13] |
Q4: Can the solvent system influence the formation of homocoupling byproducts?
A4: Yes, the solvent system is a crucial parameter that can significantly affect reaction rates and selectivity.
Root Causes & Solutions:
-
Solvent Polarity and Composition: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Aqueous Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) with water is very common for Suzuki reactions. The water is often necessary for the base to be effective.[15]
-
Anhydrous Conditions: In some cases, particularly if protodeboronation (cleavage of the C-B bond by a proton source) is a competing side reaction, anhydrous conditions may be necessary.[6]
-
Solvent Screening: A systematic screening of solvents is often a valuable exercise in optimizing a Suzuki coupling.[8]
-
Frequently Asked Questions (FAQs)
Q5: Why are pyrimidines generally more reactive in Suzuki couplings compared to analogous benzene halides?
A5: The electron-deficient nature of the pyrimidine ring makes the attached halogen atoms more susceptible to oxidative addition by the palladium catalyst, which is the first and often rate-limiting step in the catalytic cycle.[14][16] This increased reactivity means that even chloro-pyrimidines can often be used effectively in Suzuki couplings, whereas chloro-benzenes typically require specialized, highly active catalyst systems.[16]
Q6: I am working with a sterically hindered pyrimidine. What are the key considerations to achieve a successful coupling and avoid homocoupling?
A6: Steric hindrance can significantly slow down the desired coupling reaction, giving more opportunity for side reactions like homocoupling to occur.[6]
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[6][17] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered substrate.
-
Higher Temperatures: While high temperatures can sometimes promote homocoupling, they may be necessary to overcome the activation barrier for sterically demanding substrates. Careful optimization is key.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for sterically hindered substrates, as it allows for rapid heating to high temperatures, often leading to shorter reaction times and improved yields.[8][14]
Q7: Can I use boronic esters instead of boronic acids for Suzuki reactions with pyrimidines?
A7: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation.[18] The reaction conditions are generally similar to those used for boronic acids, though some optimization may be required.
Experimental Workflow & Visualization
General Experimental Protocol for Minimizing Homocoupling in a Pyrimidine Suzuki Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the pyrimidine halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary. For Pd(II) sources, a ligand-to-palladium ratio of 2:1 to 4:1 is common.
-
Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The solvent should be sparged with argon for at least 30 minutes prior to use.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle and Points of Homocoupling
Caption: The Suzuki catalytic cycle with the undesired boronic acid homocoupling pathway highlighted.
References
-
Krbavčič, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1938. [Link]
-
Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 634-638. [Link]
-
Luo, G., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, (2), 249-254. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5020. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7874-7877. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Krbavčič, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Val C, et al. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Synthesis, 49(10), 2247-2256. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2837. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1449-1455. [Link]
-
Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(23), 7981-7987. [Link]
-
Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(23), 5541-5549. [Link]
-
Rodrigues, F. A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7659. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Dihalopyrimidines
Welcome to the technical support center for the regioselective functionalization of dihalopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in a vast array of biologically active molecules, and the ability to precisely control the position of functional groups is paramount for successful drug discovery and development.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in achieving high regioselectivity.
Core Principles: Understanding Reactivity in Dihalopyrimidines
Regioselectivity in the functionalization of dihalopyrimidines is primarily governed by a combination of electronic and steric factors.[3] A foundational understanding of these principles is crucial for troubleshooting and optimizing your reactions.
The Electronic Landscape of 2,4-Dihalopyrimidines
In a typical 2,4-dihalopyrimidine system, the C4 position is inherently more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2][4] This preference is attributed to the electronic properties of the pyrimidine ring:
-
Electrophilicity: The carbon atoms in the electron-deficient pyrimidine ring have varying degrees of electrophilicity. The general order for 2,4-dihalopyrimidines is C4 > C2.[2]
-
Intermediate Stabilization: During an SNAr reaction, nucleophilic attack at the C4 position results in a Meisenheimer intermediate where the negative charge is stabilized by the adjacent ring nitrogen at the 1-position. This stabilization is more significant than for an attack at the C2 position. A similar principle applies to the oxidative addition step in cross-coupling reactions.[2][4]
The Influence of Steric and Substituent Effects
While electronics often dictate the default reactivity, steric hindrance and the electronic nature of other substituents on the pyrimidine ring can significantly alter the regiochemical outcome.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring, particularly at the C5 position, can sterically block access to the C4 position. This can slow the rate of reaction at C4 and, in some cases, lead to preferential functionalization at the less hindered C2 position.[4]
-
Substituent Electronics: The electronic properties of existing substituents can modulate the electrophilicity of the carbon-halogen centers. Electron-donating groups can decrease the reactivity of adjacent positions, while electron-withdrawing groups can enhance it.
-
Coordinating Groups: Substituents capable of coordinating with the metal catalyst, such as an amino group at the C3 or C6 position, can sometimes influence the regioselectivity by directing the catalyst to a specific site.[5]
Troubleshooting and FAQs
This section addresses common issues encountered during the functionalization of dihalopyrimidines in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling on 2,4-dichloropyrimidine is giving poor regioselectivity. How can I exclusively obtain the C4-substituted product?
A1: Causality and Strategic Solutions
This is a common scenario, as the C4 position is the electronically favored site for reaction.[6] However, achieving high selectivity often requires careful optimization of the catalytic system. The formation of the C2 isomer suggests that your current conditions are not sufficiently selective.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For high C4 selectivity, conventional palladium catalysts are often effective. Standard phosphine ligands generally favor the electronically preferred C4 position. Avoid very bulky ligands, which can sometimes favor the less hindered C2 position.
-
Ligand-Free Conditions: Consider using "Jeffery" conditions (ligand-free). This approach has been shown to enhance C4-selectivity, sometimes achieving ratios greater than 99:1.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at C4.
Data-Driven Catalyst Selection for C4-Selectivity:
| Catalyst System | Typical C4:C2 Ratio | Notes |
| Pd(PPh₃)₄ / Na₂CO₃ | >95:5 | A classic and reliable system for C4-selective Suzuki couplings. |
| Pd(OAc)₂ / SPhos / K₃PO₄ | >90:10 | SPhos is a bulky ligand, but in many standard Suzuki reactions, C4 selectivity is still maintained. |
| Pd(OAc)₂ (ligand-free) / Phase Transfer Catalyst | >99:1 | Jeffery conditions can provide excellent C4 selectivity.[5] |
Q2: I need to synthesize a 2-substituted-4-chloropyrimidine. How can I reverse the intrinsic C4-selectivity?
A2: Inverting Reactivity with Advanced Catalysis
Achieving C2-selectivity is a significant challenge because it goes against the inherent electronic preference of the 2,4-dihalopyrimidine system.[7] However, recent advances in catalysis have made this transformation possible, particularly for C-S bond formation.
The Key: Bulky N-Heterocyclic Carbene (NHC) Ligands
The breakthrough in C2-selective cross-coupling has been the use of specific palladium precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands.[1][8]
-
Mechanism of Action: It is hypothesized that the steric bulk of the NHC ligand preferentially directs the palladium catalyst to the less sterically hindered C2 position for the oxidative addition step, overriding the electronic preference for C4.
-
Recommended Catalyst System: The (η³-tBu-indenyl)PdCl(IPent) precatalyst has been shown to be highly effective for C2-selective thiolation of 2,4-dichloropyrimidine with a variety of thiols.[1][8] Other bulky NHC ligands like IPr and IMes can also promote C2-selectivity, although to a lesser extent.[1]
Workflow for Achieving C2 vs. C4 Selectivity:
Caption: Competing pathways in Pd-catalyzed cross-coupling of 2,4-dichloropyrimidine.
Q5: Are there non-catalytic methods to achieve regioselectivity?
A5: Directed ortho Metalation (DoM)
Yes, Directed ortho Metalation (DoM) is a powerful, non-catalytic strategy. [9]This method relies on a "directing metalation group" (DMG) on the aromatic ring. The DMG, typically a Lewis basic group like an amide or methoxy group, coordinates to a strong lithium base (e.g., n-butyllithium). [10]This coordination positions the base to selectively deprotonate the adjacent (ortho) C-H bond, creating a potent aryllithium nucleophile. This nucleophile can then be trapped with a wide range of electrophiles. If you can install a DMG at a position like C5, you could potentially functionalize the C4 or C6 position with high selectivity.
Key Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is optimized for high selectivity at the C4 position of 2,4-dichloropyrimidine.
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C2-Selective C-S Cross-Coupling (Thiolation)
This protocol utilizes a specialized catalyst to achieve selectivity at the C2 position. [1] Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Thiol (1.1 mmol)
-
(η³-tBu-indenyl)PdCl(IPent) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.2 mmol)
-
Toluene (5 mL)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, cryocooler or ice bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (η³-tBu-indenyl)PdCl(IPent) and sodium tert-butoxide.
-
Add toluene and cool the mixture to 0 °C.
-
Add the thiol to the cooled mixture and stir for 5 minutes.
-
Add a solution of 2,4-dichloropyrimidine in toluene to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and dilute with ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Neufeldt, S. R., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Neufeldt, S. R., et al. (N.D.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
-
Blakemore, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Wang, Y., et al. (N.D.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f]o[1][11]xazepine derivatives. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (N.D.). Directed ortho metalation. [Link]
-
Sci-Hub. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Wikipedia. (N.D.). Regioselectivity. [Link]
-
Myers, A. G. Research Group. (N.D.). ortho metalation. Harvard University. [Link]
-
Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
Quenching excess iodine in the synthesis of 4-Chloro-5-iodopyrimidin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals on Effectively Quenching Excess Iodine
The synthesis of 4-Chloro-5-iodopyrimidin-2-amine is a critical step in the development of various pharmaceutical compounds, leveraging the pyrimidine core as a versatile scaffold. A common and efficient method for this synthesis is the direct electrophilic iodination of 2-amino-4-chloropyrimidine using reagents like N-Iodosuccinimide (NIS) or molecular iodine (I₂).[1][2][3] A crucial, yet often underestimated, step in this process is the work-up, specifically the quenching of excess iodinating agent. Incomplete or improper quenching can lead to purification challenges, product degradation, and inconsistent yields.
This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effective removal of excess iodine, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Quenching Excess Iodine
This section addresses specific issues you may encounter during the experimental work-up.
Q1: My reaction mixture remains yellow or brown even after adding a saturated solution of sodium thiosulfate. What is happening?
A1: This is a common observation and can stem from several factors:
-
Insufficient Quenching Agent: The most straightforward cause is an inadequate amount of the quenching agent. While a "saturated solution" is often recommended, the actual molar quantity of the quencher might be insufficient for the excess iodine in your reaction.
-
Phase Transfer Issues: If your reaction was performed in an organic solvent that is immiscible with water (like ethyl acetate or dichloromethane), the sodium thiosulfate, which is in the aqueous phase, may not be efficiently reacting with the iodine dissolved in the organic layer.[4] Vigorous stirring or shaking of the separatory funnel is essential to maximize the interfacial area and ensure a complete reaction.
-
Reaction with Other Species: While sodium thiosulfate is an excellent reducing agent for iodine, other components in your reaction mixture might interfere with the quenching process.[5][6] However, this is less common.
-
Impurity Color: It is also possible that the residual color is not from iodine but from other colored impurities generated during the reaction.[6] Always confirm the persistence of iodine using a more specific test, such as the starch-iodide test, if you have persistent issues.
Q2: I've added a significant excess of aqueous sodium thiosulfate and stirred vigorously, but a faint yellow/brown color persists in the organic layer. What should I do?
A2: When a large excess of the quenching agent doesn't resolve the issue, consider the following:
-
Extended Reaction Time: Even with vigorous stirring, the reaction between iodine and thiosulfate is not instantaneous, especially in a biphasic system.[4] Allow the mixture to stir for a longer period (e.g., 15-30 minutes) before separating the layers.
-
pH Adjustment: The efficiency of thiosulfate quenching can be influenced by pH. Some sources suggest that thiosulfate works best in mildly acidic conditions.[4] However, for pyrimidine synthesis, drastic pH changes should be avoided to prevent unwanted side reactions. A neutral to slightly basic pH is generally preferred for the work-up.
-
Alternative Quenching Agent: If thiosulfate proves consistently problematic, switching to an alternative such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) may be effective.[7][8][9] These reagents also effectively reduce iodine to iodide.
Q3: Are there alternatives to sodium thiosulfate for quenching? What are the advantages and disadvantages?
A3: Yes, several other reducing agents can be used. The choice depends on the scale of your reaction, the solvent system, and the stability of your product.
| Quenching Agent | Chemical Formula | Pros | Cons |
| Sodium Thiosulfate | Na₂S₂O₃ | Inexpensive, highly effective, stable, and commonly available.[5][10] | Can sometimes be slow in biphasic systems. |
| Sodium Bisulfite | NaHSO₃ | Potent reducing agent, readily available.[7][11] | Can release sulfur dioxide (SO₂) gas, especially under acidic conditions, which is a respiratory irritant.[4] |
| Sodium Metabisulfite | Na₂S₂O₅ | A solid source of bisulfite in solution.[8][9] | Similar to sodium bisulfite, can release SO₂. |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | A mild and "green" reducing agent. | May be less efficient for large amounts of iodine and can introduce organic byproducts that need to be removed. |
Q4: I noticed a fine, pale-yellow precipitate forming after adding sodium thiosulfate. What is it?
A4: The formation of a pale-yellow precipitate during a thiosulfate quench is often elemental sulfur (S). This occurs if the quenching solution is too acidic or if there is a very high local concentration of the oxidizing agent (iodine). Under these conditions, the thiosulfate ion can be disproportionately reduced to sulfur.
-
Prevention: Ensure your work-up conditions are not overly acidic. Add the thiosulfate solution slowly with vigorous stirring to avoid high local concentrations.
-
Remediation: The sulfur precipitate can typically be removed by filtration, often through a pad of Celite®, before proceeding with the extraction and subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of quenching excess iodine in this synthesis?
A1: The primary purpose is to remove the unreacted electrophilic iodinating agent (like NIS or I₂) from the reaction mixture.[1][10] This is critical for several reasons:
-
Simplifies Purification: Excess iodine can co-elute with the desired product during column chromatography, leading to impure final material.
-
Prevents Side Reactions: Residual iodine is reactive and can potentially lead to undesired side reactions or degradation of the target compound during subsequent work-up and purification steps.[12]
-
Ensures Accurate Yield Calculation: Removing all unreacted starting materials and reagents is essential for an accurate determination of the reaction yield.
Q2: How can I visually determine when the quenching process is complete?
A2: The most common indicator is a distinct color change. The characteristic brown or deep yellow color of molecular iodine in the organic solvent will disappear, resulting in a colorless or much paler yellow solution.[13][14] The endpoint is reached when the addition of more quenching agent causes no further fading of the color. For titrations, a starch indicator can be used, which forms a deep blue-black complex with iodine; the disappearance of this blue color marks the endpoint.[14][15]
Q3: What is the chemical mechanism behind quenching iodine with sodium thiosulfate?
A3: Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that converts molecular iodine (I₂), which is colored and soluble in organic solvents, into the colorless iodide ion (I⁻), which is soluble in the aqueous phase.[5][14] This facilitates the removal of iodine from the organic layer during an aqueous work-up.
The balanced chemical equation for this redox reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
Here, the thiosulfate ion is oxidized to the tetrathionate ion, while the iodine is reduced to iodide.
DOT Script for Quenching Mechanism
Caption: Fig 1. Reaction of Iodine with Sodium Thiosulfate.
Q4: What are the common iodinating agents for this synthesis, and do they affect the quenching step?
A4: The two most common iodinating agents for pyrimidines are N-Iodosuccinimide (NIS) and molecular iodine (I₂).[1][2][3]
-
N-Iodosuccinimide (NIS): A mild and highly regioselective iodinating agent that is often preferred for its ease of handling and high yields.[3][16][17] When using NIS, the quenching step removes not only any unreacted NIS but also any I₂ formed as a byproduct. The succinimide byproduct is generally water-soluble and easily removed during the aqueous work-up.
-
Molecular Iodine (I₂): A more traditional and cost-effective reagent. It often requires an activating agent or harsher conditions to achieve iodination of electron-deficient rings like pyrimidines.[18][19] The quenching process directly targets the excess I₂.
The choice of iodinating agent does not fundamentally change the quenching chemistry, but the total amount of iodine to be quenched may vary.
Experimental Protocols & Workflow
A generalized workflow for the synthesis and work-up is presented below.
DOT Script for Experimental Workflow
Caption: Fig 2. General Synthetic Workflow.
Protocol 1: Standard Quenching with Sodium Thiosulfate
This protocol is suitable for the majority of lab-scale syntheses.
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). For a typical 1 mmol scale reaction, 10-20 mL of this solution should be sufficient.
-
Quenching: Once the reaction is deemed complete by TLC, slowly pour the reaction mixture into the stirred sodium thiosulfate solution at room temperature.[1]
-
Observation: Continue stirring until the characteristic brown color of iodine has completely dissipated. If color persists, add more thiosulfate solution portion-wise.
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like DMF, add water to dilute and an appropriate extraction solvent like ethyl acetate.[1]
-
Work-up: Separate the layers. Wash the organic layer with water and then with a saturated brine solution to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Safety and Handling
-
Iodine: Solid iodine is harmful if inhaled or in contact with skin and is very toxic to aquatic life.[20][21] It can cause skin and eye irritation.[20][22] Always handle iodine and NIS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[21][23]
-
Solvents: Organic solvents used in the synthesis and work-up (e.g., DMF, ethyl acetate) have their own associated hazards. Consult the specific Safety Data Sheet (SDS) for each.
-
Waste Disposal: Dispose of all chemical waste, including aqueous layers from the work-up containing iodide and tetrathionate, according to your institution's regulations.
By understanding the chemistry behind the quenching process and anticipating common experimental pitfalls, researchers can ensure a more efficient, reliable, and safer synthesis of this compound.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
- University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Thiosulfate?
- Fisher Scientific. (2014, February 28). Iodine - SAFETY DATA SHEET.
- Safety Data Sheet. (n.d.). SDS- Iodine Solution.
- (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
-
Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. doi:10.3390/molecules27196386. Retrieved from [Link]
- Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Reddit. (2014). How do I get rid of excess iodine in a reaction? r/chemistry.
- Chemistry LibreTexts. (2020, August 15). Iodine Clock Reaction.
- CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- PubMed. (2022, September 27). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
Wikipedia. (n.d.). Iodine clock reaction. Retrieved from [Link]
- University of Minnesota. (n.d.). K910: Prep Notes | Lecture Demonstration Manual General Chemistry.
-
Organic-Chemistry.org. (n.d.). Iodination. Retrieved from [Link]
-
ResearchGate. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
- PubMed. (n.d.). Photochemistry of halogen pyrimidines: iodine release studies.
- Reddit. (2021). Removal of Iodine. r/Chempros.
- Save My Exams. (2025, January 9). Redox Titration -Thiosulfate & Iodine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6dHaeLqsu-X5U5skj86Ln7w5O40DYsaroRNYjtNNKX5gl3dZYLaXDORkFn5-7L6PQvNp-oM4Nwvcw03YLc4oh2MbDHAy7yN-XV7avHi-T4bHrNYQoxg_2-8D_BopMIuC9OYVdpHCvcANCM645cZdNlsWjVdVuYVbRtCBVe3gKa6SmvDztqXg-qHVkhXU4loJlc4pvrKJJxtRp32_Ku9s2eWGqbOapxCsk-8nEX0D4c1AyCY4yQTSRu6bgibF1o3W7OBhFNj9hKHYD_u4ocVeGdHa-mbExzIRA76vxtzIRtIkxlOxIwqMcEVK8FDYpbRdcThD9ZMsInkE315aqJ9MN6o52gcT1tf_id-UmxB86VKSp8W-dCgNRyZbg5oIZucA=](
Sources
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- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. calibrechem.com [calibrechem.com]
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- 5. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iodine Clock Reaction | Department of Chemistry | University of Washington [chem.washington.edu]
- 9. flinnsci.com [flinnsci.com]
- 10. heteroletters.org [heteroletters.org]
- 11. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 12. Iodination - Wordpress [reagents.acsgcipr.org]
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- 16. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. physics.purdue.edu [physics.purdue.edu]
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- 23. ehs.umich.edu [ehs.umich.edu]
Challenges in the scale-up of 4-Chloro-5-iodopyrimidin-2-amine synthesis
Technical Support Center: Synthesis of 4-Chloro-5-iodopyrimidin-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block in pharmaceutical and materials science. As a trifunctional heterocyclic compound, it offers multiple reaction sites for constructing complex molecular architectures, making it highly valuable in drug discovery.[1]
This document provides field-proven insights, troubleshooting guides for common scale-up challenges, detailed experimental protocols, and data presented for practical application.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most direct and widely adopted method is the electrophilic iodination of the commercially available precursor, 2-amino-4-chloropyrimidine. This reaction is typically performed using an iodinating agent like N-Iodosuccinimide (NIS) in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).[1] The reaction proceeds readily at room temperature, making it suitable for large-scale production with minimal energy input.
Q2: What are the critical physicochemical properties I should be aware of?
Understanding the properties of the target compound is essential for safe handling, storage, and downstream processing.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClIN₃ | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Typically an off-white to yellow or brown solid | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and moderately soluble in ethyl acetate. | [1] |
| Storage | Store in a freezer (-20°C), protected from light and moisture to prevent degradation. | [1] |
Q3: What are the primary safety hazards associated with this synthesis?
The synthesis involves several hazardous materials. Key hazards include:
-
N-Iodosuccinimide (NIS): A strong oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.
-
This compound (Product): Classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and can cause serious eye damage (Category 1).[2] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q4: My iodination reaction is stalling, showing significant unreacted 2-amino-4-chloropyrimidine on TLC/HPLC. What are the potential causes?
This is a frequent issue during scale-up. Here are the primary causes and solutions:
-
Cause 1: Insufficient Iodinating Agent: On a larger scale, minor weighing errors or reagent degradation can lead to a stoichiometric deficiency.
-
Solution: Use a slight excess of NIS (1.1 to 1.2 equivalents). Ensure the NIS is fresh and has been stored properly, as it can degrade over time.
-
-
Cause 2: Solvent Quality: The presence of water in the DMF can quench the electrophilic iodinating species.
-
Solution: Always use anhydrous DMF for the reaction.[1] If scaling up significantly, consider drying the solvent over molecular sieves prior to use.
-
-
Cause 3: Poor Mixing: In larger reactors, inefficient stirring can create localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer that provides vigorous agitation, especially as the product may begin to precipitate.
-
Q5: I am observing a significant amount of a di-iodinated byproduct. How can I improve the selectivity of the reaction?
Formation of di-iodinated species is a classic selectivity problem.
-
Cause: Over-iodination due to high reactivity or excess NIS. The pyrimidine ring is activated by the amino group, making it susceptible to further iodination.
-
Solution 1: Control Reagent Stoichiometry: Do not exceed 1.2 equivalents of NIS. For sensitive systems, adding the NIS portion-wise or as a solution in DMF over time can help maintain a low concentration and favor mono-iodination.[1]
-
Solution 2: Temperature Control: While the reaction runs well at room temperature, an uncontrolled exotherm can increase the rate of the second iodination. On a large scale, monitor the internal temperature and use a cooling bath if necessary to maintain it between 20-25°C.
-
Q6: The work-up procedure is difficult, leading to product loss and emulsions during extraction. What is a more robust method for scale-up?
A challenging work-up can be the biggest bottleneck in scaling a synthesis.
-
Cause: Complex reaction mixture and product properties. Quenching excess NIS with sodium thiosulfate is standard but can lead to large aqueous volumes and difficult extractions.[1]
-
Solution 1: Precipitation/Recrystallization: Instead of a direct extraction, consider a precipitation-based work-up. After quenching the reaction, add an anti-solvent (e.g., water or a water/isopropanol mixture) to precipitate the crude product. This can be much more efficient for isolating the bulk of the material on a large scale. The crude solid can then be purified by recrystallization.
-
Solution 2: Optimized Extraction: If extraction is necessary, use a brine wash after the aqueous washes to help break up emulsions.[1] Using a larger volume of organic solvent can also prevent the product from precipitating in the separatory funnel.
-
Below is a decision tree to guide troubleshooting for low yield issues.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of chloropyrimidines.[1]
Materials:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with an overhead stirrer and a nitrogen inlet, dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add NIS (1.1 eq) portion-wise at room temperature (20-25°C). Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-16 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly pour the mixture into a separate vessel containing a stirred solution of saturated aqueous sodium thiosulfate to quench any excess NIS.
-
Extract the aqueous slurry with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For high purity, the crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
The overall synthetic workflow is summarized in the diagram below.
Caption: Synthetic workflow for this compound.
References
-
4-CHLORO-5-IODOPYRIDIN-2-AMINE. gsrs.ncats.nih.gov. Available at: [Link]
-
2-Chloro-5-iodopyridin-4-amine. PubChem. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central (PMC). Available at: [Link]
- Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino-5-Flouropyrimidine from a biologically. ijrpsonline.com. Available at: [Link]
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
-
Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][3]benzodiazepines. PubMed. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. arkat-usa.org. Available at: [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
Sources
Stability and storage conditions for 4-Chloro-5-iodopyrimidin-2-amine
Welcome to the technical support center for 4-Chloro-5-iodopyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to support the success of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a trifunctional heterocyclic compound, presenting a unique combination of reactive sites. However, the very features that make it a valuable synthon—the chloro, iodo, and amino groups on a pyrimidine core—also render it susceptible to specific degradation pathways. Understanding these potential instabilities is crucial for its effective use and storage. The primary concerns are hydrolysis of the chloro group, photolytic cleavage of the carbon-iodine bond, and potential oxidation of the amino group.
II. Troubleshooting Guide: Addressing Common Experimental Issues
Unexpected results in your reactions? The stability of your this compound might be a contributing factor. This section provides a systematic approach to troubleshooting common problems.
Scenario 1: Low Yield or Incomplete Reaction in a Suzuki Coupling
-
Problem: You are performing a Suzuki coupling reaction targeting the iodo-position, but you observe a low yield of the desired product and recovery of starting material, or the reaction does not go to completion.
-
Potential Cause: The C-I bond is generally the most reactive site for cross-coupling reactions. However, if the reagent has degraded, the effective concentration of the reactive starting material is lower than calculated. A competing side reaction could be the hydrolysis of the chloro-group, leading to the formation of 4-hydroxy-5-iodopyrimidin-2-amine, which might not be soluble or reactive under the coupling conditions.
-
Troubleshooting Steps:
-
Assess Reagent Purity: Before starting the reaction, assess the purity of the this compound. A simple method is to check its physical appearance. The pure compound should be a solid[1][2]. Any significant discoloration (e.g., turning dark brown or black) may indicate degradation. For a more quantitative assessment, consider running a quick NMR or LC-MS analysis.
-
Ensure Anhydrous Conditions: Moisture can facilitate the hydrolysis of the chloropyrimidine moiety.[3][4][5] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: If the starting material is pure, consider optimizing the reaction conditions. This could include screening different palladium catalysts, ligands, bases, and solvents to favor the desired coupling over potential side reactions.
-
Scenario 2: Appearance of an Unexpected Byproduct in a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Problem: You are attempting an SNAr reaction to displace the chloro group with a nucleophile, but you isolate a significant amount of a byproduct that appears to be the de-iodinated starting material.
-
Potential Cause: The carbon-iodine bond is susceptible to cleavage, particularly in the presence of light or certain reducing agents that may be present as impurities.[6] Photodegradation can generate a radical species, which can then abstract a hydrogen atom from the solvent or another reagent to yield the de-iodinated pyrimidine.
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[6] When setting up reactions, minimize exposure to direct laboratory light.
-
Purify Solvents and Reagents: Ensure that all solvents and reagents are free from potential reducing impurities.
-
Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen, which can sometimes participate in radical-mediated degradation pathways.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent degradation, it is highly recommended to store it under an inert atmosphere (argon or nitrogen) and protected from light.[6] While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable.
-
-
Q2: Is this compound sensitive to air and moisture?
-
Q3: How can I tell if my sample of this compound has degraded?
-
A3: Visual inspection is the first step. A pure sample should be a solid[1][2]. Significant darkening or the presence of an oily residue may indicate degradation. For a definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to check for the presence of impurities.[7][8][]
-
Experimental Use
-
Q4: Can I handle this compound on the open bench?
-
A4: For weighing and transferring, it is best to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture. If a glove box is not available, work quickly and efficiently on an open bench, and immediately reseal the container under an inert atmosphere.
-
-
Q5: What solvents are compatible with this compound for storage in solution?
-
A5: It is generally not recommended to store this compound in solution for extended periods. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Prepare the solution fresh and use it as soon as possible.
-
IV. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and potential oxidation. |
| Light Exposure | Protect from Light (Amber Vial) | Minimizes the risk of photolytic C-I bond cleavage.[6] |
| Container | Tightly Sealed | Prevents ingress of moisture and air. |
V. Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the container to a desiccator filled with a suitable desiccant (e.g., Drierite) and place it in a refrigerator (2-8 °C).
-
Weighing: For weighing, if possible, use a glove box with an inert atmosphere. If not available, flush the headspace of the container with an inert gas (e.g., argon or nitrogen) before opening. Weigh the desired amount quickly and recap the container, again flushing the headspace with inert gas before sealing.
-
Long-term Storage: For long-term storage, after the initial opening, it is recommended to parafilm the container lid to ensure an airtight seal.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
TLC Plate: Spot the solution onto a silica gel TLC plate.
-
Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of Hexane and Ethyl Acetate).
-
Visualization: Visualize the spots under UV light (254 nm). A pure sample should show a single spot. The presence of additional spots indicates impurities.
VI. Visual Workflow for Stability Assessment
The following diagram outlines a decision-making process for assessing the stability of a stored sample of this compound.
Caption: Decision workflow for assessing the stability of this compound.
VII. References
-
ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
NIH. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from
-
ACS Publications. (2010). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
-
PubMed. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Retrieved from [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
-
RSC Publishing. (2022). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Retrieved from [Link]
-
Wikipedia. (n.d.). Dye. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
NIH. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodopyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-iodopyridin-2-amine. Retrieved from [Link]
-
Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. Retrieved from
Sources
- 1. 4-Chloro-5-iodopyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-iodopyrimidin-2-amine Analogs in Kinase Inhibition
The 4-chloro-5-iodopyrimidin-2-amine scaffold is a privileged core in medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent trifunctional nature—a reactive chlorine at C4, a versatile iodine at C5, and an amino group at C2—provides a rich platform for synthetic elaboration to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data, to inform the design of next-generation targeted therapeutics.
The this compound Scaffold: A Foundation for Kinase Inhibitors
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] In the context of kinase inhibition, the 2-aminopyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. The strategic placement of a chloro group at the 4-position and an iodo group at the 5-position unlocks diverse avenues for synthetic diversification.
The C4-chloro atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various (aryl)amino side chains that can extend into the hydrophobic pocket of the kinase active site. The C5-iodo substituent is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the installation of aryl, heteroaryl, or alkynyl groups that can probe additional binding regions and enhance potency and selectivity.[2][3]
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections dissect the SAR at key positions, drawing on data from various studies on related pyrimidine-based kinase inhibitors.
The Critical Role of the C4-Anilino Moiety
Substitution of the C4-chloro group with an aniline or a substituted aniline is a common and highly effective strategy in the design of pyrimidine-based kinase inhibitors. This moiety typically occupies a hydrophobic pocket adjacent to the ATP-binding site.
Key SAR Observations:
-
Substitution Pattern on the Aniline Ring: The position and electronic nature of substituents on the aniline ring are critical for potency and selectivity. Small, lipophilic groups at the meta position of the aniline ring are often favored for potent inhibition of kinases like EGFR.[4]
-
Introduction of Solubilizing Groups: While hydrophobic interactions are important, the introduction of polar groups on the aniline moiety can improve aqueous solubility and pharmacokinetic properties. For instance, the incorporation of a piperazine group can enhance solubility without compromising inhibitory activity.
-
Conformational Restriction: Constraining the conformation of the C4-substituent through the introduction of fused ring systems can lead to enhanced potency.
Exploring the Chemical Space at the C5-Position
The C5-iodo group serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions. This position is often directed towards the solvent-exposed region of the ATP-binding site, offering opportunities to improve potency, selectivity, and physicochemical properties.
Key SAR Observations:
-
Aryl and Heteroaryl Substituents (Suzuki Coupling): The introduction of small, electron-rich aromatic or heteroaromatic rings at the C5-position can lead to a significant increase in inhibitory activity. The nature of the (hetero)aryl ring can influence selectivity against different kinases.
-
Alkynyl Substituents (Sonogashira Coupling): The installation of terminal or substituted alkynes at the C5-position can provide access to deeper pockets within the kinase active site. These linear and rigid moieties can form specific interactions that enhance binding affinity. The Sonogashira coupling is a powerful tool for this transformation.[5][6]
-
Halogen Substitution: While iodine is an excellent handle for cross-coupling, other halogens at this position can also influence activity. For instance, replacing iodine with bromine can modulate the electronic properties and steric bulk, which can be beneficial for certain targets.
Modifications of the C2-Amino Group
The C2-amino group is a crucial anchor, forming hydrogen bonds with the kinase hinge region. While less frequently modified than the C4 and C5 positions, subtle changes at this position can impact binding affinity and selectivity.
Key SAR Observations:
-
N-Alkylation and N-Arylation: In general, substitution on the C2-amino group is not well-tolerated as it can disrupt the critical hydrogen bonding interactions with the kinase hinge.
-
Bioisosteric Replacements: In some cases, replacing the amino group with other hydrogen-bonding moieties has been explored, but this often leads to a decrease in potency. The primary amino group remains the preferred functionality for most 2-aminopyrimidine-based kinase inhibitors.
Data Summary: A Comparative Look at Analog Performance
| Compound ID | Core Scaffold | C4-Substituent | C5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | 2-Anilinopyrimidine | 2-Chloro-6-methylaniline | Thiazole-5-carboxamide | Abl, Src | 0.6, 0.8 | [7] |
| Compound 9i | 2-Arylamino-4-(piperidin-4-yloxy)pyrimidine | Substituted aniline | Fused thiophene | EGFRT790M/L858R | 4.9 | [8] |
| Compound 11k | 2-Anilino-4-triazolpyrimidine | Substituted aniline | Methyl | CDK4 | 23.59 | [9][10] |
| Compound 4m | 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | Substituted aniline | Trifluoromethyl | CDK9 | Potent | [1] |
| Compound 14 | 4-Aminoquinoline | Benzo[d]thiazol-5-amine | Pyridinyl | RIPK2 | 5.1 | [11] |
This table is a compilation of data from different studies on various pyrimidine and quinoline-based inhibitors to illustrate general SAR principles. Direct comparison of IC50 values across different assays and targets should be done with caution.
Experimental Protocols
General Synthesis of 4-Anilino-5-iodopyrimidin-2-amine Analogs
The synthesis of the target analogs typically starts from a commercially available or readily synthesized 2-amino-4-chloro-5-iodopyrimidine.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4
-
To a solution of 2-amino-4-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq).
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(substituted-anilino)-5-iodopyrimidine.
Step 2: Palladium-Catalyzed Cross-Coupling at C5 (Example: Suzuki Coupling)
-
To a degassed mixture of the 2-amino-4-(substituted-anilino)-5-iodopyrimidine (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a base like potassium carbonate or cesium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final 2-amino-4-(substituted-anilino)-5-(substituted-aryl/heteroaryl)pyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay.
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Relationships and Workflows
General Synthetic Strategy
Caption: Synthetic workflow for analog synthesis.
Key SAR Principles
Caption: Key SAR determinants for kinase inhibition.
Conclusion and Future Directions
The this compound scaffold remains a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of strategic modifications at the C4 and C5 positions. The C4-anilino moiety plays a pivotal role in anchoring the inhibitor in the hydrophobic pocket, with substitutions on the aniline ring fine-tuning potency and selectivity. The C5 position offers a gateway to the solvent-exposed region, where the introduction of diverse functionalities through cross-coupling reactions can significantly enhance biological activity and improve physicochemical properties. The C2-amino group generally remains unsubstituted to preserve the essential hydrogen bonding interactions with the kinase hinge.
Future efforts in this area should focus on the discovery of novel substituents at the C4 and C5 positions that can exploit unique features of the target kinase's active site to achieve greater selectivity and overcome drug resistance. The development of more efficient and versatile synthetic methodologies for the derivatization of this scaffold will also be crucial in expanding the chemical space and accelerating the discovery of new therapeutic agents.
References
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Journal of Medicinal Chemistry. [Link]
-
Dasatinib. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2025). Journal of Molecular Structure. [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2006). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2017). Molecules. [Link]
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Drug Design, Development and Therapy. [Link]
-
Design, synthesis and biological evaluation of 4-aminothieno[2,3-d]pyrimidines as novel protein kinase CK2 inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Drug Design, Development and Therapy. [Link]
-
Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules. [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3,4- d ]pyrimidin-5-amines as potential antibacterial agents. (2021). ResearchGate. [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). ChemProc. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Illustration of some structural modifications on C2 and C4 positions of 5-oxo-HHQ core studied by Ghorab et al. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 8. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioactivity Screening of Novel Pyrimidine Derivatives: Methodologies, Comparisons, and Data-Driven Insights
For decades, the pyrimidine scaffold has remained a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of approved drugs and clinical candidates. Its inherent ability to mimic the purine bases of DNA and RNA allows for potent and selective interactions with a wide array of biological targets. However, the true potential of any novel pyrimidine derivative lies in its bioactivity profile. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to navigate the critical process of bioactivity screening. We will move beyond mere protocol recitation to explore the "why" behind experimental choices, compare the performance of distinct pyrimidine series against key biological targets, and present the data in a clear, comparative format.
The Rationale: Selecting the Right Biological Target
The initial and most critical step in any screening campaign is the selection of a relevant biological target. For pyrimidine derivatives, their structural resemblance to endogenous nucleobases makes them prime candidates for targeting enzymes and receptors involved in nucleic acid metabolism and cellular signaling. Historically, pyrimidines have shown significant promise as:
-
Kinase Inhibitors: Many kinases have an ATP-binding pocket that can be effectively targeted by pyrimidine-based structures. Their planar nature and hydrogen bonding capabilities allow them to compete with endogenous ATP, thereby modulating kinase activity. This has been a particularly fruitful area, leading to the development of numerous oncology drugs.
-
Antimicrobial Agents: By targeting essential enzymes in microbial metabolic pathways, such as dihydrofolate reductase (DHFR), pyrimidine derivatives can disrupt microbial growth and replication.
-
Antiviral Compounds: Pyrimidine nucleoside analogs can be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
The choice of target should be hypothesis-driven, based on the specific structural features of the novel pyrimidine series and the desired therapeutic application.
Comparative Bioactivity Analysis: A Data-Driven Approach
To illustrate the diverse bioactivity profiles of pyrimidine derivatives, we present a comparative analysis of three distinct series against common biological targets. The following data is a synthesis of results from various studies and is intended for illustrative purposes.
Table 1: Comparative Bioactivity of Novel Pyrimidine Derivatives
| Compound Series | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Series A: 2,4-disubstituted Pyrimidines | EGFR Kinase | Kinase Glo® Assay | 0.05 | |
| A549 (Lung Cancer Cell Line) | MTT Assay | 1.2 | ||
| Series B: 4,6-disubstituted Pyrimidines | Dihydrofolate Reductase (DHFR) | Enzymatic Assay | 0.8 | |
| E. coli | MIC Assay | 15.6 | ||
| Series C: Pyrimidine Nucleoside Analogs | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 2.5 | |
| Vero Cells | Cytotoxicity Assay (CC50) | >100 |
This table clearly demonstrates the differential activity of various pyrimidine scaffolds. Series A shows potent anti-cancer activity by targeting the EGFR kinase, while Series B exhibits promising antibacterial properties through DHFR inhibition. Series C, a nucleoside analog, displays selective antiviral activity with low host cell cytotoxicity.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the key assays mentioned in the comparative data table. These protocols are designed to be self-validating and include critical steps and considerations.
Kinase Inhibition Assay: Kinase-Glo® Luminescent Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the target kinase in kinase buffer.
-
Prepare a 2X solution of the substrate peptide in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer.
-
Serially dilute the test pyrimidine derivatives in DMSO, then further dilute in kinase buffer to a 4X final concentration.
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the 4X test compound solution.
-
Add 10 µL of the 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition using the Kinase-Glo® assay.
Cell Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., A549).
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway Inhibition Leading to Reduced Cell Proliferation
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative, leading to reduced cell proliferation.
Trustworthiness and Self-Validation
The protocols described above have been designed with inherent self-validation checks:
-
Dose-Response Curves: The generation of a sigmoidal dose-response curve is a critical validation step. A well-defined curve with a good fit (R² > 0.95) indicates a specific and dose-dependent effect of the compound.
-
Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. In the kinase assay, a known inhibitor of the target kinase should be used as a positive control, while DMSO serves as the negative control. In the MTT assay, a known cytotoxic agent can be used as a positive control.
-
Selectivity Profiling: To ensure that the observed bioactivity is not due to off-target effects, it is essential to screen the most promising compounds against a panel of related targets. For example, a potent EGFR kinase inhibitor should be tested against other kinases to assess its selectivity.
Concluding Remarks
The bioactivity screening of novel pyrimidine derivatives is a multifaceted process that requires careful planning, execution, and data interpretation. By employing a rational, hypothesis-driven approach to target selection, utilizing robust and well-validated assays, and presenting the data in a clear and comparative manner, researchers can efficiently identify and advance promising lead compounds. The methodologies and insights provided in this guide serve as a foundational framework to navigate this critical phase of drug discovery and development.
References
-
Title: Design, Synthesis, and Biological Evaluation of Novel 2,4-Disubstituted Pyrimidine Derivatives as Potent EGFR Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of Novel 4,6-Disubstituted Pyrimidines as Dihydrofolate Reductase Inhibitors with Potent Antibacterial Activity. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Antiviral Activity of Novel Pyrimidine Nucleoside Analogs against Herpes Simplex Virus Type 1. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
In vitro testing of 4-Chloro-5-iodopyrimidin-2-amine derivatives on cancer cell lines
An In-Depth Methodological Guide to the In Vitro Evaluation of 4-Chloro-5-iodopyrimidin-2-amine Derivatives on Cancer Cell Lines
Introduction: The Rationale for Targeting the Pyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and numerous therapeutic agents. The specific molecule, this compound, represents a particularly versatile starting point for the development of novel anti-cancer compounds.[1] Its trifunctional nature, featuring an amine, a chloro group, and an iodo group, provides multiple reactive sites for synthetic modification.[1] This allows for the systematic generation of diverse chemical libraries, a crucial step in modern drug discovery. Derivatives of the closely related 2-amino-4-chloro-pyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF7), colon (HCT116), and renal cancer cell lines, validating the potential of this chemical class.[2][3]
This guide serves as a comprehensive framework for researchers and drug development professionals, detailing a logical, multi-stage process for the in vitro evaluation of novel this compound derivatives. We will move from broad initial cytotoxicity screening to more focused mechanistic studies, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Conceptual Synthesis of Novel Derivatives
The development of a library of derivatives begins with a robust synthetic strategy. The this compound core allows for targeted modifications. For instance, the chloro and iodo groups are excellent leaving groups for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, or heterocyclic moieties. The amino group can be acylated, alkylated, or used as a handle for further elaboration.
A generalized synthetic workflow, inspired by the synthesis of related heterocyclic compounds, illustrates the potential for diversification.[1][4][5]
Caption: Conceptual synthetic pathways for diversifying the this compound scaffold.
A Hierarchical Strategy for In Vitro Evaluation
A successful in vitro testing cascade should be logical and resource-efficient. It begins with broad screening to identify active compounds and progressively narrows the focus to elucidate their mechanisms of action.
Caption: A hierarchical workflow for the in vitro evaluation of novel anti-cancer compounds.
Tier 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration-dependent cytotoxic or cytostatic effects of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad view of their potency and spectrum of activity.
Choosing the Right Assay: MTT vs. SRB
Two common colorimetric assays for determining cell viability are the MTT and Sulforhodamine B (SRB) assays.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[7] Its reliance on mitochondrial function can be a pitfall, as compounds that affect mitochondrial respiration without killing the cell can interfere with the results.[7]
-
SRB (Sulforhodamine B) Assay: This assay is based on the measurement of total cellular protein content.[8] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass.[8] It is generally considered more robust, less prone to interference from compounds, and offers a more stable endpoint.[6]
For initial screening, the SRB assay is often recommended due to its reliability and simplicity.[6]
Comparative Performance Data of Pyrimidine Derivatives
The following table presents illustrative data, adapted from studies on related pyrimidine and quinazoline derivatives, to demonstrate how results can be structured.[2][9][10] The values represent the concentration of the compound required to inhibit cell growth by 50% (GI₅₀) or the half-maximal effective concentration (EC₅₀).
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | MDA-MB-468 (Breast) | SNB-19 (CNS) | NCI-H460 (Lung) |
| Derivative 1 (Example) | 89.37 µM | 89.24 µM | >100 µM | 15.2 µM | 20.1 µM |
| Derivative 2 (Example) | 12.5 µM | 20.15 µM | 26.01 µM | 65.12 µM | 55.61 µM |
| Derivative 3 (Example) | 7.5 µM | 1.81 µM | 8.73 µM | 5.5 µM | 7.2 µM |
| Doxorubicin (Control) | <1 µM | <1 µM | <1 µM | <1 µM | <1 µM |
| Data are presented as GI₅₀ or EC₅₀ values and are illustrative, based on findings for structurally related compounds.[2][4][9] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is designed as a self-validating system for assessing cell viability.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells (resulting in a final volume of 200 µL). Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently discard the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein-dye complex. Shake the plates for 10 minutes on a shaker.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ values using non-linear regression analysis.
Tier 2: Mechanistic Elucidation
Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") are advanced to mechanistic studies to understand how they kill cancer cells. Key questions to address are whether they induce programmed cell death (apoptosis) or interfere with cell division (cell cycle arrest).
A. Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Late-stage apoptosis is characterized by compromised membrane integrity.[11]
This is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Annexin V: A protein that has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC). It labels early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by live cells with intact membranes. It enters late apoptotic and necrotic cells, staining their DNA.
Caption: Principle of differentiating cell populations using Annexin V and PI staining.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the hit compound at its GI₅₀ concentration for a relevant time period (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[11]
B. Caspase Activation
Apoptosis is executed by a family of proteases called caspases.[12] The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a key event that commits the cell to death.[12][13]
This assay uses a cell-permeant reagent containing the DEVD peptide sequence, which is the recognition site for caspase-3 and -7.[12] The peptide is conjugated to a nucleic acid-binding dye. In healthy cells, the intact peptide prevents the dye from binding to DNA. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the dye to bind DNA and fluoresce brightly.[12] This can be measured by flow cytometry or fluorescence microscopy.
C. Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and preventing proliferation.
Propidium iodide (PI) stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a cell-by-cell basis, allowing for the quantification of cells in different phases of the cell cycle.[14]
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.
-
Sub-G1 peak: A population of cells with less than 2N DNA content often represents apoptotic cells with fragmented DNA.
-
Cell Culture and Treatment: Plate cells and treat with the test compound as described for apoptosis assays.
-
Cell Harvesting: Harvest approximately 1x10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[15][16] (Cells can be stored at 4°C for several weeks at this stage).
-
Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS.[15]
-
RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[16][17]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[15]
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Analysis: Analyze by flow cytometry, collecting data on a linear scale.[15] Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.
Interpreting Mechanistic Data
The combined results from these assays build a comprehensive profile of a hit compound.
| Compound | Cytotoxicity (GI₅₀) | Apoptosis (% Annexin V+) | Cell Cycle Arrest | Interpretation |
| Derivative X | 5 µM | 65% | G2/M Phase Arrest | Potent cytotoxic agent that induces apoptosis and disrupts cell division at the G2/M checkpoint. A strong lead candidate. |
| Derivative Y | 8 µM | <10% | No significant arrest | Cytotoxic through a non-apoptotic mechanism (e.g., necrosis or autophagy) or cytostatic. Further investigation needed. |
| Derivative Z | >50 µM | Not tested | Not tested | Inactive at tested concentrations. Deprioritize. |
Conclusion
The systematic in vitro evaluation of novel this compound derivatives provides a robust pathway for identifying promising anti-cancer drug candidates. This guide outlines a hierarchical approach, beginning with broad cytotoxicity screening using the reliable SRB assay and progressing to detailed mechanistic studies of apoptosis and cell cycle disruption via flow cytometry. By employing these self-validating protocols and interpreting the data in an integrated manner, researchers can efficiently characterize their synthesized compounds, identify potent hits, and build a strong rationale for advancing the most promising candidates toward further preclinical development.
References
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Institutes of Health (NIH). Available at: [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Available at: [Link]
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Keep, R. F., et al. (1992). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Available at: [Link]
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SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Available at: [Link]
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Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2020). National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI. Available at: [Link]
-
4-chloro-5-iodopyridin-2-amine (C5H4ClIN2). (n.d.). PubChem. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Available at: [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Available at: [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. Available at: [Link]
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Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Available at: [Link]
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Analysis of Cell Cycle Position in Mammalian Cells. (2012). PubMed Central. Available at: [Link]
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Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. Available at: [Link]
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Caspase activity and Apoptosis. (n.d.). Blizard Institute, Flow Cytometry Core Facility. Available at: [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the realm of medicinal chemistry, the arylation of chloropyrimidines is particularly significant, as the pyrimidine scaffold is a common feature in a vast array of biologically active molecules.[1] However, the inherent stability of the C-Cl bond in chloropyrimidines presents a formidable challenge, necessitating the use of highly active palladium catalysts to achieve efficient coupling.
This guide offers a comparative analysis of various palladium catalyst systems for the Suzuki coupling of chloropyrimidines. We will delve into the nuances of ligand and pre-catalyst selection, supported by experimental data, to provide actionable insights for researchers aiming to optimize these critical transformations.
The Challenge of Activating the C-Cl Bond in Pyrimidines
The relatively low reactivity of aryl chlorides compared to their bromide and iodide counterparts stems from the stronger C-Cl bond, which makes oxidative addition to the palladium center—the first and often rate-limiting step in the catalytic cycle—more difficult. The electron-deficient nature of the pyrimidine ring can further modulate the reactivity of the C-Cl bond.[2] Consequently, the success of Suzuki coupling with chloropyrimidines is critically dependent on the choice of a highly active catalyst system, specifically the palladium source and, most importantly, the supporting ligand.
Comparing Palladium Catalyst Systems
The efficacy of a palladium catalyst in activating C-Cl bonds is largely dictated by the electronic and steric properties of its supporting ligands. Bulky, electron-rich ligands are generally required to promote the formation of the active, monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[3] We will compare two of the most successful classes of catalysts for this transformation: those based on Buchwald dialkylbiaryl phosphine ligands and those utilizing N-heterocyclic carbene (NHC) ligands, particularly PEPPSI-type pre-catalysts.
Buchwald Phosphine Ligands: The Workhorses for Challenging Couplings
The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, has revolutionized the field of cross-coupling.[4][5][6][7][8] Ligands such as XPhos and SPhos are renowned for their ability to facilitate the coupling of unactivated and sterically hindered aryl chlorides.[1][3] Their efficacy is attributed to their steric bulk, which promotes the formation of a highly reactive monoligated Pd(0) complex, and their electron-donating ability, which accelerates the rate of oxidative addition.[3]
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 2,4-Dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | |
| Pd(OAc)₂ / SPhos | 4,6-Dichloropyrimidine | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Solid-supported 4-amino-6-chloropyrimidine | KF | THF | 50 | 12 | Moderate | [10] |
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices as they are air-stable and readily reduced in situ to the active Pd(0) species.
-
Ligand: The choice between ligands like XPhos and SPhos can depend on the specific substrate. SPhos, for instance, has been shown to be particularly effective for Suzuki-Miyaura reactions involving heteroaryl halides.[9]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[11]
-
Solvent: Aprotic solvents like 1,4-dioxane and toluene are frequently used due to their ability to dissolve the various reaction components and their compatibility with the often high reaction temperatures required.[12]
PEPPSI Catalysts: Air-Stable and Highly Active Pre-catalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of palladium-NHC complexes that offer excellent activity and are remarkably stable to air and moisture, making them highly convenient for laboratory use. The PEPPSI-IPr catalyst, in particular, has demonstrated high efficiency in the Suzuki coupling of a wide range of aryl chlorides, including challenging heteroaryl chlorides.[13][14] The strong σ-donating ability of the NHC ligand enhances the electron density at the palladium center, thereby promoting oxidative addition.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-PEPPSI-IPr | 2,4-Dichloropyrimidine | K₂CO₃ | THF | 60-75 | 12 | 78 | [1][13] |
| Pd-PEPPSI-IPr | 2-Chloropyrimidine | K₂CO₃ | Benzene | 75 | 18 | 95 | [1][13] |
| Calix[15]arene-supported PEPPSI-IPr | 2-Chloroquinoline | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 90 | [14] |
Causality Behind Experimental Choices:
-
Pre-catalyst: The use of a well-defined pre-catalyst like PEPPSI-IPr eliminates the need for in situ generation of the active catalyst, leading to more reproducible results. Its air and moisture stability simplifies reaction setup.
-
Base: As with phosphine ligand systems, a base is required for the activation of the boronic acid. K₂CO₃ is a commonly used and effective base for these systems.
-
Solvent: The choice of solvent can influence the selectivity and rate of the reaction. For instance, in the coupling of 2,4-dichloropyridines, the choice of solvent in conjunction with the PEPPSI-IPr catalyst was found to significantly affect the C4-selectivity.[13]
Experimental Protocols
Below are detailed, step-by-step methodologies for performing a Suzuki coupling of a chloropyrimidine using both a Buchwald phosphine ligand-based system and a PEPPSI-type pre-catalyst.
Protocol 1: Suzuki Coupling with a Buchwald Phosphine Ligand
This protocol is a general guideline for the Suzuki coupling of a chloropyrimidine with an arylboronic acid using a Pd₂(dba)₃/XPhos catalyst system.
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd)
-
XPhos (0.04 mmol, 4 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chloropyrimidine, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out the Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a PEPPSI-type NHC Pre-catalyst
This protocol provides a general procedure for the Suzuki coupling of a chloropyrimidine with an arylboronic acid using the air-stable Pd-PEPPSI-IPr catalyst.[1]
Caption: Experimental workflow for a Suzuki coupling using a PEPPSI-type pre-catalyst.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd-PEPPSI-IPr catalyst (0.03 mmol, 3 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) or other suitable solvent (5 mL)
-
Reaction vial
Procedure:
-
In a reaction vial, combine the chloropyrimidine, arylboronic acid, potassium carbonate, and the Pd-PEPPSI-IPr catalyst.
-
Seal the vial and add the solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 60-75 °C) with stirring for the required time.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the chloropyrimidine, forming a Pd(II) complex.[1]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium center, displacing the chloride.[1][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki coupling of chloropyrimidines. For researchers in drug discovery and development, having a reliable and efficient method for the synthesis of pyrimidine-containing biaryls is invaluable.
-
Buchwald phosphine ligands , such as XPhos and SPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, offer a highly active and versatile catalyst system for a broad range of chloropyrimidine substrates, including those that are sterically demanding.
-
PEPPSI-type pre-catalysts , particularly PEPPSI-IPr, provide a user-friendly alternative due to their air and moisture stability, while still delivering excellent catalytic activity for the coupling of challenging heteroaryl chlorides.
The choice between these catalyst systems will ultimately depend on the specific substrate, desired reaction conditions, and laboratory workflow. By understanding the principles behind catalyst selection and following robust experimental protocols, researchers can confidently and efficiently synthesize a wide array of valuable pyrimidine-containing molecules.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchG
- PEPPSI™ C
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
- Buchwald Phosphine Ligands for Cross Coupling.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Buchwald Phosphine Ligands - Sigma-Aldrich.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchG
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Buchwald Ligands - Sigma-Aldrich.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
- Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction.
- The Suzuki Reaction - Chem 115 Myers.
-
Palladium PEPPSI-IPr Complex Supported on a Calix[15]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI.
- (PDF)
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Highly Active, Air-Stable Versatile Palladium Catalysts for the C−C, C−N, and C−S Bond Formations via Cross-Coupling Reactions of Aryl Chlorides - ResearchG
- Comparison of homogeneous and heterogeneous palladium hydrogenation c
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchG
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- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4-Chloro-5-iodopyrimidin-2-amine
Introduction: In the landscape of contemporary drug discovery and medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, underscores the necessity for robust synthetic routes and unambiguous structural verification. Among the myriad of functionalized pyrimidines, 4-chloro-5-iodopyrimidin-2-amine is a particularly valuable building block. The strategic placement of an amino group, a chloro substituent, and an iodo moiety offers a trifecta of reactive handles for further chemical elaboration through nucleophilic substitution, cross-coupling reactions, and amidation, respectively. This guide provides an in-depth comparison of synthetic methodologies for this key intermediate and a detailed protocol for its validation by ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), grounded in the principles of scientific integrity and field-proven expertise.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several angles, each with its own merits and drawbacks in terms of starting material availability, reaction conditions, and overall efficiency. Here, we compare the most common method with a plausible alternative.
Method 1: Direct Electrophilic Iodination of 2-Amino-4-chloropyrimidine (Preferred Method)
This is the most widely employed and efficient route, leveraging the electron-rich nature of the pyrimidine ring, which is activated by the amino group, to facilitate electrophilic substitution at the C5 position.
-
Rationale: The amino group at C2 and the chloro group at C4 direct the incoming electrophile (the iodonium ion) to the C5 position. N-Iodosuccinimide (NIS) is a favored iodinating agent due to its mild nature and ease of handling compared to molecular iodine. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting materials and intermediates.
Method 2: Amination of 2,4-Dichloro-5-iodopyrimidine (Alternative Route)
An alternative strategy involves the selective amination of a pre-iodinated dichloropyrimidine precursor. This method offers a different synthetic disconnection, which can be advantageous depending on the availability of starting materials.
-
Rationale: In 2,4-dichloro-5-iodopyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution than the one at the C2 position. This regioselectivity allows for the introduction of the amino group at the desired position using ammonia or an ammonia equivalent. The challenge in this approach lies in controlling the reaction to prevent disubstitution and other side reactions.
Table 1: Comparison of Synthetic Routes
| Feature | Method 1: Direct Iodination | Method 2: Selective Amination |
| Starting Material | 2-Amino-4-chloropyrimidine | 2,4-Dichloro-5-iodopyrimidine |
| Key Reagent | N-Iodosuccinimide (NIS) | Ammonia (or equivalent) |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Advantages | High yields, mild conditions, readily available starting material. | Utilizes a different set of precursors, potentially cost-effective if the dichlorinated starting material is accessible. |
| Disadvantages | Potential for over-iodination if not controlled. | Risk of di-amination, requires careful control of stoichiometry and temperature. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the preferred synthesis and the subsequent analytical validation.
Synthesis of this compound (Method 1)
This protocol is based on the direct iodination of 2-amino-4-chloropyrimidine.[1]
Materials:
-
2-Amino-4-chloropyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add N-iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate, or by recrystallization to afford pure this compound as a yellow solid.[1]
Caption: Synthetic workflow for this compound.
Analytical Validation Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
Data Interpretation and Validation
The structural confirmation of the synthesized this compound relies on the meticulous interpretation of its spectroscopic data.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a detailed fingerprint of the proton environment within the molecule. For a successful synthesis of this compound, the following spectral features are expected.
Table 2: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | Singlet (s) | 1H | H6 (aromatic proton) | The lone proton on the pyrimidine ring is deshielded by the electronegative nitrogen atoms and the halogen substituents. |
| ~7.05 | Broad Singlet (br s) | 2H | -NH₂ (amine protons) | The amine protons are exchangeable and often appear as a broad signal. Their chemical shift can vary with concentration and temperature. |
Validation Checklist for ¹H NMR:
-
Absence of Starting Material: The spectrum should not show the characteristic signals of 2-amino-4-chloropyrimidine.
-
Correct Integration: The ratio of the integrals for the aromatic proton and the amine protons should be 1:2.
-
Expected Chemical Shifts: The observed chemical shifts should be in close agreement with the expected values.[1]
Mass Spectrum Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Table 3: Expected Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge) | Assignment | Rationale |
| ~255.9 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern should reflect the presence of one chlorine atom (M+2 peak with ~32% intensity of the M peak). |
Validation Checklist for Mass Spectrometry:
-
Correct Molecular Ion Peak: The observed mass of the protonated molecule should correspond to the calculated molecular weight (C₄H₃ClIN₃, MW = 255.44 g/mol ).
-
Isotopic Pattern: The presence of the characteristic chlorine isotope pattern is a strong indicator of successful synthesis.
-
Fragmentation: While detailed fragmentation analysis can be complex, the absence of fragments corresponding to the starting material is a positive sign.
Caption: Analytical workflow for the validation of this compound.
Conclusion
The successful synthesis and validation of this compound are critical for its application in drug discovery and development. The direct iodination of 2-amino-4-chloropyrimidine with NIS offers a reliable and efficient synthetic route. The subsequent orthogonal validation by ¹H NMR and mass spectrometry provides a high degree of confidence in the structural integrity of the final product. This guide serves as a comprehensive resource for researchers, combining practical experimental protocols with the underlying scientific principles necessary for successful execution and interpretation.
References
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]
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4-chloro-5-iodopyridin-2-amine (C5H4ClIN2) - PubChemLite. Available at: [Link]
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Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
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mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
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2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936 - PubChem. Available at: [Link]
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A Comparative Analysis of Novel Pyrimidine Derivatives Against Standard-of-Care Kinase Inhibitors in Non-Small Cell Lung Cancer
A Technical Guide for Drug Development Professionals
Introduction: The Evolving Landscape of Targeted Therapy in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of oncogenic driver mutations in genes such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) has revolutionized treatment paradigms, shifting from broad-spectrum chemotherapy to highly specific targeted therapies. First and second-generation tyrosine kinase inhibitors (TKIs) have demonstrated significant efficacy; however, the emergence of acquired resistance, often through secondary mutations like EGFR T790M or various alterations in ALK, presents a persistent clinical challenge.[1][2] This has spurred the development of next-generation inhibitors.
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif crucial in the design of kinase inhibitors, effectively competing with ATP for the enzyme's binding site.[3][4] Modifications to this core structure, such as the introduction of halogen atoms like chlorine and iodine at the C4 and C5 positions, provide critical anchor points for synthetic elaboration. These modifications allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This guide focuses on a potent derivative from this class, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide , designated as CHMFL-ALK/EGFR-050 , and evaluates its preclinical efficacy against the established clinical agents Crizotinib (ALK inhibitor) and Osimertinib (EGFR inhibitor).[5][6]
Mechanism of Action: Dual Inhibition of ALK and EGFR Signaling Pathways
CHMFL-ALK/EGFR-050 was rationally designed as a dual inhibitor, targeting both ALK and EGFR kinases, including clinically relevant resistance mutations.[5] The core 5-chloropyrimidin-2-amine structure serves as the foundational scaffold for engaging the kinase hinge region. The molecule is further functionalized to form covalent bonds and create additional interactions within the ATP-binding pocket, leading to potent and sustained inhibition.
The signaling cascades initiated by ALK and EGFR are central to tumor cell proliferation and survival. Dysregulation of these pathways leads to uncontrolled cell growth. CHMFL-ALK/EGFR-050 acts by blocking the autophosphorylation of these receptors, thereby preventing the activation of downstream signaling proteins such as AKT and ERK. This dual-inhibition strategy is particularly compelling for patient populations where co-expression of these driver mutations is observed or where tumors develop resistance through activation of a parallel signaling pathway.
Comparative Efficacy: Preclinical Data
The performance of a novel inhibitor is best assessed by direct comparison with established standards. The following tables summarize the biochemical potency (IC50 values against isolated kinases) and cellular anti-proliferative activity of CHMFL-ALK/EGFR-050 against Crizotinib and Osimertinib.
Table 1: Biochemical IC50 Values (nM)
| Target Kinase | CHMFL-ALK/EGFR-050 | Crizotinib | Osimertinib |
| EML4-ALK | 2.395 ± 0.023[7] | ~20 | N/A |
| EML4-ALK L1196M (Resistance) | Potent Inhibition[5] | >100 | N/A |
| EGFR del 19 | Potent Inhibition[5] | N/A | ~15-50 |
| EGFR L858R | Potent Inhibition[5] | N/A | ~15-50 |
| EGFR L858R/T790M (Resistance) | 1.08 ± 0.07[7] | N/A | ~1 |
Note: N/A indicates data is not applicable as the drug does not target this kinase. Crizotinib and Osimertinib values are approximate ranges from public data.
Table 2: Cellular Anti-proliferative IC50 Values (nM) in NSCLC Cell Lines
| Cell Line | Driver Mutation | CHMFL-ALK/EGFR-050 | Crizotinib | Osimertinib |
| H3122 | EML4-ALK | Potent Inhibition[6] | ~30-60 | N/A |
| H1975 | EGFR L858R/T790M | Potent Inhibition[6] | N/A | ~10-25 |
| HCC827 | EGFR del 19 | Potent Inhibition[1] | N/A | ~5-20 |
The preclinical data indicates that CHMFL-ALK/EGFR-050 exhibits potent, low nanomolar inhibitory activity against both ALK and EGFR, including key resistance mutations that render first-generation inhibitors ineffective.[5][7] In cellular assays, this biochemical potency translates to significant inhibition of proliferation in NSCLC cell lines driven by these specific mutations.[6]
Supporting Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate and compare these kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-based)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a common format that quantifies the amount of ADP produced in the kinase reaction.[8]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant EGFR T790M), its specific peptide substrate, and ATP at its Km concentration. Add the test compound (e.g., CHMFL-ALK/EGFR-050) in a series of dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.[8]
-
Kinase Reaction: Initiate the reaction and incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Detection: Add Kinase Detection Reagent, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[8]
-
Data Analysis: Measure luminescence using a plate reader. The percentage of inhibition is calculated relative to the positive control, and IC50 values are determined by fitting the data to a dose-response curve.
Causality and Controls: The "no enzyme" control is critical to establish the baseline signal. The "no inhibitor" control represents 100% kinase activity. The use of ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] It is a foundational experiment to determine the cytotoxic or cytostatic effects of a drug on cancer cell lines.
Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., CHMFL-ALK/EGFR-050) and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[10]
-
Data Analysis: Normalize the absorbance readings to vehicle-treated control wells and calculate the IC50 value.
Causality and Controls: The use of vehicle-only (e.g., DMSO) treated cells serves as the 100% viability control. Wells with media only provide a background reading. This assay validates that the biochemical inhibition observed in Protocol 1 translates to a functional anti-proliferative effect in a cellular context.
Protocol 3: Target Engagement Analysis (Western Blot for p-EGFR)
Western blotting is used to confirm that the drug is engaging its intended target within the cell. By measuring the phosphorylation status of the target kinase, one can directly observe the inhibitory effect of the compound on the signaling pathway.[3][13]
Methodology:
-
Cell Treatment and Lysis: Treat NSCLC cells (e.g., H1975) with the inhibitor for a short period (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-EGFR Y1173).[14]
-
Secondary Antibody: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a housekeeping protein like β-actin.[13][14]
Causality and Controls: Comparing the p-EGFR signal in treated versus untreated cells directly demonstrates the inhibitor's effect on target phosphorylation. Total EGFR and β-actin controls are crucial to confirm that any decrease in the p-EGFR signal is due to inhibition of phosphorylation, not a general decrease in protein levels.
Conclusion and Future Directions
The preclinical data for CHMFL-ALK/EGFR-050, a novel derivative built upon a 4-Chloro-5-iodopyrimidin-2-amine scaffold, demonstrates potent dual-inhibitory activity against both ALK and EGFR kinases, including their clinically significant resistance mutations.[5][6][7] When compared to established drugs like Crizotinib and Osimertinib, this derivative shows a promising profile, particularly its ability to address multiple oncogenic drivers and resistance pathways simultaneously.
While these in vitro results are compelling, further investigation into the pharmacokinetic properties, in vivo efficacy in xenograft models, and safety toxicology are necessary next steps in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other next-generation kinase inhibitors, ensuring that data is both reliable and directly comparable to existing therapeutic standards. The development of such multi-targeted agents holds significant promise for overcoming the challenge of acquired resistance in NSCLC.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Li, J., et al. (2018). Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. PMC. Available at: [Link]
-
Li, Y., et al. (2014). The efficacy and safety of crizotinib in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer: a meta-analysis of clinical trials. PMC. Available at: [Link]
-
National Cancer Institute. (2019). Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. Available at: [Link]
-
Gu, Y., et al. (2016). Efficacy of crizotinib in first-line treatment of adults with ALK-positive advanced NSCLC. Taylor & Francis Online. Available at: [Link]
-
Ye, X., et al. (2017). Crizotinib Versus Chemotherapy on ALK-positive NSCLC: A Systematic Review of Efficacy and Safety. PubMed. Available at: [Link]
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Zou, Y., et al. (2021). Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis. PMC. Available at: [Link]
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Hata, A., et al. (2022). Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis. PubMed. Available at: [Link]
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Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PMC. Available at: [Link]
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Li, J., et al. (2022). Efficacy and safety of osimertinib for patients with EGFR-mutated NSCLC: a systematic review and meta-analysis of randomized controlled studies. PubMed. Available at: [Link]
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ResearchGate. (n.d.). The efficacy of osimertinib in EGFR‐mutant advanced NSCLC patients. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]
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ResearchGate. (2018). How do I get EGFR western blot. Available at: [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
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Mattl, S., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Available at: [Link]
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ResearchGate. (2025). Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent.... Available at: [Link]_
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SemOpenAlex. (n.d.). 5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino). Available at: [Link]
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An, B., et al. (2025). Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Effect of CHMFL-EGFR-26 on EGFR mediated signal pathway in NSCLC mutants and wt cell lines. Available at: [Link]
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El-Damasy, D. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Available at: [Link]
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Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]
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A Comparative Guide to C-I versus C-Cl Bond Reactivity in Cross-Coupling Reactions
For researchers in synthetic and medicinal chemistry, the choice of aryl halide is a critical decision point in the design of cross-coupling strategies. While seemingly a subtle substitution, the difference between an iodine and a chlorine atom on an aromatic ring dictates catalyst selection, reaction kinetics, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth analysis of the fundamental principles and practical implications of C-I versus C-Cl bond reactivity, offering field-proven insights to guide your experimental design.
The Foundational Difference: Bond Energetics and Polarity
The reactivity of an aryl halide (Ar-X) in cross-coupling is fundamentally governed by the strength of the carbon-halogen bond. The rate-determining step in most palladium- or nickel-catalyzed cross-coupling cycles is the oxidative addition of the Ar-X bond to the low-valent metal center. The energy required for this step is directly related to the bond dissociation energy (BDE) of the Ar-X bond.
A comparison of average bond energies reveals a stark difference:
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[1][2] |
| C-Br | ~285[3] |
| C-Cl | ~327-382[1][3] |
| C-F | ~485[2][3] |
The C-I bond is significantly weaker than the C-Cl bond, making it kinetically easier to break. This lower activation barrier means that oxidative addition for aryl iodides is a much more facile process, often proceeding under mild conditions with less sophisticated catalysts.[4] Conversely, the strength and lower polarity of the C-Cl bond present a substantial energetic hurdle, rendering aryl chlorides far less reactive.[5][6]
The Mechanistic Hurdle: Oxidative Addition
The entire catalytic cycle hinges on the initial oxidative addition step. For a typical Pd(0) catalyst, the reactivity trend follows the bond energies directly: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7]
The challenge of C-Cl bond activation dominated early cross-coupling chemistry. Overcoming this requires enhancing the nucleophilicity of the metal center to enable it to effectively attack the less electrophilic carbon of the C-Cl bond. This pivotal challenge led to a revolution in ligand design.
// Invisible edges to control vertical spacing ArI_start -> ArCl_start [style=invis, minlen=2];
// Explanation note [label="L' = Bulky, Electron-Donating Ligand\n(e.g., Biarylphosphine, NHC)\n\nThese ligands increase electron density on Pd(0),\nmaking it more nucleophilic and lowering the\nactivation energy (ΔG‡) for C-Cl bond cleavage.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; ArCl_TS -> note [edge_style=dashed, color="#5F6368", style=dashed]; } ends_dot Caption: Energy profile comparison for oxidative addition.
Catalyst Evolution: Enabling the Unreactive
The quest to utilize inexpensive and abundant aryl chlorides spurred the development of specialized catalyst systems.
-
For C-I Bonds: Simple, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. In many cases, "ligand-free" conditions (where the solvent or other species in the mixture may act as weak ligands) can be effective, particularly with palladium catalysts.
-
For C-Cl Bonds: Activation requires more sophisticated tools.
-
Bulky, Electron-Rich Ligands: Research groups led by Buchwald and Hartwig, among others, developed biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos).[8] The steric bulk of these ligands promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their strong electron-donating ability enriches the metal center, facilitating the oxidative addition of the C-Cl bond.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form very stable bonds with the metal center. This stability and strong electron donation make Pd-NHC complexes highly effective for activating stubborn C-Cl bonds.[10][11]
-
Nickel Catalysis: Nickel is inherently more reactive and readily undergoes oxidative addition with aryl chlorides compared to palladium.[12][13] For particularly challenging couplings, nickel catalysis is often the preferred strategy, sometimes enabling transformations that are impossible with palladium.[13]
-
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The choice of halide has profound effects on reaction outcomes across different cross-coupling reactions.
Suzuki-Miyaura Coupling
This is one of the most widely used C-C bond-forming reactions. The reactivity trend is very clear.
| Substrate | Catalyst System | Conditions | Yield | Reference |
| DNA-Aryl-I | Na₂PdCl₄ / sSPhos | 37 °C, 28 h | 51-95% | [14] |
| DNA-Aryl-Br | Na₂PdCl₄ / sSPhos | 37 °C, 28 h | 41% | [14] |
| DNA-Aryl-Cl | Na₂PdCl₄ / sSPhos | 37 °C, 28 h | 3% | [14] |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | 80 °C, 24 h | 95% (with n-PrBF₃K) | [8] |
| 4-Iodotoluene | Pd(OAc)₂ / RuPhos | 80 °C, 24 h | 80% (with n-PrBF₃K) | [8] |
-
Insight: The DNA-conjugate example starkly illustrates the intrinsic reactivity: I > Br >> Cl.[14] However, with an optimized, modern catalyst system (like RuPhos), aryl chlorides can be coupled in excellent yield, rivaling or even exceeding the performance of iodides in specific cases.[8] The slightly lower yield for the iodide in the second example may be due to side reactions or catalyst inhibition, a known issue with iodide ions in some systems.[7]
Buchwald-Hartwig Amination
For C-N bond formation, the trends are similar, though iodide can sometimes be an problematic substrate due to the formation of stable, off-cycle palladium-iodide dimers.[15] This has led to an interesting reactivity order in some systems where bromides are preferred: Ar-Br > Ar-Cl > Ar-I.[7]
| Substrate | Catalyst System | Conditions | Yield | Reference |
| Aryl Iodides | Pd/BINAP, NaOt-Bu | RT | Good | [16] |
| Aryl Chlorides | Pd-NHC Complex | 110 °C, 12 h | Excellent (up to 99%) | [11] |
| Multi-halo arene (C-I selective) | Ni(acac)₂ | 100 °C, 24 h | High (C-I amination only) | [17] |
-
Insight: The development of sophisticated ligands (bidentate phosphines, NHCs) and nickel-based systems has enabled the efficient amination of all manner of aryl halides.[11][15] Nickel catalysis can offer exceptional chemoselectivity, allowing for the amination of a C-I bond in the presence of a C-Cl or C-Br bond on the same molecule.[17]
Heck Reaction
In the arylation of olefins, aryl iodides are highly reactive. Activating aryl chlorides historically required harsh conditions, but modern catalysts have made this much more feasible.[5]
| Substrate | Catalyst System | Conditions | Outcome | Reference |
| Aryl Iodides / Bromides | Standard Pd catalysts | Mild | Commonplace | [5][18] |
| Aryl Chlorides | Pd / P(t-Bu)₃ | RT to 80 °C | Expanded scope, milder conditions | [19] |
| Aryl Chlorides | Palladacycles, NHCs | High Temp | Effective for unactivated chlorides | [5][20] |
-
Insight: The Heck reaction of aryl chlorides is now well-established, but it almost always requires specialized, bulky, and electron-rich ligands like P(t-Bu)₃ or advanced catalyst systems.[5][19]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are two representative protocols for a Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with either 4-iodoanisole or 4-chloroanisole.
// Define nodes prep [label="1. Reagent Prep & Degassing\n(Schlenk flask, N2/Ar atmosphere)"]; add_reagents [label="2. Add Reagents\n(Aryl Halide, Boronic Acid,\nBase, Solvent)"]; add_catalyst [label="3. Add Catalyst System\n(Pd source + Ligand)"]; heat [label="4. Heat to Reaction Temp\n(Stir for specified time)"]; tlc [label="5. Monitor Reaction\n(TLC/GC-MS)"]; workup [label="6. Aqueous Workup\n(Quench, Extract with organic solvent)"]; purify [label="7. Purification\n(Column Chromatography)"];
// Define edges prep -> add_reagents; add_reagents -> add_catalyst; add_catalyst -> heat; heat -> tlc; tlc -> workup [label="Upon completion"]; workup -> purify; } ends_dot Caption: Standard experimental workflow for cross-coupling.
Protocol 1: Suzuki Coupling with an Aryl Iodide (4-Iodoanisole)
This protocol uses a relatively simple, "first-generation" catalyst system reflecting the high reactivity of the C-I bond.
-
Reagents:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add 4-iodoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the toluene solvent, then add this catalyst solution to the main reaction flask.
-
Degas the reaction mixture by bubbling N₂ through it for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling with an Aryl Chloride (4-Chloroanisole)
This protocol requires a modern, advanced ligand to activate the inert C-Cl bond, reflecting the higher energetic demand.
-
Reagents:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous)
-
-
Procedure:
-
To a glovebox or a thoroughly dried Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂, the SPhos ligand, 4-chloroanisole, 4-methoxyphenylboronic acid, and potassium phosphate. Note: The use of an air-sensitive ligand like SPhos necessitates more rigorous inert atmosphere techniques.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture thoroughly.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for full conversion.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
-
Causality Behind Choices: The switch from PPh₃ to SPhos and from K₂CO₃ to the stronger base K₃PO₄, along with higher temperature and anhydrous conditions, are all deliberate choices to overcome the high activation barrier of C-Cl oxidative addition.
Conclusion and Outlook
The reactivity chasm between C-I and C-Cl bonds has been a powerful engine for innovation in catalysis.
-
Aryl Iodides remain the substrates of choice for rapid, small-scale synthesis or when mild conditions are paramount and substrate cost is not a limiting factor. Their high reactivity allows for the use of simpler ligands and lower temperatures.
-
Aryl Chlorides , once considered inert, are now routinely used in large-scale industrial processes where their low cost and wide availability are critical advantages.[5] Their use is a testament to the power of modern catalyst design, which has successfully transformed a fundamental chemical challenge into a routine synthetic operation.
For the modern researcher, the choice is no longer simply "what is most reactive?" but "what is the optimal solution for my specific target, scale, and budget?" Understanding the fundamental principles of C-X bond activation is the key to making that choice wisely.
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4.9: Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts. [Link]
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Shields, J. D., et al. (2021). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ACS Catalysis. [Link]
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Kaur, H., et al. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health. [Link]
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Oldenhuis, N. J., et al. (2011). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. (2017). ResearchGate. [Link]
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Heck Reaction—State of the Art. (2019). MDPI. [Link]
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Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. (2022). National Institutes of Health. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]
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Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. (2005). University of Windsor. [Link]
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Littke, A. F., & Fu, G. C. (2000). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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de Vires, A. H. M., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
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Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry. [Link]
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Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. (2005). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora. [Link]
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Catalysis In C-Cl Activation. (2011). ResearchGate. [Link]
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C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. (2020). Bohrium. [Link]
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2007). ResearchGate. [Link]
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Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
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Singh, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
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Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (2021). ACS Publications. [Link]
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A Senior Application Scientist's Guide to Docking Studies of Pyrimidine Derivatives with Target Proteins
This guide provides an in-depth, objective comparison of computational docking methodologies for the study of pyrimidine derivatives, a cornerstone of modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis grounded in field-proven insights, explaining the critical reasoning behind experimental choices and providing the necessary data to support your own research endeavors. We will explore the nuances of selecting the right tools, preparing your molecules for an accurate simulation, and interpreting the results with a critical eye, ensuring your in silico experiments are both meaningful and reproducible.
The Significance of Pyrimidine Scaffolds and In Silico Screening
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a vast range of biological activities, including as antimicrobial, anticancer, and antiviral agents.[1] A significant portion of these activities arise from their ability to act as competitive inhibitors of enzymes, particularly kinases, by mimicking the hydrogen bonding pattern of the adenine moiety of ATP in the enzyme's active site.
Given the vast chemical space of possible pyrimidine derivatives, molecular docking has become an indispensable tool for rapidly screening large libraries of these compounds against specific protein targets.[2] This computational technique predicts the preferred binding orientation and affinity of a ligand to a receptor, thereby prioritizing compounds for synthesis and experimental testing. This not only accelerates the discovery process but also significantly reduces costs.
Choosing Your Weapon: A Comparison of Docking Software
The choice of docking software is a critical first step that influences the entire workflow and the reliability of the results. Here, we compare two of the most widely used platforms in both academia and industry: AutoDock Vina (open-source) and Glide (commercial).
| Feature | AutoDock Vina | Glide (Schrödinger) | Rationale for Choice |
| Algorithm | Employs a Lamarckian genetic algorithm for global search and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search. | Uses a hierarchical series of filters and a systematic search approach. It performs exhaustive enumeration of ligand torsions.[3] | Vina's stochastic nature is excellent for exploring a broad conformational space, making it suitable for initial virtual screening. Glide's more deterministic and exhaustive search can be more precise for lead optimization studies where subtle differences in binding modes are critical. |
| Scoring Function | A hybrid scoring function that combines empirical and knowledge-based terms.[4] | Features multiple scoring functions (SP, XP) that are more complex and rigorously parameterized against experimental data.[3] | Vina's scoring function is fast and generally good at identifying correct binding poses. Glide's XP (Extra Precision) scoring is designed to more accurately predict binding affinities, which is crucial for ranking compounds in lead optimization. |
| Receptor Flexibility | Primarily treats the receptor as rigid, though some sidechain flexibility can be incorporated. | Offers robust modules for induced-fit docking (IFD), which accounts for both ligand and significant receptor flexibility upon binding. | For initial screens or well-characterized rigid targets, Vina is often sufficient. For targets known to undergo conformational changes upon ligand binding, such as many kinases, Glide's IFD protocol is superior for achieving an accurate prediction of the binding mode.[5][6] |
| Ease of Use & Cost | Free and open-source. Can be more command-line intensive. | Commercial software with a graphical user interface (Maestro) that streamlines the workflow. It can be expensive. | The choice often depends on budget and the user's comfort with command-line interfaces versus a GUI-driven environment. |
Performance Comparison: Pyrimidine Derivatives as Kinase Inhibitors
To provide a tangible comparison, we've collated data from various studies on pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent cancer target.[7][8]
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Experimental IC₅₀ | Key Interacting Residues | Reference |
| Chalcone-Substituted Pyrimidines | CDK2 (1HCK) | AutoDock | -7.9 | 98.5 µg/ml (Antioxidant Assay) | GLU 12, LYS 33, THR 165 | [1] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Not Specified | Not Specified | 0.262 µM | Not Specified | [8] |
| Diaryl-substituted pyrimidinedione | CDK2 | Not Specified | Not Specified | Comparable to Doxorubicin | Not Specified | [7][9] |
| Pyrimidine-based Analogues | CDK2 (1HCK) | CB Dock | -8.7 | Not Specified | Not Specified | [10] |
Analysis of Performance:
As the table illustrates, different pyrimidine scaffolds exhibit a range of binding affinities for CDK2. While a direct, one-to-one comparison of docking scores across different software and studies should be approached with caution due to variations in protocols and scoring functions, a general trend can be observed: lower docking scores (more negative values) often correlate with lower experimental IC₅₀ values, indicating stronger binding and higher potency.[11] For instance, a study comparing AutoDock Vina and Glide found that while both are effective, Glide often provides a better correlation between docking scores and experimental binding affinities for kinase targets.[4][12][13] This is particularly true when using the XP scoring function, which is designed for this purpose.
The choice of software can significantly impact the outcome of a virtual screening campaign. For instance, in a large-scale comparison, Glide demonstrated superior performance in identifying active compounds from a pool of decoys for kinase targets compared to some other docking programs.[14]
Experimental Protocols: A Step-by-Step Guide
To ensure the scientific integrity of your docking studies, a rigorous and well-documented protocol is essential. Here, we provide detailed, step-by-step methodologies for a typical docking workflow using both AutoDock Vina and Glide.
General Workflow for Molecular Docking
The overall process for any docking study can be broken down into several key stages.
A generalized workflow for molecular docking studies.
Protocol 1: Docking with AutoDock Vina
This protocol outlines the steps for docking a pyrimidine derivative into the active site of a target protein using AutoDock Tools (ADT) and AutoDock Vina.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of your target protein (e.g., CDK2, PDB ID: 1HCK) from the RCSB Protein Data Bank.
-
Clean the Protein: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.
-
Prepare in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.
-
Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein as a .pdbqt file. This format includes the necessary atomic charges and atom types for Vina.
-
Step 2: Ligand Preparation
-
Create 2D Structure: Draw your pyrimidine derivative in a chemical drawing software like ChemDraw or Marvin Sketch.
-
Generate 3D Coordinates: Use a program like Avogadro or an online tool to convert the 2D structure to a 3D .mol or .sdf file.
-
Prepare in ADT:
-
Open the 3D ligand file in ADT.
-
Go to Ligand -> Input -> Choose. Select your ligand. ADT will automatically add Gasteiger charges and merge non-polar hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Step 3: Grid Box Generation
-
In ADT, with both the prepared protein and ligand loaded, go to Grid -> Grid Box.
-
A box will appear around your protein. Adjust the center and dimensions of the box to encompass the entire binding site of interest. A good practice is to center the grid on the co-crystallized ligand if one is available.[15]
Step 4: Running AutoDock Vina
-
Create a configuration file (e.g., conf.txt) with the following information:
-
Run Vina from the command line: vina --config conf.txt --log log.txt
Step 5: Analysis of Results
-
The output.pdbqt file will contain the predicted binding poses of your ligand, ranked by their binding affinity (in kcal/mol).
-
The log.txt file will contain the binding affinity values for each pose. The most negative value represents the most favorable predicted binding mode.
-
Visualize the top-ranked poses along with the protein in PyMOL or Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.).
Protocol 2: Docking with Glide (Schrödinger Suite)
This protocol provides a streamlined workflow for docking a pyrimidine derivative using the Maestro graphical interface of the Schrödinger Suite.
Step 1: Protein Preparation
-
Import Structure: In Maestro, import the PDB structure of your target protein.
-
Protein Preparation Wizard:
-
Go to Tasks -> Protein Preparation Wizard.
-
This tool will automatically assign bond orders, add hydrogens, create disulfide bonds, fill in missing side chains and loops, and optimize the hydrogen bond network.
-
Finally, perform a restrained minimization of the protein structure.
-
Step 2: Ligand Preparation
-
Import or Draw Ligand: Import your 3D ligand structure or draw it in Maestro.
-
LigPrep:
-
Go to Tasks -> Ligand Preparation -> LigPrep.
-
This tool will generate low-energy 3D conformations of your ligand, considering different ionization states, tautomers, and stereoisomers.
-
Step 3: Receptor Grid Generation
-
Open Grid Generation: With the prepared protein in the workspace, go to Tasks -> Receptor Grid Generation.
-
Define Binding Site:
-
Select the co-crystallized ligand (if available) or specify the XYZ coordinates for the center of the binding site.
-
The inner and outer boxes of the grid will be automatically generated. Ensure the inner box is large enough to contain your ligand.
-
Step 4: Ligand Docking
-
Open Ligand Docking Panel: Go to Tasks -> Ligand Docking -> Glide Docking.
-
Set Up Docking Job:
-
Select the receptor grid file you just created.
-
Choose the prepared ligand file.
-
Select the docking precision (HTVS, SP, or XP). For lead optimization, XP is recommended.
-
You can also add constraints based on known interactions (e.g., a required hydrogen bond to a specific residue).
-
-
Run the Job: Click Run to start the docking calculation.
Step 5: Analysis of Results
-
The results will be displayed in the Project Table. The Docking Score is the primary metric for ranking poses. More negative scores indicate stronger predicted binding.
-
You can visualize the poses in the workspace to analyze the interactions in detail. Maestro's visualization tools make it easy to identify hydrogen bonds and other key interactions.
The Causality Behind Experimental Choices: Beyond the Basics
A successful docking study is more than just following a protocol; it's about making informed decisions at each step. Here, we delve into the reasoning behind some of the more advanced considerations.
The Imperative of Validation: Trust but Verify
A fundamental principle of computational modeling is that every protocol must be a self-validating system. Before screening unknown compounds, you must validate your docking protocol. The most common method is to perform a "redocking" experiment.[16]
Redocking Protocol:
-
Start with a crystal structure of your target protein that has a co-crystallized ligand.
-
Extract the ligand from the binding site.
-
Use your chosen docking protocol to dock the extracted ligand back into the binding site.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.
An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode.[17][18] If the RMSD is higher, you may need to adjust your grid box size, docking parameters, or even consider a different docking program.
Accounting for Protein Flexibility: Ensemble Docking
One of the major limitations of standard docking protocols is that they often treat the protein receptor as a rigid entity. However, proteins are dynamic molecules, and their binding sites can undergo significant conformational changes to accommodate a ligand (a phenomenon known as "induced fit").[5][6]
For flexible targets like kinases, ignoring this plasticity can lead to inaccurate predictions. Ensemble docking is a powerful technique to address this.[19] Instead of docking into a single static structure, you dock your ligands into an ensemble of different receptor conformations. These conformations can be derived from:
-
Multiple crystal structures of the same protein.
-
Snapshots from a molecular dynamics (MD) simulation.
By using an ensemble, you increase the chances of finding a receptor conformation that is complementary to your ligand, leading to more accurate predictions of binding modes and affinities.[20][21] This is particularly crucial in lead optimization, where you are trying to design compounds that have a perfect fit with the target.
Workflow for ensemble docking.
Interpreting the Scores: Binding Energy vs. Experimental Activity
Always consider the following when interpreting your results:
-
Pose Plausibility: Does the top-scoring pose make chemical sense? Are the key hydrogen bonds and hydrophobic interactions formed with the expected residues in the active site?
-
Clustering of Poses: Do multiple low-energy poses cluster in a similar orientation, or are they scattered throughout the binding site? A tight cluster of poses provides more confidence in the predicted binding mode.
-
Cross-Validation: Whenever possible, correlate your docking scores with experimental data for a set of known active and inactive compounds. This will give you a better understanding of the predictive power of your model.[24]
Conclusion: An Integrated Approach to In Silico Drug Discovery
Molecular docking is a powerful and versatile tool in the modern drug discovery pipeline. By carefully selecting your software, rigorously validating your protocols, and thoughtfully interpreting your results, you can significantly enhance your ability to identify and optimize novel pyrimidine derivatives with therapeutic potential. This guide has provided a framework for making informed decisions at each stage of the docking process, from initial software selection to the advanced application of techniques like ensemble docking. By integrating these computational strategies with experimental validation, you can accelerate your research and increase the likelihood of success in discovering the next generation of pyrimidine-based therapeutics.
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Lexa, K. W., & Carlson, H. A. (2012). Protein flexibility in docking and surface mapping. Quarterly Reviews of Biophysics, 45(3), 301-343. [Link]
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Ghafourian, T., & Barakat, K. (2014). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of chemical information and modeling, 54(10), 2827–2840. [Link]
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Singh, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1009016. [Link]
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Sousa, S. F., et al. (2013). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules, 18(10), 12349-12363. [Link]
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Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Pérez-Sánchez, H., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules, 22(1), 101. [Link]
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YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]
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Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Safety Operating Guide
4-Chloro-5-iodopyrimidin-2-amine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-5-iodopyrimidin-2-amine
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical agents. This compound is a halogenated heterocyclic compound pivotal in synthetic chemistry and pharmaceutical research. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of sound scientific practice.
Hazard Assessment: Understanding the Risks
Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its structural similarity to other cytotoxic agents warrants a high degree of caution.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Hazard Code | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation | [2][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |
Furthermore, upon combustion, this compound can emit highly toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen halides.[4] As an investigational compound, its long-term toxicological properties may not be fully understood. Therefore, it is prudent to handle it as a potentially cytotoxic drug, adopting the stringent safety and disposal guidelines established by bodies such as the Occupational Safety and Health Administration (OSHA).[1][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in the hazard profile outlined above.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale for Use | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes and airborne particles, preventing serious eye damage. | [4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. | Prevents skin contact, which can cause irritation and harmful systemic effects through dermal absorption. | [4][8] |
| Body Protection | Fully-buttoned laboratory coat or other protective clothing. | Protects skin on the arms and body from contamination. | [4][8] |
| Respiratory Protection | Required if dust or aerosols can be generated. A NIOSH-approved particulate respirator (e.g., N95) or higher is necessary. | Prevents inhalation of the compound, which is harmful and can cause respiratory irritation. |[4][7] |
Core Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste.[9] Under no circumstances should it be disposed of down the drain or in regular trash.[4][10] The required method of disposal is high-temperature incineration by a licensed waste management facility.[7][11]
Step 1: Waste Segregation This is the most critical step in the disposal workflow. As a halogenated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container.[12][13][14]
-
Rationale: Halogenated wastes require specific incineration conditions, often including scrubbers to neutralize acidic gases (like HCl and HI) produced during combustion.[15] Mixing them with non-halogenated wastes contaminates the entire volume, needlessly increasing disposal costs and complexity.[10]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound, along with any contaminated disposable materials (e.g., weighing papers, gloves, absorbent pads), in a single, dedicated waste container.[7][16]
-
Liquid Waste: If the compound is in a solution, collect it in a leak-proof, screw-cap container designated for halogenated liquid waste.[13]
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a tightly sealing lid to be "vapor tight" and "spill proof."[13][14]
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. Before the first drop of waste is added, the container must be clearly labeled with:[13]
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . If in a solvent, list all components and their approximate percentages.
-
The appropriate GHS hazard pictograms (e.g., skull and crossbones, exclamation mark, health hazard).[16]
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7][16]
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
-
Keep the container away from incompatible materials, such as strong oxidizing agents or acids.[4]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[16]
-
Never allow hazardous waste to accumulate beyond the limits set by your institution or local regulations.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Increase ventilation in the area by opening fume hood sashes.
-
Don PPE: Before attempting any cleanup, don the full PPE as specified in Table 2.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[13]
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not create dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.
-
For Large Spills: If the spill is large or you are not trained to handle it, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[13]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.
-
Procedure: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Rinsate Collection: Crucially, collect all three rinsate portions as halogenated liquid hazardous waste.[9]
-
Final Disposal: After triple rinsing, the container can often be managed as non-hazardous waste (e.g., placed in a glass disposal box). Deface or remove the original label before doing so.[9]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to Handling 4-Chloro-5-iodopyrimidin-2-amine: From Lab Bench to Disposal
Welcome to a comprehensive guide on the safe handling of 4-Chloro-5-iodopyrimidin-2-amine (CAS 597551-56-9). As a halogenated pyrimidine, this compound is an invaluable building block in medicinal chemistry and drug development. However, its chemical reactivity necessitates a robust understanding and implementation of safety protocols. This document moves beyond mere compliance, offering a procedural and causal framework to ensure your safety and the integrity of your research. We will explore the necessary personal protective equipment (PPE), outline a standard operating procedure for handling, and detail emergency and disposal plans.
Section 1: Hazard Identification and Risk Assessment
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound is classified with several hazards that demand respect and meticulous handling.[1] The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Hazard Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Source: ECHA C&L Inventory via PubChem[1]
The causality behind these classifications lies in the compound's structure. Halogenated aromatic systems can be irritants and are often readily absorbed through the skin or mucous membranes. Therefore, the cornerstone of safe handling is the prevention of any direct contact with the substance.
Section 2: The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is not merely a recommendation; it is an operational necessity. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[2][3] All operations involving the handling of solid this compound should be conducted within a certified and properly functioning fume hood to mitigate inhalation risks.[2][4] The following PPE is mandatory to supplement these engineering controls.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Equipment | Specifications & Rationale |
|---|---|---|
| Eye and Face Protection | Tight-sealing Safety Goggles and Face Shield | Goggles are essential to protect against dust particles and accidental splashes.[2] A full-face shield, worn over goggles, is required when handling larger quantities (>10g) or when there is a heightened risk of splashing.[5][6] This provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Nitrile gloves provide excellent protection against incidental contact with this solid compound.[7] Double-gloving is a best practice that minimizes the risk of exposure from a single glove failure. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[5] |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A fully buttoned, flame-resistant lab coat is the minimum requirement to protect skin and personal clothing.[2][5] For procedures involving significant quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is typically not required when handling the compound within a functional fume hood. However, a NIOSH-approved half-mask respirator with P100 (particulate) filters must be available for emergency situations, such as a large spill, or if engineering controls are not available or fail.[2][8] |
Section 3: Standard Operating Procedure (SOP) for Handling
This protocol provides a self-validating workflow. Each step is designed to minimize exposure and ensure a controlled environment.
Experimental Workflow: Safe Handling Protocol
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents within the fume hood to minimize traffic in and out of the sash.
-
Don all required PPE as detailed in Table 2, ensuring the lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Execution (Weighing and Transfer):
-
Perform all manipulations of the solid compound deep within the fume hood, at least 6 inches from the sash.
-
Use a tared weigh boat or glassine paper on an analytical balance inside the hood.
-
Handle the solid gently with a clean spatula to avoid generating airborne dust.
-
Once the desired amount is weighed, carefully transfer it to the reaction vessel.
-
Promptly and securely close the primary container of this compound.
-
-
Post-Handling and Cleanup:
-
Wipe down the balance, spatula, and any surfaces within the fume hood that may have been contaminated using a damp cloth (e.g., with 70% ethanol).
-
Dispose of all contaminated disposable items (e.g., weigh boats, wipes, gloves) into a clearly labeled hazardous waste bag inside the fume hood.[3][9]
-
Once the work area is clean, remove PPE in the reverse order it was put on, being careful to not touch the outside of contaminated items. Gloves should be removed first.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
-
Section 4: Emergency Procedures
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[2] Call a poison control center or seek immediate medical attention.[3][10]
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office.
-
For a small spill inside a fume hood, ensure proper respiratory protection is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate the area thoroughly.
-
Section 5: Waste Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste:
-
Collect excess or unwanted solid compound in its original container or a new, clearly labeled, and sealed container.
-
Contaminated disposables (gloves, weigh paper, wipes, aprons) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
-
Liquid Waste:
-
If the compound is used in a solution, the resulting waste stream must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal:
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing for the confident advancement of your critical research.
References
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
2-Chloro-5-iodopyrimidin-4-amine - PubChem. [Link]
-
Personal Protective Equipment Selection Guide - University of California, Riverside. [Link]
-
5 Types of PPE for Hazardous Chemicals - Hazmat School. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace - Health and Safety Authority. [Link]
-
4-Chloro-5-methylpyrimidin-2-amine - PubChem. [Link]
-
2-Chloro-5-iodopyridin-4-amine - PubChem. [Link]
Sources
- 1. 2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.pt [fishersci.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. research.arizona.edu [research.arizona.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
